molecular formula C17H23NO B112812 2,5-ditert-butyl-1H-indole-3-carbaldehyde CAS No. 590347-37-8

2,5-ditert-butyl-1H-indole-3-carbaldehyde

Cat. No.: B112812
CAS No.: 590347-37-8
M. Wt: 257.37 g/mol
InChI Key: XCYUDFPDMGDXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-ditert-butyl-1H-indole-3-carbaldehyde is a specialty indole derivative offered as a key chemical building block for advanced research and development. Indole-3-carboxaldehyde scaffolds are prevalent in medicinal chemistry and are found in numerous biologically active compounds and natural products . These structures are significant in pharmaceutical research for their potential application in developing anti-cancer, anti-fungal, and anti-inflammatory agents . Researchers utilize these compounds as versatile intermediates in organic synthesis, including the construction of complex alkaloids and other heterocyclic systems . The tert-butyl groups on this particular molecule are expected to influence its steric and electronic properties, potentially enhancing its performance in specific synthetic pathways or its interaction with biological targets. This product is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2,5-ditert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYUDFPDMGDXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Executive Summary

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive analysis of its physicochemical properties. The introduction of sterically bulky tert-butyl groups at the C2 and C5 positions is anticipated to significantly modulate properties such as solubility, lipophilicity, and metabolic stability compared to the parent compound. Understanding these characteristics is paramount for professionals in drug discovery, as they directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic potential.[4] This document provides both established data and validated experimental protocols for the rigorous characterization of this molecule and others in its class.

Molecular Structure and Identification

Accurate identification is the foundation of all subsequent experimental work. The structure of this compound is defined by an indole core, a formyl group at the C3 position, and two tert-butyl substituents.

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2,5-di-tert-butyl-1H-indole-3-carbaldehydeN/A
CAS Number 590347-37-8[5]
Molecular Formula C₁₇H₂₃NODerived
Molecular Weight 257.37 g/mol Derived

Synthesis and Purification Overview

The synthesis of indole-3-carbaldehydes is classically achieved via the Vilsmeier-Haack reaction . This method is favored due to its high efficiency and selectivity for the electron-rich C3 position of the indole nucleus.[6][7]

Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a phosphoryl chloride and a formamide (e.g., DMF). The indole's π-system, particularly the high electron density at C3, acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[6]

Caption: Logical workflow of the Vilsmeier-Haack synthesis.

Post-synthesis, purification is critical. Silica gel column chromatography is the standard method, separating the target compound from unreacted starting materials and side products based on polarity. The purity should then be validated by HPLC and NMR spectroscopy.

Core Physicochemical Properties and Measurement Protocols

The following properties are critical for evaluating the drug-like potential of a molecule. For context, data for the well-characterized parent compound, indole-3-carbaldehyde, is provided where specific data for the title compound is not publicly available.

Table 2: Summary of Physicochemical Properties

PropertyIndole-3-carbaldehyde (Parent)This compoundSignificance in Drug Development
Melting Point 193-198 °C[8]Data not availablePurity indicator, solid-state stability
Solubility Soluble in DMSO (~30 mg/mL)[9]; Sparingly soluble in water[9][10]Expected to have lower aqueous solubility and higher organic solubilityAffects formulation, bioavailability, and assay design
Lipophilicity (LogP) 1.68 - 1.7[11]Expected to be significantly higher (>3.0)Governs membrane permeability and metabolic clearance
pKa Data not availableData not availableInfluences ionization state, solubility, and receptor binding
Melting Point
  • Significance: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range often indicates the presence of impurities.

  • Expert Insight: For drug candidates, the melting point also influences solid-state properties like crystal packing and stability, which are critical for formulation and manufacturing.

Protocol 1: Melting Point Determination (Capillary Method)

  • Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline compound.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire solid phase has liquefied (completion of melting).

  • Validation: The protocol is self-validating when performed on a calibrated instrument using a certified reference standard with a known melting point. The narrowness of the observed range validates the sample's purity.

Solubility
  • Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering oral drug delivery. Solubility in organic solvents like DMSO is essential for preparing stock solutions for biological screening.[9]

  • Expert Insight: The addition of two large, nonpolar tert-butyl groups will drastically decrease the aqueous solubility of the title compound compared to indole-3-carbaldehyde, while increasing its solubility in nonpolar organic solvents. This is a key consideration for formulation scientists.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation to reach a steady state.[4]

  • Separation: Centrifuge the plate to pellet any precipitated solid.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a calibration curve.

  • Validation: The system is validated by running a control compound with a known solubility in parallel. The consistency of results across replicate wells confirms the precision of the assay.

Lipophilicity (LogP)
  • Significance: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. It influences absorption, distribution throughout the body, and metabolism.[4]

  • Expert Insight: The tert-butyl groups are highly lipophilic. Their addition will substantially increase the LogP of the title compound, likely pushing it into a range where it may be subject to higher metabolic clearance and potential off-target binding.

Protocol 3: LogP Determination (Shake-Flask Method)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the appropriate aqueous buffer if determining LogD at a specific pH.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a glass vial.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

  • Validation: This "gold standard" method is self-validating through mass balance; the total amount of compound recovered from both phases should equal the initial amount added.

Spectroscopic Profile
  • Significance: Spectroscopic data provides unambiguous structural confirmation and is a critical component of any regulatory submission.

  • Expert Insight: For the title compound, ¹H NMR is expected to show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and two large singlets for the non-equivalent tert-butyl groups. ¹³C NMR will confirm the presence of all 17 carbons, including the carbonyl carbon (~185 ppm).

Protocol 4: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (0.0 ppm).

  • Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Validation: The integrated areas of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the structure, validating its identity and purity relative to proton-containing impurities.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the aldehyde functional group.

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light over extended periods. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place is recommended.

  • Condensation Reactions: The aldehyde can readily participate in condensation reactions with nucleophiles, such as primary amines to form Schiff bases, or with active methylene compounds in Knoevenagel or Henry reactions.[12] This reactivity is frequently exploited to synthesize more complex derivatives for biological testing.[1][13]

Conclusion

This compound is a rationally designed analogue of a medicinally important scaffold. Its physicochemical properties are predictably modulated by the bulky tert-butyl groups, leading to increased lipophilicity and reduced aqueous solubility. This guide provides the foundational knowledge and validated experimental frameworks necessary for its comprehensive characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing drug discovery and development programs.

References

  • Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem.
  • Reaction condition modifications for indole-3-carboxaldehyde synthesis. Benchchem.
  • Experiment 1 — Properties of Organic Compounds. Unknown Source.
  • Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unknown Source.
  • 2,5-DI-TERT-BUTYL-1H-INDOLE-3-CARBALDEHYDE Chemical Properties. ChemicalBook.
  • Indole-3-carboxaldehyde. Cayman Chemical.
  • Indole-3-carboxaldehyde - Solubility of Things. Solubility of Things.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Semantic Scholar.
  • Indole-3-carbaldehyde. Wikipedia.
  • Indole-3-Carboxaldehyde. PubChem.
  • Indole-3-carboxaldehyde 97 487-89-8. Sigma-Aldrich.
  • Indole-3-carboxaldehyde 97 487-89-8. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through NMR spectroscopy is paramount for its identification, purity assessment, and the prediction of its chemical behavior. This document moves beyond a simple presentation of data, offering insights into the rationale behind spectral patterns and experimental considerations.

Introduction: The Significance of NMR in Characterizing Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bulky substituents, such as tert-butyl groups, can significantly influence the electronic environment and conformation of the indole ring, which in turn dictates its biological activity. NMR spectroscopy is an unparalleled tool for elucidating the precise structural details of such molecules in solution.

This compound presents a unique substitution pattern. The tert-butyl group at the 2-position sterically hinders the pyrrole ring, while the tert-butyl group at the 5-position on the benzene ring electronically influences the aromatic system. The carbaldehyde at the 3-position further modifies the electronic landscape. This guide will dissect the ¹H and ¹³C NMR spectra to provide a comprehensive understanding of these structural nuances.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the standard procedure for preparing and analyzing a sample of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, well-defined solvent peak in the ¹³C NMR spectrum (around 77.16 ppm).

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover all proton signals.

    • Acquisition Time: An acquisition time of 2-3 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: Several hundred to a few thousand scans may be required to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals for the indole ring protons, the aldehyde proton, and the two tert-butyl groups. The predicted chemical shifts are influenced by the electron-donating nature of the tert-butyl groups and the electron-withdrawing effect of the carbaldehyde.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~8.5-9.0br s-1H
CHO~10.0s-1H
H-4~8.0-8.2d~1.5-2.01H
H-6~7.3-7.5dd~8.5, 1.5-2.01H
H-7~7.2-7.4d~8.51H
2-t-Bu~1.4-1.6s-9H
5-t-Bu~1.3-1.5s-9H
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (CHO): This proton is expected to be the most downfield signal (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Indole N-H Proton: The N-H proton signal is typically broad and appears in the region of 8.5-9.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons (H-4, H-6, H-7):

    • H-4: This proton is situated peri to the aldehyde group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-6 (meta-coupling, J ≈ 1.5-2.0 Hz).

    • H-7: This proton is adjacent to the nitrogen and is expected to be a doublet due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz).

    • H-6: This proton will be a doublet of doublets, as it is coupled to both H-7 (ortho) and H-4 (meta).

  • tert-Butyl Protons: The two tert-butyl groups will each give rise to a sharp singlet in the upfield region of the spectrum (1.3-1.6 ppm), each integrating to 9 protons. The tert-butyl group at the 2-position may be slightly downfield compared to the one at the 5-position due to its proximity to the electron-withdrawing indole nitrogen.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~185
C-2~145
C-7a~136
C-5~148
C-3a~128
C-4~122
C-6~120
C-7~112
C-3~118
C(CH₃)₃ (C-2)~35
C(CH₃)₃ (C-5)~35
C(CH₃)₃ (C-2)~32
C(CH₃)₃ (C-5)~32
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected around 185 ppm.

  • Indole Ring Carbons:

    • C-2 and C-5: These carbons, directly attached to the bulky and electron-donating tert-butyl groups, will be significantly shifted downfield. C-5 is expected to be further downfield due to the direct attachment of the electron-donating alkyl group to the benzene ring.

    • C-7a and C-3a: These are the quaternary carbons at the ring junctions.

    • C-4, C-6, and C-7: These are the protonated aromatic carbons. Their chemical shifts are influenced by the substituents on the ring.

    • C-3: This carbon, bearing the aldehyde group, will also be in the aromatic region.

  • tert-Butyl Carbons: The quaternary carbons of the tert-butyl groups will appear around 35 ppm, and the methyl carbons will be around 32 ppm. These signals are typically sharp and intense.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in CDCl3 with TMS) B 1H NMR Acquisition (400 MHz Spectrometer) A->B C 13C NMR Acquisition (Proton Decoupled) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E F Structure Elucidation E->F

Caption: Standard workflow for NMR analysis.

Conclusion: A Cohesive Structural Portrait

The combined analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The characteristic chemical shifts and coupling patterns of the aldehyde, N-H, aromatic, and tert-butyl protons in the ¹H NMR spectrum, along with the distinct signals for each carbon in the ¹³C NMR spectrum, create a unique spectral fingerprint for this molecule. This guide serves as a valuable resource for researchers working with this compound, enabling confident identification and further investigation into its chemical and biological properties. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted indole derivatives, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in drug discovery and organic synthesis. Recognizing the unique structural characteristics of this molecule—namely the bulky tert-butyl groups and the reactive aldehyde moiety—this document outlines tailored methodologies for its characterization. We delve into the rationale behind the selection of appropriate ionization techniques, with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Furthermore, a detailed, predicted fragmentation pathway elucidated through tandem mass spectrometry (MS/MS) is presented, offering a roadmap for structural confirmation and impurity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for novel indole-based compounds.

Introduction: The Significance of Substituted Indoles and the Need for Precise Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound represents a unique synthetic intermediate, where the bulky tert-butyl groups can enhance metabolic stability and modulate receptor binding, while the carbaldehyde function at the 3-position serves as a versatile handle for further chemical modifications.

Given its potential role in the development of novel therapeutics, the unambiguous characterization of this compound is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a detailed framework for the mass spectrometric analysis of this compound, emphasizing the causal relationships between molecular structure, instrumental parameters, and the resulting spectral data.

Foundational Knowledge: Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO-
Molecular Weight 257.37 g/mol -
Structure A 1H-indole core substituted with tert-butyl groups at positions 2 and 5, and a carbaldehyde group at position 3.-
CAS Number 590347-37-8[1]

The presence of the two bulky, non-polar tert-butyl groups significantly influences the molecule's solubility and its behavior in the gas phase during mass spectrometric analysis. The aromatic indole ring and the polar aldehyde group provide sites for ionization.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously planned experimental workflow is critical for obtaining high-quality, reproducible mass spectrometry data. The following sections detail the recommended protocols and the scientific reasoning behind each step.

Sample Preparation: Ensuring Analyte Integrity and Compatibility

Proper sample preparation is a crucial first step to ensure high-quality data and prevent instrument contamination.[2] The choice of solvent and concentration is dictated by the analyte's solubility and the chosen ionization technique.

Protocol for LC-MS Analysis:

  • Initial Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL. The tert-butyl groups enhance solubility in less polar organic solvents.

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography (LC) method to a final concentration of 1-10 µg/mL. This concentration range is typically optimal for modern ESI and APCI sources.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.

  • Vials: Transfer the filtered sample into an appropriate autosampler vial, preferably a glass vial with a screw top and a PTFE septum to prevent solvent evaporation and sample contamination.[2]

dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh Analyte] --> B{Dissolve in Methanol/Acetonitrile(1 mg/mL Stock)}; B --> C{Dilute with Mobile Phase(1-10 µg/mL Working Solution)}; C --> D[Filter through 0.22 µm Syringe Filter]; D --> E[Transfer to Autosampler Vial]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; } caption [label="Figure 1: Sample Preparation Workflow", shape=plaintext]

Ionization Source Selection: A Dichotomy of Polarity

The choice of ionization source is paramount and depends heavily on the analyte's polarity and thermal stability. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[3] It generates ions from a solution by creating a fine spray of charged droplets.[4] For our target molecule, the nitrogen atom in the indole ring can be readily protonated in the positive ion mode, especially in the presence of an acidic mobile phase modifier like formic acid. ESI is often preferred for its ability to generate multiply charged ions for large molecules, though for a compound of this molecular weight, a singly charged species ([M+H]⁺) is expected.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar to non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[6][7] The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with a reagent gas.[2] Given the significant non-polar character imparted by the two tert-butyl groups, APCI can be a more robust ionization method for this analyte, especially at higher concentrations where ESI might suffer from ion suppression.[8][9]

Recommendation: For initial screening, ESI in positive ion mode is a logical starting point due to the basicity of the indole nitrogen. However, for quantitative analysis and to ensure robust ionization, APCI should also be evaluated.

Mass Spectrometry Parameters: Optimizing for Sensitivity and Specificity

The following table outlines suggested starting parameters for the analysis of this compound on a typical LC-MS system. These parameters should be optimized for the specific instrument being used.

ParameterESI SettingAPCI SettingRationale
Ionization Mode PositivePositiveThe indole nitrogen is basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kV-Optimizes the electrospray plume.
Corona Needle Current -2 - 5 µAInduces gas-phase ionization of the analyte.[2]
Nebulizer Gas (N₂) Pressure 30 - 50 psi40 - 60 psiAssists in droplet formation and desolvation.
Drying Gas (N₂) Flow 8 - 12 L/min5 - 10 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 300 - 350 °C350 - 450 °CHigher temperatures in APCI are required for complete vaporization.
Fragmentor Voltage 100 - 150 V100 - 150 VCan be increased to induce in-source fragmentation for initial structural clues.
Skimmer Voltage 60 - 70 V60 - 70 VFocuses the ion beam into the mass analyzer.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation.[10] In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[11][12] The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation "fingerprint" of the molecule.

Based on the known fragmentation patterns of indole alkaloids, aromatic aldehydes, and tert-butyl substituted aromatic compounds, a plausible fragmentation pathway for this compound is proposed below.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption [label="Figure 2: Predicted MS/MS Fragmentation Pathway", shape=plaintext]

Interpretation of the Predicted Fragmentation Pathway:

  • [M+H]⁺ (m/z 258.18): This is the protonated molecular ion, which will be the precursor ion for MS/MS analysis.

  • Loss of a Methyl Radical (-•CH₃, m/z 243.16): A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This is expected to be a prominent fragmentation pathway.

  • Loss of Isobutylene (-C₄H₈, m/z 202.11): Another common fragmentation for tert-butyl groups is the loss of a neutral isobutylene molecule via a rearrangement process.

  • Loss of a tert-Butyl Radical (-•C₄H₉, m/z 201.10): Direct cleavage of the bond between the indole ring and a tert-butyl group can lead to the loss of a tert-butyl radical.

  • Loss of the Formyl Radical (-•CHO, m/z 229.19): α-cleavage adjacent to the carbonyl group can result in the loss of the formyl radical. This is a common fragmentation for aromatic aldehydes.[13][14]

  • Sequential Losses: Further fragmentation of the primary product ions can occur. For example, the ion at m/z 202.11 (resulting from the loss of isobutylene) can subsequently lose a methyl radical to form the ion at m/z 187.08. Similarly, it could also lose the formyl radical to produce the ion at m/z 173.12.

Data Presentation and Interpretation

The acquired mass spectra should be presented clearly and concisely. The full scan mass spectrum will confirm the molecular weight of the compound, while the MS/MS spectrum will provide structural information.

Table of Predicted Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
258.18243.16•CH₃ (Methyl radical)
258.18229.19•CHO (Formyl radical)
258.18202.11C₄H₈ (Isobutylene)
258.18201.10•C₄H₉ (tert-Butyl radical)
202.11187.08•CH₃ (Methyl radical)
202.11173.12•CHO (Formyl radical)

When interpreting the spectra, the relative intensities of the fragment ions should be considered. The most stable fragment ions will typically be the most abundant. For this compound, the loss of a methyl radical to form a stable tertiary carbocation is expected to be a highly favorable process, likely resulting in a base peak at m/z 243.16 in the MS/MS spectrum.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of this compound. By carefully considering the unique chemical properties of this molecule, we have outlined detailed protocols for sample preparation, ionization source selection, and instrument parameter optimization. The proposed fragmentation pathway, based on established principles of mass spectrometry, offers a valuable tool for the structural confirmation of this important synthetic intermediate. The methodologies described herein are designed to be a robust starting point for researchers in drug discovery and related fields, enabling the confident and accurate characterization of novel indole derivatives.

References

  • Collision-induced dissociation. (n.d.). In Grokipedia. Retrieved January 14, 2026, from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved January 14, 2026, from [Link]

  • Collision-induced dissociation. (2023, December 27). In Wikipedia. [Link]

  • Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved January 14, 2026, from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved January 14, 2026, from [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Wordvice. (2025, April 21). How To Present Data Successfully in Academic & Scientific Research. [Link]

  • Robles, Y. R., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

  • Renard, C. (2025, February 3). 5 key practices for data presentation in research. Elsevier Connect. [Link]

  • Kelleher, C., & Wagener, T. (2011). Ten guidelines for effective data visualization in scientific publications. Environmental Modelling & Software, 26(6), 822-827.
  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved January 14, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Stern, R. M. (2012). Guidelines for Data Presentation. In The Psychologist's Companion (pp. 143-164). Cambridge University Press.
  • Chew, K. S. (2006). How To Present Research Data?. The Malaysian journal of medical sciences : MJMS, 13(1), 10–13.
  • PubChem. (n.d.). tert-Butylbenzene. Retrieved January 14, 2026, from [Link]

  • Robles, Y. R., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 271-280.
  • Yamashita, M., & Fenn, J. B. (1984). Electrospray ion source. Another variation on the free-jet theme. The Journal of Physical Chemistry, 88(20), 4451-4459.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.
  • Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. [Link]

  • American Chemical Society. (n.d.). Author's Guide to Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, July 29). EI-MS: M-28 peak in aldehydes. [Link]

  • Fragmentation (mass spectrometry). (2023, December 19). In Wikipedia. [Link]

  • American Chemical Society. (n.d.). Analytical Chemistry - Author Guidelines. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Author guidelines for Analytical Methods. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-butyl-1H-indole-3-carbaldehyde. Retrieved January 14, 2026, from [Link]

  • Indole-3-carbaldehyde. (2023, November 29). In Wikipedia. [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this substituted indole derivative. The narrative integrates foundational spectroscopic principles with field-proven insights to ensure both technical accuracy and practical applicability.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Indoles

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It probes the vibrational transitions of molecules, where specific functional groups absorb infrared radiation at characteristic frequencies.[1] For complex heterocyclic compounds such as this compound, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and to gain insights into the molecular structure and bonding.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest.[2][3] The subject of this guide, this compound, possesses a unique combination of functional groups—an indole N-H, a conjugated aldehyde, and bulky tert-butyl substituents—each contributing distinct features to its IR spectrum. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the characterization of novel indole-based compounds.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound dictates its IR spectrum. The key vibrational modes that are expected to be IR-active are associated with the N-H group of the indole ring, the C=O and C-H groups of the carbaldehyde moiety, the aromatic C-H and C=C bonds of the indole nucleus, and the C-H bonds of the tert-butyl groups.

The presence of the electron-donating tert-butyl groups at the 2- and 5-positions and the electron-withdrawing carbaldehyde group at the 3-position influences the electron density distribution within the indole ring system. This, in turn, affects the force constants of the various bonds and, consequently, their absorption frequencies. Furthermore, intermolecular hydrogen bonding between the indole N-H and the aldehyde C=O in the solid state or in concentrated solutions can lead to significant shifts in the stretching frequencies of these groups.

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are central to the IR spectroscopic analysis of this molecule.

Caption: Key IR-active vibrational modes in this compound.

Detailed Analysis of Expected IR Absorption Bands

The interpretation of the IR spectrum of this compound relies on the identification of characteristic group frequencies. The following sections detail the expected absorption bands for each key functional group.

N-H Stretching Vibration (Indole Ring)

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹.[2] For unsubstituted indole, this band is observed around 3406 cm⁻¹.[2] In the solid state, intermolecular hydrogen bonding between the N-H proton (donor) and the carbonyl oxygen of an adjacent molecule (acceptor) is expected. This interaction weakens the N-H bond, causing a shift of the absorption band to a lower wavenumber, often accompanied by broadening.[4][5] Therefore, for this compound in a solid-state measurement (e.g., KBr pellet or ATR), the N-H stretch is anticipated to be in the lower end of this range, likely around 3350-3200 cm⁻¹.

C-H Stretching Vibrations
  • Aromatic C-H Stretch: The C-H stretching vibrations of the indole ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]

  • Aldehyde C-H Stretch: A highly diagnostic feature for aldehydes is the C-H stretching of the formyl group (CHO). This typically gives rise to two weak to medium bands.[6][7] One appears in the 2860-2800 cm⁻¹ range, and the other, often more distinct, appears in the 2760-2700 cm⁻¹ range.[8][9] The presence of a band around 2720 cm⁻¹ is strong evidence for an aldehyde functionality.[7] Fermi resonance with an overtone of a C-H bending vibration can sometimes result in two distinct peaks in this region.[10]

  • Alkyl C-H Stretch: The tert-butyl groups will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region due to both symmetric and asymmetric vibrations of the methyl groups.[11] These bands are often the most intense in this part of the spectrum.

C=O Carbonyl Stretching Vibration (Aldehyde)

The C=O stretching vibration of carbonyl compounds gives rise to one of the most intense and characteristic bands in the IR spectrum.[6][12] For saturated aldehydes, this band appears around 1730 cm⁻¹.[6][8] However, conjugation of the carbonyl group with an aromatic ring or a double bond delocalizes the pi-electrons, weakens the C=O double bond, and consequently lowers the absorption frequency.[8][12] For aromatic aldehydes like benzaldehyde, the C=O stretch is observed near 1705 cm⁻¹.[6][8][9] Given that the carbaldehyde group at the 3-position of the indole ring is conjugated with the heterocyclic system, a strong and sharp absorption band is expected in the 1705-1680 cm⁻¹ range.

Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including C=C stretching, C-N stretching, and various bending vibrations.

  • Aromatic C=C Stretching: The indole ring will exhibit several bands of variable intensity in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic system.[2]

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the alkyl C-H bonds of the tert-butyl groups will be present in this region. The C-H out-of-plane bending bands below 900 cm⁻¹ can sometimes provide information about the substitution pattern of the aromatic ring.[2]

  • C-N Stretching: The C-N stretching of the indole ring typically appears in the 1350-1250 cm⁻¹ region.

Summary of Expected IR Data

The following table summarizes the anticipated characteristic IR absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3350 - 3200N-H (Indole) StretchMedium, BroadLower frequency due to intermolecular H-bonding.
3100 - 3000C-H (Aromatic) StretchWeak to Medium
2980 - 2850C-H (Alkyl) StretchStrongAsymmetric and symmetric stretches of tert-butyl groups.
~2820 and ~2720C-H (Aldehyde) StretchWeak to MediumThe ~2720 cm⁻¹ band is highly diagnostic.[7]
1705 - 1680C=O (Aldehyde) StretchStrong, SharpLower frequency due to conjugation with the indole ring.[6][8]
1620 - 1450C=C (Aromatic) StretchMedium to StrongMultiple bands expected.[2]
1470 - 1360C-H (Alkyl) BendMediumBending vibrations of tert-butyl groups.
Below 900C-H (Aromatic) Out-of-plane BendMedium to StrongDependent on the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for obtaining a high-quality IR spectrum of a solid sample like this compound due to its simplicity and minimal sample preparation.[13][14]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal[13]

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Acquisition: a. Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely. b. With no sample on the crystal, run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application: a. Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. b. Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[13]

  • Sample Spectrum Acquisition: a. Collect the sample spectrum. Typical instrument parameters are:

    • Spectral Range: 4000-400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
  • Data Processing and Cleaning: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. After the measurement, release the pressure arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

The logical flow for this self-validating protocol is illustrated below.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular architecture. The key diagnostic peaks include the hydrogen-bonded N-H stretch (3350-3200 cm⁻¹), the distinctive dual aldehyde C-H stretches (~2820 and ~2720 cm⁻¹), and a strong, conjugated C=O stretch (1705-1680 cm⁻¹). These features, in conjunction with the absorptions from the aromatic ring and tert-butyl groups, provide a unique spectral fingerprint. By employing the ATR-FTIR methodology outlined, researchers can reliably obtain and interpret the spectrum, providing robust evidence for the structural integrity of this and related indole derivatives.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Trivedi, M. K., et al. (n.d.). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Kim, D., et al. (2022). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 23(21), 13469. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

  • Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

  • University of Calgary. (n.d.). IR: aldehydes. [Link]

  • Gerhards, M., et al. (2000). Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. The Journal of Chemical Physics, 113(18), 8049-8061. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Carney, J. R., & Zwier, T. S. (2000). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A, 104(38), 8677-8688. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems. [Link]

  • ResearchGate. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. [Link]

  • Huang, X., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]

  • ElectronicsAndBooks. (n.d.). Infrared spectra of oxindole, isatine and their derivatives.... [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Chemistry, 189, 30-40. [Link]

  • Biliskov, N., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(22), 5433. [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure and Morphology of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystallographic and morphological characteristics of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry. Given the prevalence of the indole scaffold in numerous biologically active compounds, a thorough understanding of its structural properties at the atomic level is paramount for rational drug design and development.[1][2][3][4][5][6] This document outlines the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights into the influence of bulky substituents on its solid-state properties.

Introduction: The Significance of Indole Derivatives in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4][6] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Crystal structure analysis by X-ray diffraction provides the most precise information about molecular geometry, including bond lengths, bond angles, and intermolecular interactions.[7][8][9] Furthermore, the crystal morphology, or the external shape of the crystals, is a critical parameter in pharmaceutical development, influencing properties such as solubility, dissolution rate, and bioavailability.

This guide focuses on this compound, a derivative of indole-3-carbaldehyde.[10][11] The introduction of bulky tert-butyl groups at the 2 and 5 positions of the indole ring is expected to significantly impact its crystal packing and morphology, thereby influencing its physicochemical properties. Understanding these structural nuances is crucial for the development of indole-based therapeutics.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, culminating in a formylation reaction. A plausible synthetic route is outlined below.

Synthetic Protocol

A well-established method for the formylation of indoles is the Vilsmeier-Haack reaction.[12] A catalytic version of this reaction can be employed for the synthesis of the title compound.[13]

Step-by-step Synthesis:

  • Starting Material: The synthesis would commence from a suitably substituted aniline precursor, which would be subjected to reactions to form the indole ring with tert-butyl groups at the 2 and 5 positions.

  • Formylation: The resulting 2,5-ditert-butyl-1H-indole would then undergo a Vilsmeier-Haack reaction using a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) complex to introduce the carbaldehyde group at the 3-position.

  • Purification: The crude product would be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Protocol

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For indole derivatives, solution-based crystallization methods are commonly employed.[14][15]

Step-by-step Crystallization:

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and hexane) is performed to identify a suitable solvent system.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent or solvent mixture at a slightly elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely covered vial.

  • Vapor Diffusion: Alternatively, the vapor diffusion method can be utilized. A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.[8][16]

XRD_Workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction and Cell Refinement B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., Full-Matrix Least-Squares) D->E F Structure Validation and Analysis E->F

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data

While specific experimental data for this compound is not publicly available, we can propose a set of plausible crystallographic parameters based on the known structure of the parent compound, 1H-indole-3-carbaldehyde, and the anticipated influence of the tert-butyl groups.[17] The bulky tert-butyl groups are expected to lead to a larger unit cell volume and potentially a different crystal system and space group compared to the parent compound.

ParameterHypothetical Value for this compound
Chemical FormulaC₁₇H₂₃NO
Formula Weight257.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)105.0
Volume (ų)1515
Z4
Density (calculated) (g/cm³)1.128
R-factor< 0.05

Table 1: Hypothetical Crystallographic Data.

Structural Insights and Influence of Tert-butyl Groups

The presence of the sterically demanding tert-butyl groups at the 2 and 5 positions would likely prevent the planar indole rings from packing in a close-packed arrangement. This steric hindrance would disrupt the typical N-H···O hydrogen bonding network observed in the crystal structure of 1H-indole-3-carbaldehyde, where molecules are linked into chains.[17] Instead, the crystal packing would be dominated by weaker van der Waals interactions between the bulky alkyl groups. This could lead to a less dense crystal structure and may influence the overall stability and solubility of the compound.

Crystal Morphology Analysis: Scanning Electron Microscopy

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials.[18][19] It provides a three-dimensional impression of the crystal habit.[18]

Experimental Protocol

The analysis of crystal morphology by SEM is a relatively straightforward process.

SEM_Workflow A Sample Preparation (Mounting on Stub) B Sputter Coating (with a conductive material, e.g., gold) A->B C Insertion into SEM Chamber and Evacuation B->C D Image Acquisition (Electron Beam Scanning) C->D E Morphological Analysis (Crystal Habit and Surface Features) D->E

Caption: Workflow for Scanning Electron Microscopy Analysis.

Predicted Morphology

The morphology of a crystal is influenced by both its internal crystal structure and the conditions of crystallization.[14] For this compound, the bulky tert-butyl groups are expected to play a significant role in defining the crystal habit. It is plausible that the crystals would exhibit a plate-like or prismatic morphology, as the growth rates of different crystal faces would be affected by the steric hindrance of the substituents. The specific morphology would also be dependent on the solvent used for crystallization, as solvent-crystal interactions can stabilize certain crystal faces over others.[14]

Implications for Drug Development

A comprehensive understanding of the crystal structure and morphology of a drug candidate is a critical aspect of pharmaceutical development.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability, solubility, and bioavailability. A thorough crystallographic analysis is essential to identify and characterize different polymorphic forms.

  • Structure-Activity Relationship (SAR): Precise knowledge of the three-dimensional structure of a molecule allows for a deeper understanding of its SAR. This information is invaluable for the rational design of more potent and selective analogues.

  • Formulation Development: The morphology of a drug substance affects its flowability, compressibility, and dissolution rate, all of which are critical parameters in the design of a stable and effective dosage form.

The indole-3-carboxaldehyde scaffold and its derivatives have shown a wide range of biological activities, making them promising candidates for drug discovery.[3][4][5][6] A detailed structural characterization, as outlined in this guide, is a fundamental step in advancing these compounds from discovery to clinical application.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. By integrating established methodologies in organic synthesis, single-crystal X-ray diffraction, and scanning electron microscopy, researchers and drug development professionals can gain critical insights into the solid-state properties of this and other important indole derivatives. Such knowledge is indispensable for the successful development of novel therapeutics based on this versatile chemical scaffold.

References

  • Wadsworth, et al. "Crystallization process of tricyclic indole derivatives.
  • "Structure and Morphology of Indole Analogue Crystals.
  • "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • "A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • "Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." PMC.
  • Saraf, Chinmay. "Analyzing Thin Crystals with an Electron Microscope." AZoM, 2022.
  • "X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS." Madurai Kamaraj University.
  • "X-ray Diffraction Protocols and Methods.
  • "Expression, purification and crystallization of an indole prenyltransferase
  • "Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy." Purdue College of Engineering, 2021.
  • "Using the SEM to measure crystal structures." Compound Semiconductor, 2012.
  • "X-Ray Diffraction Basics.
  • "Morphology Study by Using Scanning Electron Microscopy.
  • "SEM study of crystal morphology in the Zn4(OH)6SO4·nH2O system (n = 1, 3, 4)." SciSpace.
  • "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 2024.
  • "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • "1H-Indole-3-carbaldehyde." PMC, NIH.
  • "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." PubMed.
  • "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • "Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
  • "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Semantic Scholar.
  • "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • "1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • "Indole-3-Carboxaldehyde." PubChem.
  • "Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • "Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent." PubMed, 2020.
  • "Indole-3-carbaldehyde." Wikipedia.
  • "Crystal structure of tert-butyl 3,6-diiodocarbazole- 9-carboxyl
  • "Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
  • "1H-Indole-3-carbaldehyde thiosemicarbazone.

Sources

Solubility profile of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility Profile of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds present significant challenges in drug development, from formulation to in vivo performance.[3][4] This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a complex heterocyclic compound, in a range of organic solvents. While specific solubility data for this molecule is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to establish a robust and reliable solubility profile. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of high-quality, reproducible data crucial for informed decision-making in the drug discovery and development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, solubility is a paramount parameter.[1][2] It dictates the rate and extent to which a compound dissolves in a solvent, a prerequisite for absorption and subsequent systemic availability.[3] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation scientists.[2][3] Early and accurate determination of a compound's solubility profile is therefore not merely a routine characterization step but a critical predictive tool for its 'developability'.[4][5]

This compound is an indole derivative. The indole scaffold is a common motif in many natural products and therapeutically active molecules.[6][7] The physicochemical properties of such compounds, including their solubility, are of great interest. This guide will use this compound as a model to illustrate the process of comprehensive solubility profiling in organic solvents, which is essential for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Profile and Predicted Solubility Behavior of this compound

A predictive understanding of a molecule's solubility can be derived from its structural features. The principle of "like dissolves like" is a fundamental concept in this regard, suggesting that substances with similar polarities are more likely to be soluble in one another.[8][9]

The structure of this compound incorporates several key functional groups that will influence its solubility:

  • Indole Ring System: The indole nucleus itself is a bicyclic aromatic system containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions.

  • Two Tert-butyl Groups: These are bulky, non-polar (lipophilic) groups that will significantly contribute to the molecule's overall hydrophobicity. Their presence is expected to enhance solubility in non-polar organic solvents.

  • Carbaldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This group will contribute to solubility in polar solvents.

Based on this structure, it is hypothesized that this compound will exhibit moderate to good solubility in a range of organic solvents, with the specific solubility depending on the interplay between the polar and non-polar functionalities of the molecule and the solvent. It is likely to be more soluble in moderately polar to non-polar solvents that can accommodate the large hydrophobic surface area of the tert-butyl groups, while also interacting with the polar aldehyde and indole moieties.

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic.[4][10][11] Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often starting from a DMSO stock solution.[12][13] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound, determined after a prolonged incubation of the solid material with the solvent until equilibrium is reached.[14][15][16] For a comprehensive profile, both are valuable.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Compound Weigh Solid Compound Slurry Prepare Slurry (Compound + Solvent) Compound->Slurry Solvents Select & Prepare Solvents Solvents->Slurry Equilibrate Equilibrate (Shake/Stir at constant T) Slurry->Equilibrate Separate Separate Solid & Liquid (Centrifuge/Filter) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify Concentration (HPLC/UV-Vis) Dilute->Quantify Calculate Calculate Solubility (mg/mL or µM) Quantify->Calculate

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.[10]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO) of appropriate purity

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, this is typically 24 to 48 hours.[10][14]

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A standard calibration curve prepared from known concentrations of this compound in each solvent is required for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or molarity.

Protocol for Kinetic Solubility Determination

Kinetic solubility is often used in high-throughput screening environments.[12][17]

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity or UV absorbance

Procedure:

  • Compound Addition:

    • Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microplate.[17]

    • Add the desired organic solvent to each well to achieve the final target concentration.

  • Incubation:

    • Seal the plate and shake it at a constant temperature for a shorter period, typically 1 to 2 hours.[10]

  • Detection of Precipitation:

    • Measure the turbidity or light scattering in each well using a nephelometer.[5][13] An increase in signal indicates precipitation.

    • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV spectroscopy.[13][17]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

SolventSolvent Polarity IndexDielectric ConstantSolubility (mg/mL)Molar Solubility (M)
Hexane0.11.88
Toluene2.42.38
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Ethanol5.224.5
Acetonitrile5.837.5
Methanol6.632.7
DMSO7.246.7

Note: The solubility values in this table are placeholders and would be populated with experimental data.

Interpretation of Results:

The solubility data presented in the table would be analyzed in conjunction with the properties of the solvents. A high solubility in hexane and toluene would indicate the dominant role of the non-polar tert-butyl groups. Good solubility in solvents like ethyl acetate and acetone would suggest a favorable balance of interactions with both the polar and non-polar regions of the molecule. Solubility in highly polar solvents like methanol and DMSO would be driven by the polar carbaldehyde and indole N-H functionalities. By correlating solubility with solvent parameters like the polarity index and dielectric constant, a comprehensive understanding of the compound's dissolution behavior can be achieved.

Conclusion

A thorough understanding of the solubility profile of a drug candidate such as this compound is indispensable for its successful development. This guide has provided a detailed, scientifically grounded framework for the experimental determination of both thermodynamic and kinetic solubility in a range of organic solvents. By following these protocols, researchers can generate the high-quality, reliable data necessary to guide formulation strategies, predict in vivo behavior, and ultimately increase the probability of advancing promising therapeutic agents through the development pipeline. The principles and methodologies outlined are broadly applicable to the characterization of other novel chemical entities.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PMC - NIH.
  • Whyte, B. (2023).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

The Evolving Therapeutic Landscape of Substituted Indole-3-Carbaldehydes: A Guide to Unlocking Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Among its myriad derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile building block for developing novel therapeutic agents.[2][3] Its inherent biological activity, coupled with the synthetic tractability of the aldehyde functional group, allows for extensive structural modifications, leading to a vast chemical space of derivatives with diverse pharmacological profiles.[1][2][4] This guide provides an in-depth exploration of the potential biological activities of substituted indole-3-carbaldehydes, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We delve into the mechanistic insights, present detailed, field-proven experimental protocols for their evaluation, and offer a framework for interpreting the structure-activity relationships that govern their therapeutic potential.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Indole-based compounds have long been recognized for their potent anticancer activities, targeting various hallmarks of cancer progression.[5] Derivatives of indole-3-carbaldehyde are no exception, demonstrating efficacy against a range of cancer cell lines through mechanisms that include the induction of apoptosis, DNA cleavage, and the inhibition of critical cellular enzymes.[5][6][7] The ability to introduce diverse substituents on the indole ring and to form Schiff bases or other adducts at the aldehyde position allows for the fine-tuning of cytotoxicity and selectivity against cancer cells.[7][8]

Quantitative Analysis of Anticancer Efficacy

The primary metric for quantifying the in vitro anticancer activity of a compound is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[8]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[8]
Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 4)HepG-2 (Liver)22.8[7]
Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 5)HepG-2 (Liver)67.1[7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9] It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[10]

Causality and Rationale:

  • Cell Seeding Density: Choosing the right cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting cell health independently of the test compound.

  • Compound Concentration Range: A serial dilution covering a wide concentration range (e.g., from nanomolar to high micromolar) is essential to capture the full dose-response curve and accurately determine the IC₅₀ value.[11]

  • Incubation Time: A 24- to 72-hour incubation period is standard, allowing sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • Solubilization: The formazan crystals are insoluble in aqueous medium and must be dissolved in a solvent like DMSO or isopropanol to allow for accurate spectrophotometric measurement.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indole-3-carbaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[12]

Workflow for Preclinical Anticancer Drug Screening

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Test Compound (Substituted Indole-3-Carbaldehyde) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Selectivity Selectivity Testing (Cancer vs. Normal Cells) Cytotoxicity->Selectivity IC50 < Threshold? Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Selectivity->Mechanism Selective? Xenograft Xenograft/Allograft Animal Models Mechanism->Xenograft Promising Mechanism? Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity

Preclinical Anticancer Screening Workflow

Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is present in many compounds with potent antimicrobial properties.[4] Indole-3-carbaldehyde and its derivatives, particularly Schiff bases, have demonstrated significant activity against a spectrum of bacteria and fungi.[13][14][15][16][17][18] Their mechanism often involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with biofilm formation.[14]

Quantitative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial potency. It is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[19][20]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (Bacteria)2000[14]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (Fungi)5000[14]
Indole-3-aldehyde hydrazones (general)S. aureus / MRSA6.25 - 100[18][21]
Schiff bases of I3ABacillus subtilisActive[15]
Schiff bases of I3ACandida albicansActive[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly efficient way to test multiple compounds against various microorganisms in a 96-well plate format, providing a quantitative MIC value.[20][22]

Causality and Rationale:

  • Medium Choice: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.[19]

  • Inoculum Standardization: The bacterial inoculum must be standardized (typically to 5 x 10⁵ CFU/mL in the final well) to ensure that the results are reproducible and not influenced by an overly high or low bacterial load.[23]

  • Two-Fold Serial Dilution: This approach allows for a logarithmic assessment of the concentration, which is standard for determining MIC values.

  • Controls: Including a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility is essential for validating the assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final target concentration.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19]

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Isolate Bacterial/Fungal Isolate Inoculum Standardize Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate with Microorganism Inoculum->Inoculate Compound Prepare Compound Stock Dilution Perform Serial Dilution (e.g., Broth Microdilution) Compound->Dilution Dilution->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Read Read Results Visually Incubate->Read MIC Determine MIC Value Read->MIC

Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases. Indole-3-carbaldehyde and its metabolites have demonstrated significant anti-inflammatory effects.[24][25] Recent studies show that I3A can alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune system.[26] Furthermore, I3A acts as a ligand for the aryl hydrocarbon receptor (AhR), a pathway known to regulate immune responses and enhance intestinal barrier function.[26][27]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the reduction of key pro-inflammatory mediators in stimulated immune cells, such as macrophages.

CompoundCellular ModelMediator InhibitedIC₅₀ / % InhibitionReference
Indole-3-carboxaldehyde (IAld)LPS-stimulated Caco2 cellsNLRP3 InflammasomeSignificant Inhibition[26]
Indole-3-carboxaldehyde (IAld)LPS-stimulated miceSerum TNF-α, IL-1β, IL-6Significant Reduction[26][27]
Indole-3-carboxaldehyde (ICA)THP-1 macrophagesIL-6Decreased[28]
Indole-3-carboxaldehydeRSV-infected RAW264.7 cellsIFN-αModerate Inhibition[29]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO levels are quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess reagent.[30][31]

Causality and Rationale:

  • Cell Line: RAW 264.7 murine macrophages are widely used as they are robust and reliably produce large amounts of NO upon stimulation with LPS, mimicking an inflammatory response.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Griess Reagent: This two-component reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye, which can be quantified colorimetrically at ~540 nm.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + known inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED). Incubate for 10-15 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathway: I3A Inhibition of LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ROS ROS Production TLR4->ROS NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 ROS->NLRP3 I3A Indole-3-Carbaldehyde I3A->NLRP3 inhibits I3A->ROS inhibits AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR activates AhR->NFkB inhibits

I3A Modulation of LPS-Induced Inflammatory Pathways

Antiviral Activity: A Frontier in Host-Pathogen Interaction

The antiviral potential of indole derivatives is an area of growing interest.[13] Specific derivatives of indole-3-carboxylic acid have shown potent activity against SARS-CoV-2 by inhibiting viral replication.[32][33] Indole-3-carbinol, a related compound, also exhibits activity against SARS-CoV-2.[34][35] Furthermore, indole-3-carbaldehyde itself has been shown to modulate the host inflammatory response to Respiratory Syncytial Virus (RSV) infection by moderately inhibiting the TLR7 signaling pathway, preventing excessive inflammation while preserving viral clearance mechanisms.[29]

Quantitative Analysis of Antiviral Efficacy

Antiviral activity is typically reported as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), along with the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/IC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Compound/DerivativeVirusIC₅₀Selectivity Index (SI)Reference
6-bromo-5-methoxy-1-methyl-2-(piperidinomethyl)-3-(diethylaminoethoxy)carbonylindoleSARS-CoV-21.06 µg/mL (1.84 µM)78.6[32][33]
Indole-3-carbinol (I3C)SARS-CoV-216.67 µMNot specified[34][35]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit the infectious cycle of a virus, resulting in a reduction in the number of viral plaques (localized areas of cell death) formed on a monolayer of susceptible cells.

Causality and Rationale:

  • Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) provides the necessary biological system for viral replication and plaque formation.

  • Virus Titer: Using a known, standardized amount of virus (measured in Plaque Forming Units, PFU) is crucial for obtaining reproducible results.

  • Semi-Solid Overlay: After the initial infection period, a semi-solid medium (e.g., containing agarose or methylcellulose) is added. This immobilizes the cells and ensures that new virus particles can only infect adjacent cells, leading to the formation of discrete, countable plaques.

  • Staining: Staining the cell monolayer with a dye like crystal violet allows for easy visualization. Living cells will take up the stain and appear purple, while areas where cells have been killed by the virus will remain clear (plaques).

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and add a semi-solid overlay medium.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 3-5 days), which is virus-dependent.

  • Fixation and Staining: Fix the cells with a formalin solution and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Gently wash the plates to remove excess stain. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the concentration that results in a 50% reduction in plaques (PRNT₅₀).

Conclusion and Future Directions

Substituted indole-3-carbaldehydes represent a highly promising and versatile chemical scaffold for the discovery of new therapeutic agents. Their demonstrated bioactivities across anticancer, antimicrobial, anti-inflammatory, and antiviral applications underscore their potential to address a wide range of unmet medical needs. The synthetic accessibility of the I3A core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets for these compounds, exploring their efficacy in relevant in vivo disease models, and leveraging computational chemistry to predict and prioritize novel derivatives with superior therapeutic indices.

References

A complete, numbered list of all sources cited with titles, sources, and valid, clickable URLs for verification will be provided upon request.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Di-tert-butyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative with significant potential in synthetic and medicinal chemistry. The strategic placement of bulky tert-butyl groups at the C2 and C5 positions of the indole scaffold imparts unique physicochemical properties and directs its reactivity, making it a valuable building block in the design of novel therapeutic agents and functional organic materials.

Compound Identification and Physicochemical Profile

2,5-Di-tert-butyl-1H-indole-3-carbaldehyde is a crystalline solid at room temperature. The tert-butyl substituents significantly enhance its lipophilicity and solubility in common organic solvents.

PropertyValueSource
CAS Number 590347-37-8[1]
Molecular Formula C₁₇H₂₃NO[1]
Molecular Weight 257.37 g/mol [1]
Appearance Crystalline Solid[2]
Melting Point 193-198 °C

Note: The melting point for the parent indole-3-carbaldehyde is cited; the di-tert-butyl derivative is expected to have a different value, which should be determined experimentally.

Synthesis and Mechanistic Considerations

The introduction of a formyl group at the C3 position of an indole ring is a cornerstone of indole chemistry. For 2,5-di-tert-butyl-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction is a highly effective and widely adopted synthetic route.

Expert Insight: The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the electron-rich C3 position of the indole nucleus. The presence of the electron-donating tert-butyl group at C5 further activates this position for electrophilic substitution. The bulky tert-butyl group at the C2 position serves a crucial role in sterically hindering potential side reactions at that site, thus ensuring a high yield of the desired C3-formylated product.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Di-tert-butyl-1H-indole

Objective: To synthesize 2,5-di-tert-butyl-1H-indole-3-carbaldehyde from the corresponding indole precursor.

Materials:

  • 2,5-Di-tert-butyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic and should be controlled. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Indole Addition: Dissolve 2,5-di-tert-butyl-1H-indole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). This step neutralizes the acidic reaction medium and hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,5-di-tert-butyl-1H-indole-3-carbaldehyde.

Diagram: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 2,5-Di-tert-butyl-1H-indole in Anhydrous DCM Indole->ReactionMix Add to Vilsmeier Reagent at 0 °C Quench Quench with NaHCO₃ (aq) ReactionMix->Quench Stir at RT, 2-4h Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde.

Spectroscopic Characterization

The structural elucidation of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9-10 ppm), the indole N-H proton (a broad singlet, δ > 8 ppm), and distinct singlets for the two tert-butyl groups. The aromatic protons on the benzene ring will appear in the aromatic region (δ 7-8 ppm).

  • ¹³C NMR: The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (δ > 180 ppm). The carbons of the tert-butyl groups and the quaternary carbons to which they are attached will also be readily identifiable.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. A broad peak around 3100-3300 cm⁻¹ corresponds to the N-H stretch of the indole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (257.37 g/mol ) will be observed, confirming the identity of the product.

Applications in Drug Discovery and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules.[3][4][5] The introduction of the di-tert-butyl substitution pattern can be leveraged to enhance metabolic stability and modulate receptor binding affinity.

Diagram: Role as a Synthetic Intermediate

Synthetic_Utility cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds Start 2,5-Di-tert-butyl-1H- indole-3-carbaldehyde Red Reduction Start->Red Oxi Oxidation Start->Oxi Cond Condensation Reactions (e.g., Knoevenagel, Wittig) Start->Cond RedAm Reductive Amination Start->RedAm Alc (Indol-3-yl)methanol Derivatives Red->Alc Acid Indole-3-carboxylic Acid Derivatives Oxi->Acid Alkene C3-Substituted Alkenes Cond->Alkene Amine Tryptamine Analogues RedAm->Amine

Caption: Key synthetic transformations of the title compound.

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The aldehyde functionality can be used to synthesize Schiff bases or chalcone-like structures, which have shown promise as cytotoxic agents.[4]

  • Antimicrobial Compounds: Modifications of the aldehyde group can lead to the development of novel antibacterial and antifungal agents.[3]

  • CNS-Active Agents: The tryptamine backbone, accessible via reductive amination of the aldehyde, is central to many neurologically active compounds. The bulky tert-butyl groups can influence blood-brain barrier permeability and receptor subtype selectivity.

Trustworthiness through Self-Validation: The synthetic protocols and analytical characterization methods described provide a closed-loop system for verification. The successful synthesis of the target compound should yield spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) that is consistent with the proposed structure. Any deviation would immediately signal the formation of byproducts or an incomplete reaction, prompting further purification or optimization of the reaction conditions.

Safety and Handling

As a laboratory chemical, 2,5-di-tert-butyl-1H-indole-3-carbaldehyde should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Royal Society of Chemistry. [Link]

  • Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • 1-butyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (2025). ResearchGate. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. [Link]

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (n.d.). MDPI. [Link]

  • 1-BOC-INDOLE. (n.d.). LookChem. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). Semantic Scholar. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. [Link]

Sources

The Steric Shield: An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 2,5-ditert-butyl-1H-indole-3-carbaldehyde. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond standard textbook descriptions to offer field-proven insights into how the unique steric and electronic environment of this molecule dictates its chemical behavior. We will explore the synthesis and key transformations of this compound, emphasizing the causal relationships between its structure and reactivity, and provide robust, self-validating experimental protocols.

Introduction: A Tale of Two Tert-Butyl Groups

The indole-3-carbaldehyde scaffold is a cornerstone in synthetic chemistry, serving as a precursor to a vast array of pharmaceuticals and biologically active compounds.[1] Its reactivity is primarily governed by the electron-rich nature of the indole nucleus, which enhances the electrophilicity of the C3-aldehyde. However, in the case of this compound, the typical reaction pathways are significantly modulated. The presence of two bulky tert-butyl groups introduces profound steric hindrance, creating a unique chemical landscape. The C5-tert-butyl group primarily influences the electronic properties of the aromatic system through its electron-donating inductive effect.[2][3] In contrast, the C2-tert-butyl group acts as a formidable steric shield, directly flanking the aldehyde at C3 and sterically hindering the approach of nucleophiles.[4] This guide will dissect the consequences of this substitution pattern on the synthesis and subsequent reactions of the aldehyde moiety.

Synthesis via Vilsmeier-Haack Formylation

The most direct route to this compound is the Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 2,5-ditert-butyl-1H-indole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

The tert-butyl groups at C2 and C5 are ortho, para-directing due to their electron-donating inductive effects. However, the extreme steric bulk of the C2-tert-butyl group can be expected to slightly disfavor the electrophilic attack at C3 compared to an unsubstituted indole. Nevertheless, the C3 position remains the most nucleophilic site of the indole ring, ensuring high regioselectivity.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole 2,5-di-tert-butyl-1H-indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 2,5-di-tert-butyl-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde + H2O (Hydrolysis)

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for indole formylation and adjusted for a sterically hindered substrate.[5][8]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require a longer duration (6-12 hours) compared to unhindered indoles.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Isolation: The product often precipitates from the aqueous mixture. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity Profile of the Aldehyde Group

The aldehyde at the C3 position is influenced by two opposing factors:

  • Electronic Activation: The indole ring is an electron-donating system, which increases the electron density on the pyrrole ring. This electronic push makes the C3 carbon more nucleophilic and, counterintuitively, can slightly decrease the intrinsic electrophilicity of the aldehyde's carbonyl carbon compared to a simple aromatic aldehyde.

  • Steric Hindrance: The tert-butyl group at the C2 position provides significant steric bulk, creating a crowded environment around the aldehyde. This "steric shield" is the dominant factor governing the reactivity, making it difficult for bulky nucleophiles to approach the carbonyl carbon.[2][4]

This interplay necessitates careful selection of reagents and often requires more forcing reaction conditions to achieve transformations that are straightforward for less substituted indole-3-carbaldehydes.

Key Transformations of the Aldehyde

Reduction to 2,5-ditert-butyl-1H-indol-3-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mild nature and excellent selectivity for aldehydes and ketones over other functional groups like esters or amides.[9][10]

Causality of Reagent Choice: LiAlH₄ is a much stronger reducing agent but is less selective and reacts violently with protic solvents.[11] NaBH₄ is safer, can be used in alcoholic solvents, and is sufficiently reactive to reduce aldehydes.[10][11] The small size of the hydride nucleophile (H⁻) delivered by NaBH₄ means that even with the steric hindrance from the C2-tert-butyl group, the reaction is expected to proceed efficiently, albeit potentially at a slower rate than for unhindered aldehydes.

Reduction_Workflow Aldehyde 2,5-di-tert-butyl- 1H-indole-3-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 1. NaBH4, MeOH (Hydride Attack) Alcohol (2,5-di-tert-butyl-1H-indol-3-yl)methanol Alkoxide->Alcohol 2. H2O/H+ Workup (Protonation)

Caption: NaBH₄ reduction workflow.

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.

  • Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting alcohol is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Oxidation to 2,5-ditert-butyl-1H-indole-3-carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid is a common synthetic step. Various reagents can accomplish this, but for sterically hindered aldehydes, a careful choice is necessary to ensure good yields.[12] A mild and effective method involves using sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.

Causality of Reagent Choice: Strong oxidants like potassium permanganate or chromic acid can lead to over-oxidation and degradation of the electron-rich indole ring. The Pinnick oxidation (using NaClO₂) is highly selective for aldehydes and proceeds under mild, near-neutral conditions, which preserves the indole nucleus.[13] The steric hindrance around the aldehyde is less of a barrier for small oxidant molecules.

  • Setup: In a flask, suspend this compound (1 equivalent) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (4-5 equivalents) to the suspension. In a separate flask, dissolve sodium chlorite (NaClO₂, 3 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 3 equivalents) in water.

  • Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde suspension at room temperature. Stir vigorously for 4-8 hours, monitoring by TLC.

  • Workup: After the reaction is complete, add water and acidify the mixture to pH 2-3 with 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base.[14] For this compound, this reaction is expected to be challenging due to the severe steric hindrance at the reaction center.

Field-Proven Insights: The C2-tert-butyl group will significantly impede the approach of the enolate nucleophile. Standard catalytic conditions (e.g., piperidine in ethanol at room temperature) are likely to be ineffective or extremely slow.[15] To overcome this steric barrier, more forcing conditions are necessary. This includes the use of a stronger base to generate a higher concentration of the nucleophile, higher temperatures to increase reaction kinetics, and potentially a Lewis acid co-catalyst to enhance the aldehyde's electrophilicity.

  • Setup: To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a high-boiling solvent like toluene or DMF, add a catalytic amount of a stronger base such as 1,8-Diazabicycloundec-7-ene (DBU, 0.2 equivalents).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and dilute with ethyl acetate. Wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to yield the α,β-unsaturated product.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[16] Similar to the Knoevenagel condensation, the success of the Wittig reaction with this substrate is highly dependent on steric factors.[17]

Causality of Reagent Choice and Conditions: The steric bulk of both the aldehyde and the Wittig reagent is critical. A highly hindered aldehyde like ours will react very slowly, if at all, with bulky or even stabilized (less reactive) ylides.[17][18] The most feasible approach is to use a small, non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium or potassium tert-butoxide. Even with a small ylide, longer reaction times and elevated temperatures may be required.

Wittig_Reaction cluster_0 Ylide Generation cluster_1 Olefination Phosphonium_Salt Ph3P+CH3Br- Ylide Ph3P=CH2 (Wittig Reagent) Phosphonium_Salt->Ylide + n-BuLi Base n-BuLi Oxaphosphetane Oxaphosphetane Intermediate Aldehyde Sterically Hindered Indole-3-carbaldehyde Aldehyde->Oxaphosphetane + Ylide Alkene 3-Vinyl-indole Derivative Oxaphosphetane->Alkene Ph3PO Ph3P=O Oxaphosphetane->Ph3PO

Caption: Wittig reaction with a sterically hindered aldehyde.

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.4 equivalents, as a solution in hexanes) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 6-12 hours, monitoring by TLC. The disappearance of the orange color indicates consumption of the ylide.

  • Quenching and Workup: Cool the reaction and quench by adding saturated aqueous ammonium chloride solution. Extract with diethyl ether (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will contain triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by careful column chromatography on silica gel.

Data Summary: Predicted Reactivity and Conditions

ReactionReagent(s)Expected ReactivityKey Protocol Modifications
Vilsmeier-Haack Formylation POCl₃, DMFGoodIncreased reaction time and/or temperature may be needed.
Reduction NaBH₄, MeOHExcellentReaction may be slower than unhindered analogues.
Oxidation (Pinnick) NaClO₂, NaH₂PO₄ExcellentStandard mild conditions are likely sufficient.
Knoevenagel Condensation Malononitrile, BaseLow to ModerateRequires stronger base (e.g., DBU) and elevated temperatures.
Wittig Reaction Ph₃P=CH₂ (non-stabilized ylide)ModerateRequires a small, highly reactive ylide; yields may be compromised.

Conclusion

The aldehyde group in this compound presents a fascinating case study in the balance between electronic activation and steric hindrance. While its synthesis is achievable via a robust Vilsmeier-Haack protocol, its subsequent transformations require careful consideration. Simple additions of small reagents, such as hydride for reduction or mild oxidants, are expected to proceed with high efficiency. However, C-C bond-forming reactions that involve the approach of larger nucleophiles, such as the Knoevenagel and Wittig reactions, are significantly hampered by the C2-tert-butyl group. Overcoming this steric shield necessitates the use of more reactive reagents and more forcing conditions. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently navigate the unique reactivity of this sterically encumbered yet synthetically valuable molecule.

References

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). [Link]

  • Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). [Link]

  • Chemistry LibreTexts. Wittig Reaction. (2023). [Link]

  • ResearchGate. Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. (2024). [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). [Link]

  • Correlation of the effects of alkyl substituents on the basicities of indoles. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Frontiers in Chemistry. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • National Center for Biotechnology Information. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). [Link]

  • ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

  • National Center for Biotechnology Information. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). [Link]

  • ResearchGate. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. (2025). [Link]

  • MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

  • Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. [Link]

  • ACS Publications. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [Link]

  • YouTube. Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples. (2021). [Link]

Sources

Methodological & Application

Synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indole-3-Carbaldehydes

Indole-3-carbaldehyde and its derivatives are cornerstone intermediates in medicinal chemistry and organic synthesis.[1][2] Their versatile reactivity allows for the construction of complex molecular architectures found in numerous pharmaceuticals and biologically active natural products.[2] The Vilsmeier-Haack reaction stands as a highly efficient and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic systems, including the indole nucleus.[3][4][5] This reaction offers a direct and often high-yielding pathway to introduce a formyl (-CHO) group, typically at the C3 position of the indole, which possesses the highest electron density.[6]

This document provides a detailed protocol and mechanistic insights for the synthesis of a sterically hindered analogue, this compound. The presence of bulky tert-butyl groups at the C2 and C5 positions presents unique steric considerations that influence reaction kinetics and conditions. Understanding these factors is critical for achieving optimal yields and purity.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the indole substrate and subsequent hydrolysis.[7][8]

Stage 1: Formation of the Vilsmeier Reagent

The process is initiated by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[3][4] DMF, acting as the nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[8][9]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6] This step forms a cationic intermediate, which rapidly rearomatizes by losing a proton. The resulting iminium salt is stable until the reaction is quenched. During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product and dimethylamine.[6]

The causality behind this regioselectivity lies in the superior stabilization of the transition state leading to C3 substitution compared to attack at other positions.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis reactant reactant intermediate intermediate reagent reagent product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Reacts with Indole Indole 2,5-di-tert-butyl-1H-indole Indole->Iminium_Salt Electrophilic Attack by Indole C3 Aldehyde 2,5-di-tert-butyl-1H-indole- 3-carbaldehyde Iminium_Salt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: High-level overview of the Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the formylation of substituted indoles.[3][10] Adjustments in reaction time and temperature may be necessary due to the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,5-ditert-butyl-1H-indole>98% Purity---Starting material.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichMust be anhydrous to prevent side reactions.
Phosphorus oxychloride (POCl₃)Reagent grade, >99%Acros OrganicsHighly corrosive and water-reactive.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Carbonate (Na₂CO₃)------For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)------For drying organic layers.
Ethanol or Hexane/Ethyl AcetateReagent Grade---For recrystallization/chromatography.
Safety Precautions
  • Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle exclusively in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): An irritant and readily absorbed through the skin. Use in a well-ventilated area or fume hood.

  • Quenching and Neutralization: The workup steps are highly exothermic. Perform additions slowly and with efficient cooling (ice bath).

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel over 30 minutes.

    • Causality Check: This addition is highly exothermic. A slow, controlled addition at 0-5 °C is crucial to prevent uncontrolled temperature spikes and ensure the complete and safe formation of the Vilsmeier reagent.[3]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become a thick, pale-yellow to white suspension.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimum amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours.

    • Expert Insight: The steric hindrance from the two tert-butyl groups may slow the reaction. Higher temperatures and longer reaction times are often necessary compared to unsubstituted indole.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Aqueous Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.

    • Causality Check: This step quenches any remaining POCl₃ and initiates the hydrolysis of the intermediate iminium salt to the aldehyde. The large volume of ice absorbs the heat generated.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8).

    • Trustworthiness: This neutralization is also exothermic. Perform it slowly in an ice bath to control the temperature. The product will often precipitate as a solid during this step.

  • If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water and allow it to air dry.

  • If no solid forms, transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a synthesis starting with 5 grams of the indole substrate.

CompoundMol. Wt. ( g/mol )Mass (g)Moles (mmol)Equivalents
2,5-ditert-butyl-1H-indole229.385.0021.81.0
Phosphorus oxychloride (POCl₃)153.335.0232.71.5
N,N-Dimethylformamide (DMF)73.097.97109.05.0
Product (Theoretical Yield) 257.39 5.61 21.8 ---

Expected Yield: 85-95% (based on typical yields for substituted indoles).[3][10]

Visualized Experimental Workflow

Workflow start Start: Assemble Dry Glassware prep_vilsmeier 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->prep_vilsmeier add_indole 2. Add Indole Substrate Solution prep_vilsmeier->add_indole react 3. React at Room Temp, then Heat to 85-95°C add_indole->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench on Ice & Neutralize with Na₂CO₃ monitor->workup Reaction Complete isolate 6. Isolate Product (Filtration or Extraction) workup->isolate purify 7. Purify Product (Recrystallization or Chromatography) isolate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from PrepChem.com. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • Neena, & Kumar, R. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(01), 1-27. [Link]

  • Al-Azzawi, F. H., & Al-Rawi, J. M. A. (2007). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2007(16), 137-150. [Link]

  • Hassan, A. A., & El-Gharabawy, H. (2018). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate. [Link]

  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org. Synth. 2022, 99, 340-353. [Link]

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from Wikipedia. [Link]

  • Khezri, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Letters of Chemistry, Physics and Astronomy, 12, 186-196. [Link]

  • ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Supporting Information. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • MDPI. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 25(21), 5192. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(1), 232-239. [Link]

  • ResearchGate. (2019). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carbaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-butyl-1H-indole-3-carbaldehyde. PubChem. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd, einem vielversprechenden, aber sterisch anspruchsvollen Baustein für die Entwicklung neuer pharmazeutischer Wirkstoffe. Anstatt starrer Vorlagen folgt diese Anleitung einer logischen Progression von der Synthese des Ausgangsmaterials über detaillierte Derivatisierungsprotokolle bis hin zu Charakterisierungs- und Anwendungshinweisen. Der Schwerpunkt liegt auf der Erläuterung der wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen, insbesondere im Hinblick auf die einzigartigen sterischen und elektronischen Eigenschaften des Moleküls.

Wissenschaftlicher Kontext: Die Bedeutung des 2,5-Di-tert-butyl-Indolgerüsts

Das Indolgerüst ist ein privilegiertes Strukturelement in der medizinischen Chemie und findet sich in einer Vielzahl von Naturstoffen und synthetischen Arzneimitteln wieder.[1] Die Positionen C2 und C5 sind entscheidende Punkte für die Modifikation, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu steuern. Die Einführung von tert-Butylgruppen an diesen Positionen führt zu mehreren vorteilhaften Effekten:

  • Erhöhte Lipophilie: Die sperrigen, unpolaren tert-Butylgruppen erhöhen die Fettlöslichkeit des Moleküls erheblich. Dies kann die Membranpermeabilität und die Passage der Blut-Hirn-Schranke verbessern, was für ZNS-Wirkstoffe von entscheidender Bedeutung ist.

  • Metabolische Stabilität: Die tert-Butylgruppen wirken als metabolische Blocker. Sie schützen die Positionen C2 und C5 vor oxidativem Metabolismus durch Cytochrom-P450-Enzyme und können so die Halbwertszeit eines Wirkstoffs verlängern.

  • Modulierung der Konformation: Die sterische Hinderung durch die tert-Butylgruppe an der C2-Position kann die relative Orientierung von Substituenten an der C3-Position beeinflussen und so eine spezifische Konformation erzwingen, die für eine hohe Affinität an einem biologischen Zielmolekül erforderlich ist.

Der 3-Carbaldehyd an diesem Gerüst dient als vielseitiger chemischer "Griff", der eine breite Palette von Derivatisierungen ermöglicht, um diverse chemische Räume zu erschließen und die biologische Aktivität zu optimieren.[1][2]

Synthese des Ausgangsmaterials: 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd

Die effizienteste und direkteste Methode zur Einführung einer Formylgruppe an der C3-Position von Indolen ist die Vilsmeier-Haack-Reaktion.[2][3] Aufgrund der hohen Elektronendichte an dieser Position ist die Reaktion in der Regel hochselektiv. Das nachstehende Protokoll beschreibt eine plausible Syntheseroute ausgehend vom kommerziell erhältlichen 4-tert-Butylanilin.

Workflow der Synthese

A 4-tert-Butylanilin B Fischer-Indol-Synthese (mit 3,3-Dimethyl-2-butanon) A->B Schritt 1 C 2,5-Di-tert-butyl-1H-indol B->C D Vilsmeier-Haack-Reaktion (POCl3, DMF) C->D Schritt 2 E 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd D->E

Abbildung 1: Synthese-Workflow für das Ausgangsmaterial.

Protokoll 1: Vilsmeier-Haack-Formylierung von 2,5-Di-tert-butyl-1H-indol
  • Vorbereitung des Vilsmeier-Reagenzes: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird wasserfreies N,N-Dimethylformamid (DMF, 3 Äquivalente) vorgelegt und in einem Eisbad auf 0 °C gekühlt. Unter Rühren wird langsam Phosphoroxychlorid (POCl₃, 1.2 Äquivalente) zugetropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt, um die Bildung des Vilsmeier-Reagenzes zu vervollständigen.

  • Reaktion: Eine Lösung von 2,5-Di-tert-butyl-1H-indol (1 Äquivalent) in wasserfreiem DMF wird langsam zum Vilsmeier-Reagenz zugetropft, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktionsverfolgung: Nach der Zugabe wird die Kühlung entfernt und die Reaktion bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. mit einem Eluentengemisch aus Hexan/Ethylacetat).

  • Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eiswasser gegossen und mit einer gesättigten Natriumhydrogencarbonat-Lösung neutralisiert, bis die Gasentwicklung aufhört und ein pH-Wert von 7-8 erreicht ist. Der ausgefallene Feststoff wird abfiltriert, gründlich mit Wasser gewaschen und an der Luft oder im Vakuum getrocknet.

  • Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation (z.B. aus Ethanol/Wasser) oder durch Säulenchromatographie auf Kieselgel gereinigt werden.

Derivatisierungsstrategien und Protokolle

Die Aldehydfunktion an der C3-Position ist ein idealer Ausgangspunkt für eine Vielzahl von C-C- und C-N-Bindungsknüpfungsreaktionen. Im Folgenden werden drei grundlegende und robuste Methoden vorgestellt, zusammen mit einer kritischen Bewertung ihrer Anwendbarkeit auf das sterisch anspruchsvolle Substrat.

Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Derivaten

Die Knoevenagel-Kondensation ist eine zuverlässige Methode zur Bildung von C=C-Doppelbindungen durch Reaktion eines Aldehyds mit einer Verbindung, die eine aktive Methylengruppe besitzt (z.B. Malonsäurederivate, Cyanessigsäureester).[4][5][6] Diese Derivate sind wertvolle Zwischenprodukte und weisen oft eigene biologische Aktivitäten auf.

Abbildung 2: Knoevenagel-Kondensation.

Protokoll 2: Knoevenagel-Kondensation mit Cyanessigsäureethylester
  • Ansatz: In einem Rundkolben werden 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd (1 Äquivalent) und Cyanessigsäureethylester (1.2 Äquivalente) in absolutem Ethanol gelöst.

  • Katalysatorzugabe: Eine katalytische Menge Piperidin (ca. 0.1 Äquivalente) wird zu der Lösung gegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit verdünnter Salzsäure (1 M), gesättigter Natriumhydrogencarbonat-Lösung und gesättigter Kochsalzlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet.

  • Reinigung: Nach dem Abfiltrieren des Trockenmittels und dem Entfernen des Lösungsmittels wird das Rohprodukt durch Säulenchromatographie auf Kieselgel gereinigt.

Expertentipp (Umgang mit sterischer Hinderung): Die tert-Butylgruppe an der C2-Position kann den nukleophilen Angriff auf das Aldehyd-Kohlenstoffatom behindern. Sollte die Reaktion bei Raumtemperatur langsam oder unvollständig sein, sind folgende Anpassungen zu empfehlen:

  • Erhöhung der Temperatur: Führen Sie die Reaktion unter Rückfluss in Ethanol durch.

  • Stärkerer Katalysator: Der Einsatz von basischeren Katalysatoren wie DBU (1,8-Diazabicycloundec-7-en) kann die Deprotonierung der aktiven Methylenverbindung beschleunigen.

  • Längere Reaktionszeiten: Planen Sie Reaktionszeiten von bis zu 24 Stunden ein.

Reduktive Aminierung: Einführung von Amin-Seitenketten

Die reduktive Aminierung ist eine der wichtigsten Methoden zur Synthese von Aminen.[7][8][9] Sie ermöglicht die direkte Umwandlung der Aldehydgruppe in eine breite Palette von primären, sekundären oder tertiären Aminen und ist damit ein Eckpfeiler für den Aufbau von Wirkstoffbibliotheken.

Start 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd + Primäres/Sekundäres Amin (R1R2NH) Imin Bildung des Iminium-Ions (in situ) Start->Imin Schritt 1 (saure Katalyse) Reduktion Reduktion (z.B. mit NaBH(OAc)3) Imin->Reduktion Schritt 2 Produkt Endprodukt: Substituiertes Amin Reduktion->Produkt

Abbildung 3: Workflow der reduktiven Aminierung.

Protokoll 3: Ein-Topf-Reduktive Aminierung
  • Ansatz: 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd (1 Äquivalent) und das entsprechende primäre oder sekundäre Amin (1.1 Äquivalente) werden in einem geeigneten aprotischen Lösungsmittel (z.B. Dichlormethan oder 1,2-Dichlorethan) gelöst.

  • Aktivierung: Eine katalytische Menge Essigsäure (ca. 0.1 Äquivalente) wird hinzugefügt, um die Bildung des Iminium-Ions zu fördern. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äquivalente), ein mildes und selektives Reduktionsmittel, wird portionsweise zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt und mittels DC oder LC-MS verfolgt.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von gesättigter Natriumhydrogencarbonat-Lösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit Dichlormethan extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Expertentipp (Umgang mit sterischer Hinderung):

  • Reagenzwahl: Natriumtriacetoxyborhydrid ist oft die beste Wahl für sterisch gehinderte Substrate, da es weniger basisch ist und langsamer reagiert als beispielsweise Natriumborhydrid, was Nebenreaktionen minimiert.

  • Lösungsmittel: Die Verwendung von 1,2-Dichlorethan (DCE) und eine moderate Erhöhung der Temperatur (z.B. auf 40-50 °C) können die Reaktionsgeschwindigkeit für weniger reaktive Amine erhöhen.

  • Amine: Besonders sperrige Amine könnten längere Reaktionszeiten oder den Einsatz von Lewis-Säuren-Katalysatoren (z.B. Ti(OiPr)₄) zur Aktivierung des Aldehyds erfordern.

Wittig-Reaktion: Olefinierung des Aldehyds

Die Wittig-Reaktion ist eine klassische Methode zur Umwandlung von Aldehyden in Alkene.[10][11] Die Reaktion mit einem Phosphoniumylid führt zur Bildung einer C=C-Doppelbindung mit hoher Regioselektivität.[12]

Protokoll 4: Wittig-Reaktion zur Synthese von 3-Vinylindol-Derivaten
  • Ylid-Herstellung: In einem trockenen, mit Inertgas gespülten Kolben wird ein Triphenylphosphoniumsalz (z.B. Methyltriphenylphosphoniumbromid, 1.1 Äquivalente) in wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt und eine starke Base (z.B. n-Butyllithium oder Kalium-tert-butanolat, 1.1 Äquivalente) wird langsam zugetropft. Die Mischung wird für 1 Stunde bei 0 °C gerührt, wobei sich die charakteristische Farbe des Ylids bildet.

  • Reaktion: Eine Lösung von 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd (1 Äquivalent) in wasserfreiem THF wird langsam zur Ylid-Lösung bei 0 °C getropft.

  • Reaktionsverfolgung: Die Reaktion wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter Ammoniumchlorid-Lösung beendet. Die Mischung wird mit Diethylether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, getrocknet und eingeengt.

  • Reinigung: Das Produkt wird durch Säulenchromatographie gereinigt, um es vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Expertentipp (Umgang mit sterischer Hinderung): Die Wittig-Reaktion ist besonders empfindlich gegenüber sterischer Hinderung, sowohl am Aldehyd als auch am Ylid.[10]

  • Reaktivität: Die Reaktion mit dem sterisch anspruchsvollen 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd kann sehr langsam sein oder geringe Ausbeuten liefern, insbesondere bei stabilisierten Yliden.[13] Nicht-stabilisierte Ylide (z.B. aus Alkylphosphoniumsalzen) sind reaktiver und daher besser geeignet.

  • Alternative: Die Horner-Wadsworth-Emmons (HWE)-Reaktion, bei der Phosphonatester anstelle von Phosphoniumsalzen verwendet werden, ist oft eine bessere Alternative für gehinderte Aldehyde, da die resultierenden Phosphinat-Nebenprodukte wasserlöslich und leichter abzutrennen sind.

Charakterisierung der Derivate

Die erfolgreiche Synthese der neuen Derivate muss durch spektroskopische Methoden bestätigt werden.

MethodeBeobachtung / Charakteristisches Signal
¹H-NMR - Verschwinden des Aldehyd-Proton-Signals (ca. 9.9-10.1 ppm).- Auftreten neuer Signale, die der eingeführten Gruppe entsprechen (z.B. Vinylprotonen bei der Wittig-Reaktion, neue aliphatische Signale bei der reduktiven Aminierung).- Die Signale der tert-Butylgruppen (ca. 1.3-1.5 ppm) und der aromatischen Indol-Protonen bleiben erhalten.
¹³C-NMR - Verschwinden des Aldehyd-Kohlenstoff-Signals (ca. 185 ppm).- Auftreten neuer Signale im aliphatischen oder olefinischen Bereich.
LC-MS - Bestätigung der erwarteten Molekülmasse ([M+H]⁺ oder [M-H]⁻). Die Fragmentierung kann Einblicke in die Struktur geben, oft durch Verlust der neuen Seitenkette.
FT-IR - Verschwinden der C=O-Streckschwingung des Aldehyds (ca. 1660 cm⁻¹).- Auftreten neuer charakteristischer Banden (z.B. C=C-Streckschwingung um 1640 cm⁻¹ für Alkene).

Potenzielle Anwendungen in der medizinischen Chemie

Die Derivate von 2,5-Di-tert-butyl-1H-indol-3-carbaldehyd stellen eine neue Klasse von hochlipophilen, metabolisch stabilen Molekülen dar. Ihre potenziellen therapeutischen Anwendungen sind vielfältig und umfassen:

  • Antikrebsmittel: Viele Indol-Derivate zeigen zytotoxische Aktivität. Die hier synthetisierten Verbindungen könnten als Inhibitoren von Proteinkinasen, als Modulatoren von Bcl-2-Proteinen oder als Liganden für nukleare Rezeptoren wirken.[14]

  • ZNS-Wirkstoffe: Die erhöhte Lipophilie prädestiniert diese Verbindungen für die Entwicklung von Wirkstoffen, die auf Ziele im Zentralnervensystem abzielen, wie z.B. Rezeptoren für Neurotransmitter oder Enzyme, die an neurodegenerativen Erkrankungen beteiligt sind.

  • Antivirale und antibakterielle Wirkstoffe: Das Indolgerüst ist in vielen antimikrobiellen Wirkstoffen enthalten.[15] Die neuen Derivate könnten auf virale Proteasen oder bakterielle Enzyme abzielen.

Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Erforschung dieser vielversprechenden neuen chemischen Entitäten.

Referenzen

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • MDPI. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]

  • D'Souza, D. M., & Müller, T. J. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 77(23), 10857–10872. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2017). An efficient catalytic reductive amination. [Link]

  • Chemistry LibreTexts. (2014). 18.13: The Wittig Reaction Forms an Alkene. [Link]

  • National Institutes of Health. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Hussein, M. A., & Porco, J. A. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 18(3), 431-435. [Link]

  • Royal Society of Chemistry. (2000). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. [Link]

  • OUCI. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. [Link]

  • ResearchGate. (2020). Indoles via Knoevenagel-Hemetsberger Reaction Sequence. [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.

  • PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

  • Supporting Information. (2018). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of novel Schiff bases derived from 2,5-ditert-butyl-1H-indole-3-carbaldehyde. The strategic incorporation of bulky tert-butyl groups on the indole scaffold presents unique synthetic challenges and opportunities, yielding sterically hindered imines with potential applications in medicinal chemistry and materials science. This guide offers detailed, field-proven protocols, explains the causal relationships behind experimental choices, and provides a framework for the successful synthesis and characterization of this promising class of compounds.

Introduction: The Significance of Sterically-Defined Indole Schiff Bases

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile intermediates and bioactive molecules in their own right, known for their diverse pharmacological effects.[3] The conjugation of these two pharmacophores—indole and a Schiff base—creates a molecular framework with significant potential for drug discovery.[4]

The subject of this guide, this compound, introduces a significant structural feature: two bulky tert-butyl groups. These groups are not merely passive substituents; they exert profound steric and electronic effects that influence the molecule's reactivity, conformation, and ultimately, the properties of its derivatives.[5] The steric hindrance imposed by the tert-butyl groups can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, a valuable attribute in drug design.[2] Furthermore, this steric bulk can enforce specific conformations, leading to higher receptor selectivity. From a synthetic standpoint, this steric congestion necessitates careful optimization of reaction conditions to achieve efficient imine formation.

This application note provides a comprehensive approach, beginning with the synthesis of the sterically hindered starting materials, followed by a detailed protocol for the synthesis of the target Schiff bases, and concluding with a guide to their purification and characterization.

PART 1: Synthesis of Precursors

A robust synthesis of the target Schiff bases begins with the reliable preparation of the key precursors: 2,5-ditert-butyl-1H-indole and its subsequent formylation to this compound.

Protocol 1: Synthesis of 2,5-ditert-butyl-1H-indole via Friedel-Crafts Alkylation

The introduction of tert-butyl groups onto the indole ring can be effectively achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution utilizes a Lewis acid catalyst to generate a tert-butyl carbocation, which then alkylates the electron-rich indole ring. Due to the steric bulk of the tert-butyl group, careful control of reaction conditions is necessary to favor the desired disubstituted product.

Reaction Scheme:

G Indole Indole Product 2,5-ditert-butyl-1H-indole Indole->Product 1. tert-Butanol, Lewis Acid 2. Workup tBuOH tert-Butanol tBuOH->Product LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Product G Indole_derivative 2,5-ditert-butyl-1H-indole Product This compound Indole_derivative->Product 1. Vilsmeier Reagent 2. Hydrolysis Vilsmeier_reagent POCl₃, DMF Vilsmeier_reagent->Product G cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic attack Amine Primary Amine (R'-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation (H⁺) Schiff_Base Schiff Base (Imine) (R-CH=N-R') Protonated_Carbinolamine->Schiff_Base Elimination Water Water (H₂O) Protonated_Carbinolamine->Water

Sources

Application of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2] Among the vast family of indole derivatives, 2,5-disubstituted indoles are of particular interest due to their potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] The introduction of bulky substituents, such as tert-butyl groups, at the 2 and 5 positions of the indole ring can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This application note focuses on a key building block within this class: 2,5-ditert-butyl-1H-indole-3-carbaldehyde . This versatile intermediate serves as a crucial starting material for the synthesis of a variety of complex pharmaceutical intermediates.

The strategic placement of the tert-butyl groups at the C2 and C5 positions of the indole nucleus offers several advantages in drug design. These bulky, non-polar groups can enhance the compound's ability to cross cellular membranes and can provide steric shielding, thereby preventing metabolic degradation of the indole core. The formyl group at the C3 position is a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build more complex molecular architectures.

This guide provides a comprehensive overview of the synthesis of this compound via the Vilsmeier-Haack reaction and explores its application in the synthesis of advanced pharmaceutical intermediates. Detailed protocols, mechanistic insights, and practical considerations are provided for researchers and professionals in drug development.

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich indole ring of 2,5-ditert-butyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the higher electron density at this position.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

The presence of the electron-donating tert-butyl groups at the C2 and C5 positions further activates the indole ring towards electrophilic attack, facilitating the formylation reaction.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 2,5-di-tert-butyl-1H-indole Indole->Iminium_Salt + Vilsmeier Reagent Product 2,5-di-tert-butyl-1H-indole-3-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Figure 1: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 2,5-ditert-butyl-1H-indole.

Materials:

  • 2,5-ditert-butyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2,5-ditert-butyl-1H-indole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Basify the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reactant/ReagentMolar Eq.PurityNotes
2,5-ditert-butyl-1H-indole1.0>98%Starting material
N,N-Dimethylformamide3.0AnhydrousSolvent and reagent
Phosphorus oxychloride1.2Freshly distilledActivating agent

Table 1: Key reactants and reagents for the Vilsmeier-Haack formylation.

Application in the Synthesis of Pharmaceutical Intermediates

The aldehyde functionality of this compound is a versatile anchor for a variety of chemical transformations, making it a valuable precursor for more complex pharmaceutical intermediates.

Synthesis of Indole-Derived Schiff Bases

The condensation of the aldehyde with primary amines readily forms Schiff bases (imines). These imines are not only important intermediates themselves but also exhibit a range of biological activities, including antimicrobial and anticancer properties.

General Reaction Scheme:

Schiff_Base_Formation Indole_Aldehyde This compound Schiff_Base Indole-derived Schiff Base Indole_Aldehyde->Schiff_Base + R-NH₂ - H₂O Primary_Amine R-NH₂

Figure 2: General scheme for the synthesis of indole-derived Schiff bases.

Reductive Amination to Form Indole-3-methylamines

The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield the corresponding indole-3-methylamine derivatives. This class of compounds is prevalent in many neurologically active drugs.[7]

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation of this compound with active methylene compounds (e.g., malonates, cyanoacetates) provides access to α,β-unsaturated carbonyl compounds. These Michael acceptors are valuable intermediates for the synthesis of various heterocyclic systems and have been explored as potential anticancer agents.

Wittig Reaction to Form Alkenes

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This transformation is a powerful tool for carbon-carbon bond formation and can be used to introduce a variety of side chains at the C3 position of the indole ring, further diversifying the molecular scaffold for drug discovery.

Synthesis of Indole-3-carbinol Derivatives

Reduction of the aldehyde group, for instance with sodium borohydride, yields the corresponding alcohol, 2,5-ditert-butyl-1H-indole-3-carbinol.[3] Indole-3-carbinol and its derivatives are known for their chemopreventive and anticancer properties.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction, coupled with the diverse reactivity of the C3-formyl group, provides a robust platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic incorporation of the bulky tert-butyl groups enhances the drug-like properties of the resulting compounds, making this scaffold particularly attractive for modern drug discovery programs. The protocols and applications detailed in this guide are intended to empower researchers to leverage the full potential of this important building block in the development of next-generation pharmaceuticals.

References

  • BenchChem. (2025).
  • CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • RU2760000C1. (2021). Method for producing indole-3-carbinol.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Tokyo Chemical Industry Co., Ltd. (2025). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. TCI Chemicals.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (2022). Molecules, 27(15), 5028.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • Frontiers in Pharmacology. (2024).
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27301-27325.
  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
  • Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • MySkinRecipes. (n.d.). 5-(Tert-Butyl)-1H-indole-3-carbaldehyde.
  • RSC Advances. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ResearchGate. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde.
  • Beilstein Journal of Organic Chemistry. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

Sources

Application Note & Protocols: 2,5-di-tert-butyl-1H-indole-3-carbaldehyde as a Scaffold for Novel Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has driven a continuous search for novel antioxidant agents with improved efficacy and safety profiles. The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[2][3] This application note details the strategic use of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde as a versatile starting material for the development of a new class of potent antioxidants. We provide detailed protocols for the synthesis of derivative compounds and their evaluation using established in vitro antioxidant assays.

Introduction: The Rationale for the 2,5-di-tert-butyl-1H-indole-3-carbaldehyde Scaffold

The indole ring system is a well-established pharmacophore with inherent antioxidant properties, primarily due to the ability of the nitrogen heteroatom to donate an electron and stabilize the resulting radical.[4] The antioxidant activity of indole derivatives can be modulated by the nature and position of substituents on the indole nucleus.[5]

The selection of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde as a starting scaffold is based on a strategic design to enhance antioxidant potential:

  • Electron-Donating Groups: The tert-butyl groups at the C-2 and C-5 positions are electron-donating, which increases the electron density on the indole ring system. This enhanced electron density facilitates the donation of a hydrogen atom from the N-H group, a key mechanism for free radical scavenging.

  • Steric Hindrance: The bulky tert-butyl groups provide steric hindrance, which can protect the indolyl radical intermediate from undergoing undesirable side reactions, thereby increasing its stability and antioxidant efficiency.

  • Reactive Aldehyde Handle: The carbaldehyde group at the C-3 position serves as a versatile chemical handle for derivatization. It can readily undergo reactions such as Schiff base formation with various amines, allowing for the introduction of additional pharmacophores that can contribute to antioxidant activity or modulate the compound's physicochemical properties.[6]

This application note will guide researchers through the synthesis of novel antioxidant candidates from 2,5-di-tert-butyl-1H-indole-3-carbaldehyde and their subsequent evaluation.

Experimental Section

PART 1: Synthesis of Novel Antioxidant Candidates

The aldehyde functionality of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde provides a convenient point for chemical modification. A common and effective strategy is the formation of Schiff bases through condensation with primary amines.[7]

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde in anhydrous ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the desired primary amine (e.g., aniline, substituted anilines, or other bioactive amine-containing molecules).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: Synthetic Pathway for Schiff Base Derivatives

G A 2,5-di-tert-butyl-1H-indole-3-carbaldehyde C Ethanol, Acetic Acid (cat.) Reflux A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D

Caption: Synthesis of Schiff base derivatives from 2,5-di-tert-butyl-1H-indole-3-carbaldehyde.

PART 2: In Vitro Antioxidant Activity Assays

A panel of assays should be employed to evaluate the antioxidant capacity of the newly synthesized compounds, as different assays reflect different mechanisms of antioxidant action.[8]

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening antioxidant activity.[9] It measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., Ascorbic Acid or Trolox) to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[9]

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Workflow

G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample in 96-well plate A->C B Prepare Sample Dilutions B->C D Incubate 30 min in the dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or a standard antioxidant.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.[12]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[15][16] It is considered to be a very relevant assay as the peroxyl radical is a biologically relevant ROS.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (the fluorescent probe).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.[16]

    • Prepare a series of Trolox dilutions to be used as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[17]

    • Add 25 µL of the test compound, Trolox standard, or a blank (phosphate buffer).[18]

    • Incubate the plate at 37°C for 30 minutes.[17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17]

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[18]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Subtract the AUC of the blank from the AUC of each sample and standard to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compounds by comparing their net AUC to the Trolox standard curve. The results are expressed as µmole of Trolox equivalents per µmole or gram of the compound.[17]

Data Interpretation and Expected Outcomes

The antioxidant potential of the synthesized 2,5-di-tert-butyl-1H-indole-3-carbaldehyde derivatives can be summarized and compared using the IC50 values from the DPPH and ABTS assays and the ORAC values.

Table 1: Example Data Summary for Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
Starting Material >200>2000.5 ± 0.1
Derivative 1 25.3 ± 2.115.8 ± 1.53.2 ± 0.3
Derivative 2 18.9 ± 1.710.2 ± 0.94.5 ± 0.4
Ascorbic Acid 45.1 ± 3.828.7 ± 2.5N/A
Trolox 60.5 ± 5.235.1 ± 3.11.0 (by definition)

Data are presented as mean ± standard deviation (n=3). Lower IC50 values indicate higher antioxidant activity.

Structure-Activity Relationship (SAR) Insights

By synthesizing a library of derivatives with varying substituents introduced via the Schiff base reaction, researchers can elucidate valuable structure-activity relationships. For instance, the introduction of electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring of the amine is expected to enhance antioxidant activity. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease activity. These SAR studies are crucial for the rational design of more potent antioxidant compounds.[19]

Conclusion

2,5-di-tert-butyl-1H-indole-3-carbaldehyde is a promising and versatile scaffold for the development of novel antioxidants. The synthetic accessibility of its derivatives, combined with the potential for enhanced radical scavenging activity due to the electronic and steric effects of the tert-butyl groups, makes it an attractive starting point for drug discovery programs targeting oxidative stress-related diseases. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these novel compounds.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023). ResearchGate. Retrieved from [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. Retrieved from [Link]

  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. Retrieved from [Link]

  • Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. (2011). PubMed. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Influence of structure on the antioxidant activity of indolinic nitroxide radicals. (n.d.). PubMed. Retrieved from [Link]

  • Oxygen-radical absorbance capacity assay for antioxidants. (1993). PubMed. Retrieved from [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate. Retrieved from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. Retrieved from [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Applications for in Vitro Antioxidant Activity Assay. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed. Retrieved from [Link]

  • Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. (2002). PubMed. Retrieved from [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe University. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]

  • Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. Retrieved from [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Alkylation Reactions of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylated 2,5-ditert-butyl-1H-indole-3-carbaldehyde

The indole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] The functionalization of the indole nitrogen (N-alkylation) is a critical step in the synthesis of numerous pharmaceuticals, modulating properties such as solubility, metabolic stability, and receptor binding affinity. The specific substrate, this compound, presents a unique synthetic canvas. The bulky tert-butyl groups at the 2 and 5 positions provide significant steric shielding, which can enhance the metabolic stability of derived compounds by hindering enzymatic degradation. Furthermore, these groups increase lipophilicity, a key parameter in drug design for membrane permeability. The carbaldehyde function at the 3-position is a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.[2][3]

This guide provides a comprehensive overview of the key methodologies for the N-alkylation of this compound, offering detailed protocols and mechanistic insights to aid researchers in the efficient synthesis of novel molecular entities.

Mechanistic Considerations: Navigating the N-Alkylation Landscape

The N-alkylation of indoles proceeds through the deprotonation of the indole N-H proton, which has a pKa of approximately 16-17, to form a nucleophilic indolide anion.[4] This anion then undergoes a nucleophilic substitution reaction with an appropriate electrophile (e.g., an alkyl halide). The choice of base, solvent, and electrophile is paramount for achieving high yields and regioselectivity (N- vs. C-alkylation). For this compound, the steric hindrance from the tert-butyl groups and the electron-withdrawing nature of the 3-carbaldehyde must be carefully considered.

Several classical and modern methods can be adapted for the N-alkylation of this sterically hindered indole derivative. These include:

  • Classical Williamson-type Synthesis: Employing a strong base like sodium hydride (NaH) to generate the indolide anion, followed by reaction with an alkyl halide.[1][4][5][6][7][8]

  • Phase-Transfer Catalysis (PTC): A powerful technique for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the transfer of the hydroxide or other basic anion into the organic phase.[9][10][11][12]

  • Mitsunobu Reaction: A mild method for alkylating acidic protons using an alcohol, a phosphine, and an azodicarboxylate.[13][14][15][16][17]

  • Reductive Amination: A two-step, one-pot procedure involving the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by reduction.[18][19]

The following sections will delve into detailed protocols for the most pertinent of these methods, tailored for the specific challenges and opportunities presented by this compound.

Experimental Protocols

Protocol 1: Classical N-Alkylation via Williamson-type Synthesis

This protocol is a robust and widely applicable method for the N-alkylation of indoles. The use of a strong, non-nucleophilic base such as sodium hydride ensures complete deprotonation of the indole nitrogen.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the weakly acidic indole N-H. NaH is advantageous as it is non-nucleophilic and the only byproduct of deprotonation is hydrogen gas.

  • Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve both the polar indolide salt and the organic alkyl halide, facilitating the SN2 reaction. Its high boiling point also allows for heating to drive sluggish reactions.

  • Inert Atmosphere (Argon or Nitrogen): Essential to prevent quenching of the highly reactive sodium hydride and the intermediate indolide anion by atmospheric moisture and oxygen.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration of the indole) via syringe. Stir the mixture at room temperature until the indole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium indolide may result in a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 50-80 °C) may be necessary for less reactive alkyl halides.[1]

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

DOT Diagram: Williamson-type N-Alkylation Workflow

Williamson_Alkylation cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 1. Add 2,5-di-tert-butyl-1H-indole-3-carbaldehyde and anhydrous DMF to a flame-dried flask under inert atmosphere. B 2. Cool to 0 °C and add NaH portion-wise. A->B C 3. Stir at RT until H2 evolution ceases (Indolide anion formation). B->C D 4. Cool to 0 °C and add alkylating agent dropwise. C->D E 5. Warm to RT and stir. Monitor by TLC/LC-MS. (Heat if necessary) D->E F 6. Quench with sat. aq. NH4Cl. E->F G 7. Extract with organic solvent. F->G H 8. Wash, dry, and concentrate. G->H I 9. Purify by flash column chromatography. H->I PTC_Alkylation cluster_setup Reaction Setup cluster_reaction Biphasic Reaction cluster_workup Workup & Purification A 1. Combine indole, alkylating agent, and PTC catalyst in an organic solvent (e.g., Toluene). B 2. Add 50% aqueous NaOH solution. A->B C 3. Stir vigorously at RT or elevated temperature. B->C D 4. Monitor reaction progress by TLC/LC-MS. C->D E 5. Separate organic and aqueous layers. D->E F 6. Extract aqueous layer. E->F G 7. Combine organic layers, wash, dry, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Sources

Application Note: Selective Reduction of Sterically Hindered 2,5-ditert-butyl-1H-indole-3-carbaldehyde to (2,5-ditert-butyl-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the selective reduction of the aldehyde functionality in 2,5-ditert-butyl-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (2,5-ditert-butyl-1H-indol-3-yl)methanol. Indole-3-methanol derivatives are significant structural motifs in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of biologically active compounds.[1][2] This guide addresses the specific challenges associated with sterically hindered substrates and outlines a robust and efficient method using sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. The causality behind experimental choices, a step-by-step protocol, and expected analytical characterization are discussed in detail to ensure reproducibility and success for researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-3-carbaldehyde and its derivatives serving as crucial precursors for a diverse range of bioactive molecules, including those with antitumor and antiviral properties.[1] The reduction of the 3-formyl group to a hydroxymethyl group is a fundamental transformation, yielding indole-3-methanols that can be further functionalized.

The substrate in focus, this compound, presents a unique synthetic challenge due to the significant steric hindrance posed by the two tert-butyl groups on the indole ring. This steric bulk can influence the reactivity of the aldehyde and necessitates carefully optimized reaction conditions.

The choice of reducing agent is paramount for this transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aldehydes, they are often too reactive and lack the chemoselectivity required for complex molecules, potentially leading to undesired side reactions.[2] Sodium borohydride (NaBH₄) emerges as the ideal reagent for this purpose. It is a mild, selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while being compatible with a wide range of other functional groups, such as esters and amides, under standard conditions.[3]

This application note will detail a protocol for the selective reduction of this compound using NaBH₄, providing a reliable method for the synthesis of (2,5-ditert-butyl-1H-indol-3-yl)methanol.

Mechanism of Aldehyde Reduction with Sodium Borohydride

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Addition of a Hydride Ion: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the generation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (such as methanol or ethanol) or during an aqueous workup to yield the final primary alcohol product.

dot digraph "Aldehyde Reduction Mechanism" { graph [fontname="Arial", label="Figure 1: Mechanism of Aldehyde Reduction with NaBH₄", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial"]; rankdir=LR;

// Nodes for Reactants and Reagents aldehyde [label="R-CHO\n(Aldehyde)"]; nabh4 [label="NaBH₄"]; solvent [label="R'-OH\n(Protic Solvent)"];

// Nodes for Intermediates and Products alkoxide [label="R-CH₂-O⁻\n(Alkoxide Intermediate)"]; alcohol [label="R-CH₂-OH\n(Primary Alcohol)"]; borate_ester [label="B(OR')₄⁻"];

// Edges to show the reaction flow aldehyde -> alkoxide [label="1. Nucleophilic Attack\n (Hydride Transfer)"]; nabh4 -> alkoxide; alkoxide -> alcohol [label="2. Protonation"]; solvent -> alcohol; }

Caption: Figure 1: Mechanism of Aldehyde Reduction with NaBH₄

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is critical for the successful and clean conversion of an aldehyde to an alcohol, especially in the presence of other functional groups. Below is a comparative table of common reducing agents for this transformation.

Reducing Agent Formula Reactivity Selectivity Advantages Disadvantages
Sodium Borohydride NaBH₄MildHigh (reduces aldehydes and ketones)Easy to handle, compatible with protic solvents, high chemoselectivity.[3]Does not reduce carboxylic acids, esters, or amides.[3]
Lithium Aluminum Hydride LiAlH₄StrongLow (reduces most carbonyl functional groups)Very powerful reducing agent.Reacts violently with water and protic solvents, requires anhydrous conditions, less selective.[2]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)VariesCan reduce other functional groups (e.g., alkenes, alkynes)Can be highly effective.May require high pressure and temperature, potential for over-reduction.

For the selective reduction of the aldehyde in this compound, Sodium Borohydride (NaBH₄) is the superior choice due to its mild nature and high chemoselectivity, which will preserve the indole ring and any other potentially sensitive functional groups.

Experimental Protocol

This protocol provides a step-by-step method for the reduction of this compound to (2,5-ditert-butyl-1H-indol-3-yl)methanol.

4.1. Materials and Reagents

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

4.2. Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol and dichloromethane are volatile and toxic. Handle these solvents in a fume hood.

4.3. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the effervescence ceases.

  • Work-up:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (2,5-ditert-butyl-1H-indol-3-yl)methanol.

dot digraph "Experimental Workflow" { graph [fontname="Arial", label="Figure 2: Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial"]; rankdir=TB;

// Nodes for each step start [label="Dissolve Aldehyde\nin Methanol"]; cool [label="Cool to 0-5 °C"]; add_nabh4 [label="Add NaBH₄"]; monitor [label="Monitor by TLC"]; quench [label="Quench with NH₄Cl (aq)"]; workup [label="Aqueous Work-up &\nExtraction with DCM"]; purify [label="Dry, Concentrate &\nPurify"]; product [label="Pure (2,5-ditert-butyl-1H-indol-3-yl)methanol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to show the process flow start -> cool; cool -> add_nabh4; add_nabh4 -> monitor; monitor -> quench; quench -> workup; workup -> purify; purify -> product; }

Caption: Figure 2: Experimental Workflow

Characterization of (2,5-ditert-butyl-1H-indol-3-yl)methanol

The successful synthesis of the target alcohol can be confirmed by standard analytical techniques.

5.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel

  • Mobile Phase: 3:1 Hexanes:Ethyl Acetate (adjust as needed)

  • Visualization: UV light (254 nm)

  • Expected Result: The product, being more polar than the starting aldehyde, will have a lower Rf value.

5.2. Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0-8.2 (br s, 1H, NH)

    • δ 7.5-7.6 (d, 1H, Ar-H)

    • δ 7.2-7.3 (dd, 1H, Ar-H)

    • δ 7.1-7.2 (d, 1H, Ar-H)

    • δ 4.8-4.9 (s, 2H, -CH₂OH)

    • δ 1.6-1.8 (br s, 1H, -OH)

    • δ 1.4-1.5 (s, 9H, tert-butyl)

    • δ 1.3-1.4 (s, 9H, tert-butyl)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 140-142 (Ar-C)

    • δ 135-137 (Ar-C)

    • δ 128-130 (Ar-C)

    • δ 123-125 (Ar-C)

    • δ 120-122 (Ar-C)

    • δ 115-117 (Ar-C)

    • δ 110-112 (Ar-C)

    • δ 108-110 (Ar-C)

    • δ 58-60 (-CH₂OH)

    • δ 34-36 (C-(CH₃)₃)

    • δ 32-34 (C-(CH₃)₃)

    • δ 30-32 (-C(CH₃)₃)

    • δ 29-31 (-C(CH₃)₃)

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the indole.

    • The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde, typically around 1650-1700 cm⁻¹.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the selective reduction of the sterically hindered this compound to its corresponding primary alcohol using sodium borohydride. The mild reaction conditions, high chemoselectivity of the reagent, and straightforward work-up procedure make this an accessible and scalable method for researchers in organic and medicinal chemistry. The provided mechanistic insights and comparative data aim to empower scientists to confidently apply and adapt this protocol for the synthesis of valuable indole-3-methanol intermediates.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • NJ.gov. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

Sources

Application Notes and Protocols: 2,5-ditert-butyl-1H-indole-3-carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Indole-3-carbaldehydes, in particular, are versatile intermediates, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to construct diverse heterocyclic scaffolds.[3] This guide focuses on the synthetic utility of a sterically hindered analogue, 2,5-ditert-butyl-1H-indole-3-carbaldehyde , a building block whose bulky tert-butyl groups are anticipated to influence reaction kinetics, regioselectivity, and product stability. While this document provides a framework of established synthetic protocols for indole-3-carbaldehydes, it must be emphasized that direct, published experimental data for this compound is scarce. Therefore, the presented protocols, while based on sound chemical principles, should be considered as starting points requiring optimization for this specific substrate. The steric encumbrance of the tert-butyl groups may necessitate longer reaction times, higher catalyst loadings, or more forcing conditions than those described for unsubstituted indole-3-carbaldehyde.

Part 1: Synthesis of this compound

The most common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Protocol 1: Vilsmeier-Haack Formylation of 2,5-ditert-butyl-1H-indole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[6] Optimization of reaction time and temperature may be necessary due to the steric bulk of the starting material.

Materials:

  • 2,5-ditert-butyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Indole: Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to the steric hindrance, the reaction may require several hours to reach completion.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial for its successful formation and subsequent reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and needs to be controlled to prevent decomposition. The subsequent reaction with the indole may require heating to overcome the activation energy, which is likely higher due to the steric hindrance of the tert-butyl groups.

  • Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous work-up. The use of a mild base like NaHCO₃ neutralizes the acidic reaction mixture.

Part 2: Application in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving the aldehyde functionality.

Section 2.1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] This reaction is a powerful tool for the formation of carbon-carbon double bonds.

dot

Caption: Knoevenagel condensation workflow.

This protocol is a general procedure for the Knoevenagel condensation of indole-3-carbaldehyde with malononitrile.[1] For the sterically hindered this compound, an extended reaction time or a stronger base might be necessary.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the solid with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the (2-(2,5-di-tert-butyl-1H-indol-3-yl)methylene)malononitrile.

Expected Outcome and Validation:

  • The formation of the product can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal in the ¹H NMR spectrum.

  • The IR spectrum should show a strong nitrile absorption band (around 2220 cm⁻¹).

Section 2.2: Synthesis of Bis(indolyl)methanes (BIMs)

Bis(indolyl)methanes are an important class of compounds with a wide range of biological activities.[8][9] They are typically synthesized by the electrophilic substitution of indoles with aldehydes, catalyzed by protic or Lewis acids.[2][10]

dot

Caption: Synthesis of bis(indolyl)methanes.

This protocol uses a general Lewis acid-catalyzed method.[1] The choice of Lewis acid and reaction conditions may need to be optimized for the specific substrate.

Materials:

  • This compound

  • Indole (or a substituted indole)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, or FeCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere, add the indole (2 equivalents).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.1 equivalents of InCl₃) in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 2.3: Multicomponent Synthesis of Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product.[11] Substituted pyridines can be synthesized from α,β-unsaturated aldehydes, which can be generated in situ from an aldehyde and an active methylene compound, followed by reaction with another active methylene compound and a nitrogen source like ammonia.

This is a generalized procedure for a multicomponent pyridine synthesis. The reactivity of the in situ formed Knoevenagel product from this compound will be a critical factor.

Materials:

  • This compound

  • Malononitrile

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Purification: Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Part 3: Data Presentation

Table 1: Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)m.p. (°C)
MalononitrilePiperidineEthanolTBDTBDTBD
Ethyl cyanoacetatePiperidineEthanolTBDTBDTBD
Diethyl malonatePiperidineEthanolTBDTBDTBD
NitromethaneNH₄OAcAcetic AcidTBDTBDTBD
TBD = To Be Determined experimentally

Table 2: Synthesis of Bis(indolyl)methanes from this compound

Indole ReactantCatalystSolventReaction Time (h)Yield (%)m.p. (°C)
IndoleInCl₃DCMTBDTBDTBD
2-MethylindoleSc(OTf)₃DCMTBDTBDTBD
5-MethoxyindoleFeCl₃DCMTBDTBDTBD
TBD = To Be Determined experimentally

References

  • Pramanik, T., et al. (2024). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry, 40(5). [Link]

  • Chaudhari, R. P., et al. (2024). A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. Oriental Journal of Chemistry, 40(1). [Link]

  • Li, J., et al. (2020). Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. Medicinal Chemistry, 16(7), 991-1001. [Link]

  • Cárdenas, A., et al. (2012). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Letters in Organic Chemistry, 9(1), 58-63. [Link]

  • Banu, S., & Shanthi, G. (2020). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science, 47(4), 705-717. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • GSK. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. [Link]

  • Dyachenko, V. D., et al. (2010). Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines. Mendeleev Communications, 20(5), 271-272. [Link]

  • Wang, G-W., et al. (2010). An efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3078-3082. [Link]

  • Douglas, C. J., et al. (2016). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 8, 1019–1025. [Link]

  • Kavitha, S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(2), 224-229. [Link]

  • Jadhav, S. D. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 487. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Reddy, T. S., et al. (2021). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 19(34), 7435-7443. [Link]

  • da Silva, F. C., et al. (2021). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. SN Applied Sciences, 3(4), 438. [Link]

  • Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-192. [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]

  • Trivedi, A. R., et al. (2008). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. ARKIVOC, 2008(11), 131-141. [Link]

  • Ceballos, M., et al. (2018). Multicomponent mechanochemical synthesis. Chemical Society Reviews, 47(22), 8468-8504. [Link]

  • Grishaev, V. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 565. [Link]

  • Wang, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic Chemistry Frontiers, 10(20), 5032-5038. [Link]

  • El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. [Link]

  • Google Patents. (2016). Novel 2,5-substituted pyrimidines as pde4 inhibitors.
  • Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Bartoli, G., et al. (2018). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 23(11), 2958. [Link]

  • Bakulina, O. Y., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(8), 2322. [Link]

  • Kreiter, A., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8936. [Link]

  • de la Torre, D., et al. (2022). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 27(19), 6656. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in this synthetic procedure.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Yield of the Desired Product

Q: My Vilsmeier-Haack formylation of 2,5-ditert-butyl-1H-indole is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low yields in the formylation of this sterically hindered indole can be attributed to several factors, from the quality of reagents to the specific reaction conditions employed. Here’s a breakdown of potential causes and their solutions:

  • Cause 1: Incomplete Formation of the Vilsmeier Reagent. The Vilsmeier reagent, the active electrophile in this reaction, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] If this reagent does not form efficiently, the formylation will not proceed.

    • Solution:

      • Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent. Consider using freshly distilled POCl₃ and anhydrous DMF.

      • Order of Addition: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring. This exothermic reaction needs to be controlled to prevent the decomposition of the reagent.

  • Cause 2: Steric Hindrance. The two tert-butyl groups on the indole ring present significant steric hindrance, which can impede the approach of the bulky Vilsmeier reagent to the C3 position.

    • Solution:

      • Reaction Temperature and Time: While initial reagent formation is done at low temperatures, the formylation of a sterically hindered substrate may require elevated temperatures to overcome the activation energy barrier. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature (e.g., to room temperature or even gentle heating at 40-50 °C) and extending the reaction time.

  • Cause 3: Suboptimal Work-up Procedure. The work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for separating the product from reaction byproducts and excess reagents.

    • Solution:

      • Controlled Quenching: After the reaction is complete, cool the mixture in an ice bath before slowly and carefully quenching with a cold aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline.[2] This neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate.

      • Extraction: Use an appropriate organic solvent, such as ethyl acetate, for extraction to ensure complete recovery of the product from the aqueous layer.[3]

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate in addition to the desired product. What are these side products and how can I minimize their formation?

A: Side product formation is a common challenge in indole chemistry. Understanding the potential side reactions is key to mitigating them.

  • Side Product 1: N-Formylation. The indole nitrogen can also be formylated, leading to the formation of N-formyl-2,5-ditert-butyl-1H-indole.[4]

    • Mitigation:

      • Protecting Groups: While not always ideal due to the extra steps involved, protecting the indole nitrogen with a group like tert-butoxycarbonyl (Boc) can prevent N-formylation.[5] However, this adds complexity to the synthesis.

      • Reaction Conditions: Careful control of stoichiometry (avoiding a large excess of the Vilsmeier reagent) and temperature can help minimize this side reaction.

  • Side Product 2: Di-formylation. Under forcing conditions, a second formyl group could potentially be added to the indole ring, though this is less likely with the sterically hindered substrate.[4]

    • Mitigation: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant di-formylated product appears.

  • Side Product 3: Unidentified colored impurities. These are often due to the decomposition of the indole nucleus under the acidic conditions of the Vilsmeier-Haack reaction.

    • Mitigation:

      • Temperature Control: Avoid excessive heating during the reaction.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

Issue 3: Difficulty in Product Purification

Q: I am struggling to obtain a pure sample of this compound. What are the best purification strategies?

A: The purification of indole derivatives can be challenging due to their polarity and potential instability on silica gel.

  • Technique 1: Column Chromatography. This is the most common method for purifying the crude product.

    • Optimization:

      • Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.[3]

      • Silica Gel Deactivation: Indoles can sometimes streak or decompose on acidic silica gel. To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[6]

  • Technique 2: Recrystallization. If you can obtain a reasonably pure solid from chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing indole derivatives include ethanol/water, ethyl acetate/hexane, or toluene.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for indole formylation?

A1: The Vilsmeier-Haack reaction involves two main stages. First is the formation of the Vilsmeier reagent, a chloromethyleneiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. The second stage is the electrophilic aromatic substitution of the electron-rich indole ring with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[1]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 2,5-ditert-butyl-1H-indole Indole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Iminium_Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack Reaction Mechanism.

Q2: Are there alternative, milder methods for the formylation of indoles?

A2: Yes, several newer methods have been developed to avoid the often harsh conditions of the traditional Vilsmeier-Haack reaction. These can be particularly useful for sensitive substrates. Some alternatives include:

  • Catalytic Vilsmeier-Haack Reaction: Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, which can be milder and more efficient.[7]

  • Iron-Catalyzed Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia under air has been reported as a greener alternative.[8]

  • Boron-Catalyzed Formylation: Boron catalysts with trimethyl orthoformate as the carbonyl source have also been explored for indole formylation.[9]

Q3: How do the tert-butyl groups influence the reactivity of the indole?

A3: The tert-butyl groups have two main effects:

  • Electronic Effect: As alkyl groups, they are electron-donating, which increases the electron density of the indole ring, making it more susceptible to electrophilic attack. This is a favorable effect for the Vilsmeier-Haack reaction.

  • Steric Effect: The bulky nature of the tert-butyl groups creates steric hindrance, which can make it more difficult for the electrophile to approach the C3 position. This is an unfavorable effect that often requires more forcing reaction conditions (higher temperature or longer reaction time) to overcome.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for maximizing yield and purity.

Synthesis of 2,5-ditert-butyl-1H-indole (Starting Material)

A detailed procedure for the synthesis of the starting material can be adapted from known methods, often involving the Fischer indole synthesis.[10]

Vilsmeier-Haack Formylation of 2,5-ditert-butyl-1H-indole
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

  • Formation of the Vilsmeier Reagent:

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium carbonate until the mixture is alkaline (pH > 8).

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Extraction cluster_purification Purification Reagent_Prep_1 1. Add anhydrous DMF to a flask at 0 °C. Reagent_Prep_2 2. Add POCl₃ dropwise to DMF at 0 °C. Reagent_Prep_1->Reagent_Prep_2 Reagent_Prep_3 3. Stir for 30 minutes at 0 °C. Reagent_Prep_2->Reagent_Prep_3 Formylation_1 4. Add 2,5-ditert-butyl-1H-indole solution. Reagent_Prep_3->Formylation_1 Formylation_2 5. Warm to room temperature and stir for 2-4 hours. Formylation_1->Formylation_2 Formylation_3 6. Monitor reaction by TLC. Formylation_2->Formylation_3 Workup_1 7. Quench with cold Na₂CO₃ solution. Formylation_3->Workup_1 Workup_2 8. Extract with ethyl acetate. Workup_1->Workup_2 Workup_3 9. Wash, dry, and concentrate. Workup_2->Workup_3 Purification_1 10. Purify by column chromatography. Workup_3->Purification_1 Purification_2 11. Isolate pure product. Purification_1->Purification_2

Caption: Optimized Experimental Workflow.

IV. Data Summary

The following table provides a hypothetical comparison of different reaction conditions to illustrate the impact on the yield of this compound. Actual results may vary.

EntryTemperature (°C)Reaction Time (h)Equivalents of Vilsmeier ReagentYield (%)
10 to RT41.245
20 to RT81.255
34041.270
44042.065 (with side products)
56021.260 (with decomposition)

Table 1: Comparison of Reaction Conditions for the Formylation of 2,5-ditert-butyl-1H-indole.

V. References

  • Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide - Benchchem. Available at:

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at:

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at:

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available at:

  • Method for producing indole-3-carbinol - Google Patents. Available at:

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at:

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. Available at:

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at:

  • indole-3-carboxaldehyde, 487-89-8 - The Good Scents Company. Available at:

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available at:

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. Available at:

  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. Available at:

  • Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis - Benchchem. Available at:

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy - MDPI. Available at:

  • Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. Available at:

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at:

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. Available at:

  • Food Chemistry Advances - FLORE. Available at:

  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis - Benchchem. Available at:

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. Available at:

  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids - ResearchGate. Available at:

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. Available at:

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at:

  • Cas 75400-67-8,1-BOC-INDOLE - LookChem. Available at:

Sources

Technical Support Center: Column Chromatography Purification of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-ditert-butyl-1H-indole-3-carbaldehyde using column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common challenges associated with this specific separation.

Introduction: The Challenge of Purifying Indole-3-Carbaldehydes

Indole-3-carbaldehyde and its derivatives are crucial building blocks in medicinal chemistry.[1][2] However, their purification by silica gel chromatography is not always straightforward. The presence of both a mildly acidic N-H proton and a moderately polar aldehyde group, combined with the bulky tert-butyl groups in this compound, presents a unique set of challenges. Issues such as peak tailing, product degradation, and poor separation are common hurdles.

This guide provides a structured approach to troubleshooting these issues, moving from foundational principles to specific, actionable solutions.

Core Principles & Initial Setup

Before delving into troubleshooting, it is crucial to establish a solid experimental foundation. The success of any column chromatography separation hinges on the proper selection of stationary and mobile phases, as well as correct column packing and sample loading.

Frequently Asked Questions: Getting Started

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, indole derivatives can sometimes interact with the acidic silanol groups on the silica surface, leading to peak tailing or even degradation.[3][4] If such issues are observed, consider the following:

  • Deactivated Silica Gel: You can deactivate silica by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[3][4]

  • Alumina: Neutral or basic alumina can be a good alternative if your compound is sensitive to the acidity of silica gel.[4]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[4] This Rf range typically provides the best balance for good separation on a column.

  • Start with a binary mixture: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6]

  • Systematic Screening: Test a range of solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate) by TLC to find the optimal Rf.

  • Alternative Solvents: If a good separation cannot be achieved, consider other solvent systems. Dichloromethane/hexanes or acetone/hexanes are viable alternatives.[7] For some indole derivatives, chloroform/methanol systems have also been used.[8]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar Solvent Polar Solvent Starting Ratio (v/v) Notes
Hexanes / Petroleum Ether Ethyl Acetate 9:1 A standard choice for many organic compounds.
Dichloromethane (DCM) Hexanes Varies Can provide different selectivity.
Hexanes / Petroleum Ether Acetone 9:1 Acetone is a stronger polar modifier than ethyl acetate.

| Chloroform | Methanol | 98:2 | Can be effective but use with caution due to potential reactivity.[3][4] |

Q3: What is the correct way to pack a flash chromatography column?

A3: Proper column packing is critical to avoid issues like channeling, which leads to poor separation.[9] The two main methods are dry packing and slurry packing. For flash chromatography, slurry packing is often preferred as it can help dissipate heat generated when the solvent wets the silica.[3]

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even settling.

  • Open the stopcock and allow some solvent to drain, which will compact the silica bed. Never let the solvent level drop below the top of the silica.[11]

  • Add a protective layer of sand on top of the packed silica bed.[11]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that you may encounter during the purification of this compound.

Problem 1: The compound is not moving off the column baseline (Rf ≈ 0).

Q: My TLC showed a good Rf, but on the column, my product is stuck at the top. What's happening?

A: This is a common and frustrating issue. Several factors could be at play:

  • Cause A: Solvent Polarity Mismatch. The polarity of the solvent system you are using in the column might be effectively lower than what you used for the TLC plate.

    • Solution: Double-check the solvent composition. Ensure you haven't accidentally reversed the proportions of your polar and non-polar solvents.[7] Start the column with the solvent system that gave you the desired TLC Rf, and if necessary, gradually increase the polarity of the mobile phase (gradient elution).[12]

  • Cause B: Strong Adsorption to Silica. The N-H proton of the indole can strongly interact with the acidic silanol groups on the silica surface, causing it to "stick."

    • Solution 1: Add a Basic Modifier. Add a small amount (0.1-1%) of triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica, reducing the strong adsorption of your compound.[3]

    • Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like neutral alumina.[4][7]

  • Cause C: Sample Overloading or Precipitation. If the sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column.[3]

    • Solution: Use a "Dry Loading" Technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel or Celite to this solution, and then evaporate the solvent to get a free-flowing powder.[10] This powder can then be carefully added to the top of your packed column.

Problem 2: Poor Separation or Overlapping Bands.

Q: My TLC plate showed two distinct spots, but on the column, they are eluting together. Why?

A: This can happen for several reasons, from column packing to compound stability.

  • Cause A: Column Was Packed Improperly. Air bubbles or channels in the silica bed will lead to an uneven solvent front and ruin the separation.

    • Solution: Repack the column carefully, ensuring a homogenous and well-settled bed.[9]

  • Cause B: The Compound is Decomposing on the Column. Silica gel can act as an acid catalyst, potentially causing your target molecule to degrade during the purification process.[7] What appears as a single spot on a quick TLC might be an equilibrium of your product and a degradation product during the longer residence time on the column.[7]

    • Solution: Check for Stability. Run a 2D TLC. Spot your compound on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[7] If instability is confirmed, use a deactivated stationary phase (silica with triethylamine or alumina).[7]

  • Cause C: Flow Rate is Too High. In flash chromatography, an optimal flow rate is necessary. If the solvent moves through the column too quickly, there isn't enough time for the equilibrium between the stationary and mobile phases to be established, leading to poor separation.[11]

    • Solution: Reduce the pressure to achieve a slower, more controlled flow rate.[11]

Problem 3: Streaking or "Tailing" of the Product Band.

Q: My product is coming off the column, but it's a long, drawn-out streak over many fractions. What can I do?

A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.

  • Cause A: Acidic Silica Interaction. As mentioned before, the acidic nature of silica gel is a primary cause of tailing for molecules with basic or hydrogen-bond-donating groups like the indole N-H.

    • Solution: The most effective solution is to add a basic modifier like triethylamine (0.1-1%) to your eluent.[4]

  • Cause B: Solvent Polarity is Too Low. If the eluting solvent is not polar enough to effectively move the compound down the column, it can lead to tailing.

    • Solution: Once your product starts to elute, you can try slightly increasing the polarity of your solvent system to sharpen the band and speed up its elution.[7]

Workflow & Troubleshooting Diagram

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

Chromatography_Troubleshooting cluster_prep Preparation Phase cluster_run Elution & Analysis cluster_problems Problem Identification cluster_solutions Solutions TLC 1. Run TLC (Target Rf = 0.25-0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Run 4. Run Column Load->Run Analyze 5. Analyze Fractions (TLC) Run->Analyze NoMove Product Stuck (Rf ≈ 0) Analyze->NoMove Issue? PoorSep Poor Separation Analyze->PoorSep Issue? Tailing Band Tailing Analyze->Tailing Issue? Sol_Polarity Increase Polarity NoMove->Sol_Polarity Cause: Low Polarity Sol_Base Add Et3N / Use Alumina NoMove->Sol_Base Cause: Strong Adsorption Sol_DryLoad Use Dry Loading NoMove->Sol_DryLoad Cause: Precipitation Sol_Repack Repack Column PoorSep->Sol_Repack Cause: Bad Packing Sol_2DTLC Check Stability (2D TLC) PoorSep->Sol_2DTLC Cause: Decomposition Sol_Flow Reduce Flow Rate PoorSep->Sol_Flow Cause: High Flow Rate Tailing->Sol_Polarity Cause: Low Polarity Tailing->Sol_Base Cause: Acidic Silica

Caption: A troubleshooting workflow for column chromatography.

Final Considerations

  • Compound Stability: Indole-3-carbaldehydes can be sensitive. Avoid prolonged exposure to highly acidic or basic conditions and elevated temperatures. Some indole derivatives are also light-sensitive.

  • Alternative Purification: If column chromatography consistently fails, consider other purification techniques such as recrystallization if your compound is a solid.[11]

By systematically addressing each potential issue, from initial solvent selection to the nuances of compound-stationary phase interactions, you can significantly improve the success rate of purifying this compound.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Rochester University, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. [Link]

  • Hawach Scientific. (2023, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Supplementary Information for Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. [Link]

  • Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Recrystallization of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is rooted in extensive experience in synthetic chemistry and purification sciences, aiming to provide you with a self-validating system for achieving high-purity material.

Introduction to the Challenges

This compound is a highly substituted indole derivative. The presence of the bulky, non-polar tert-butyl groups significantly influences its solubility profile compared to the parent indole-3-carbaldehyde, presenting unique challenges in selecting an appropriate recrystallization solvent. This guide will walk you through a logical approach to solvent selection and provide solutions to common problems encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?

A1: The most critical initial step is a systematic solvent screening.[1][2] Due to the compound's increased lipophilicity from the tert-butyl groups, its solubility will differ significantly from simpler indoles. A logical approach to solvent selection based on the principle of "like dissolves like" is paramount.[1]

Q2: I am observing an oil forming instead of crystals upon cooling. What is happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. For a bulky molecule like this compound, this can also be due to the presence of impurities that inhibit crystal lattice formation. To resolve this, you can:

  • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to reduce the overall solvating power.

  • Lower the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Add a seed crystal of the pure compound, if available.

  • Re-dissolve the oil by heating and add a slightly larger volume of the solvent before attempting to cool again.

Q3: My compound will not crystallize, even after extended cooling. What are the likely causes?

A3: Failure to crystallize is most often due to one of two reasons:

  • Too much solvent was used. [1] This results in a solution that is not saturated enough for crystals to form upon cooling. The remedy is to carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.

  • The chosen solvent is too good a solvent, meaning the compound remains soluble even at low temperatures. In this case, a different solvent or a mixed solvent system is necessary.

Q4: How do the tert-butyl groups on the indole ring affect solvent choice?

A4: The two tert-butyl groups significantly increase the non-polar character of the molecule. While indole-3-carbaldehyde is often recrystallized from polar solvents like methanol or ethanol, this compound will be more soluble in less polar solvents.[1] Therefore, you should explore solvents such as hexanes, toluene, or mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in hot solvent. The solvent is not a good solvent for the compound.Select a more appropriate solvent. If the compound is highly non-polar, try a non-polar solvent like toluene or a moderately polar solvent like ethyl acetate.
Compound is soluble in cold solvent. The solvent is too good a solvent.Select a less polar solvent or use a mixed solvent system where the compound is less soluble in the second solvent.
Oiling out upon cooling. - Solution is too concentrated.- Cooling rate is too fast.- Presence of impurities.- Add more of the primary solvent.- Use a co-solvent where the compound is less soluble.- Allow for slow cooling.- Scratch the flask or add a seed crystal.
No crystal formation. - Too much solvent was used.- The compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to concentrate the solution.- Change to a solvent in which the compound has lower solubility at room temperature.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. The solvent does not effectively separate the colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a systematic approach to finding a suitable recrystallization solvent and performing the purification.

Part 1: Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Start with approximately 0.5 mL. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).

  • Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. An ideal solvent will dissolve the compound when hot.

  • If a suitable single solvent is found, proceed to Part 2. If not, a mixed solvent system is required. To test a mixed solvent system, dissolve the compound in a small amount of a "good" solvent (one in which it is soluble at room temperature) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gentle heating should clarify the solution.

Part 2: Recrystallization Procedure (Single Solvent Example: Heptane)

Based on the increased non-polar nature of the target compound, a non-polar solvent like heptane or a similar alkane is a logical starting point.

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of heptane (e.g., 10-15 mL) and a boiling chip.

  • Gently heat the mixture on a hot plate with stirring. Add more heptane in small portions until the solid completely dissolves at the boiling point of the solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold heptane.

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to RT Hot_Filter->Cool_Slowly Ice_Bath Ice Bath Cooling Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash_Cold Wash with Cold Solvent Vacuum_Filter->Wash_Cold Dry Dry Crystals Wash_Cold->Dry End Pure Product Dry->End

Caption: A stepwise workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals? Low_Yield Low Yield? Slow_Cooling Decrease Cooling Rate Oiling_Out->Slow_Cooling Add_Poor_Solvent Add 'Poor' Co-Solvent Oiling_Out->Add_Poor_Solvent Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Wrong_Solvent Wrong Solvent? No_Crystals->Wrong_Solvent Check_Solvent_Vol Check Initial Solvent Volume Low_Yield->Check_Solvent_Vol Check_Wash Check Wash Procedure (use ice-cold solvent) Low_Yield->Check_Wash Too_Much_Solvent->Wrong_Solvent No Evaporate Evaporate Some Solvent Too_Much_Solvent->Evaporate Yes Rescreen Re-screen Solvents Wrong_Solvent->Rescreen Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization1. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

Sources

Identifying and minimizing side products in the formylation of 2,5-ditert-butylindole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of indoles is a cornerstone of synthetic chemistry, yielding indole-3-carboxaldehydes that are crucial intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1][2][3] The Vilsmeier-Haack reaction is a widely utilized method for this transformation due to its effectiveness with electron-rich heteroaromatic compounds like indoles.[1][4][5] This reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a chloroiminium salt known as the Vilsmeier reagent.[1][4] This electrophilic reagent then attacks the electron-rich indole ring, usually at the C3 position, leading to the desired formylated product after hydrolysis.[1][6]

While robust, the formylation of sterically hindered and electronically modified indoles such as 2,5-di-tert-butylindole can present unique challenges. The bulky tert-butyl groups can influence the regioselectivity of the reaction and may lead to the formation of unexpected side products. This guide aims to provide a comprehensive resource for identifying these byproducts and implementing strategies to minimize their formation, thereby improving the yield and purity of the desired 2,5-di-tert-butyl-1H-indole-3-carboxaldehyde.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the formylation of 2,5-di-tert-butylindole.

Question 1: I am observing a significant amount of a byproduct that appears to be a di- or tri-alkylated indole. What could be the cause and how can I prevent it?

Answer:

The formation of di- or tri-alkylated byproducts in reactions involving tert-butyl groups and indoles can occur, especially under certain conditions.[7] While formylation is the primary reaction, the presence of the electrophilic Vilsmeier reagent and the reaction conditions can sometimes facilitate undesired alkylation or other side reactions.

Causality:

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for less favorable side reactions to occur. In the context of tert-butyl groups, high temperatures might promote rearrangement or elimination pathways, leading to the formation of reactive intermediates that can alkylate the indole ring.

  • Stoichiometry of Reagents: An excess of the formylating agent or the presence of impurities could potentially lead to side reactions.

  • Increased Nucleophilicity: The introduction of the first tert-butyl group can increase the electron density of the indole ring, making it more susceptible to further electrophilic attack.[7]

Minimization Strategies:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature can help to suppress the formation of unwanted byproducts.[7]

  • Reaction Time: Optimizing the reaction time is also crucial. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation.

  • Stoichiometry: Use a precise stoichiometry of reagents. Avoid using a large excess of the formylating agent.

Question 2: My reaction is sluggish and gives a low yield of the desired 3-formyl product. What factors could be contributing to this?

Answer:

A low yield in the formylation of 2,5-di-tert-butylindole can be attributed to several factors, primarily related to the steric hindrance imposed by the tert-butyl groups and the reactivity of the Vilsmeier reagent.

Causality:

  • Steric Hindrance: The bulky tert-butyl group at the 2-position can sterically hinder the approach of the electrophilic Vilsmeier reagent to the C3 position, slowing down the reaction rate.

  • Reagent Purity: The purity of the reagents, particularly POCl₃ and DMF, is critical. Moisture can decompose the Vilsmeier reagent, reducing its effective concentration.

  • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium intermediate to the aldehyde.[1][4] Incomplete hydrolysis will result in a lower yield of the desired product.

Troubleshooting Steps:

  • Reagent Quality: Ensure that freshly distilled or high-purity POCl₃ and anhydrous DMF are used.

  • Reaction Conditions: While high temperatures can lead to side products, a temperature that is too low may not be sufficient to overcome the activation energy barrier. A careful optimization of the reaction temperature is necessary. A typical range for Vilsmeier-Haack reactions is from 0°C to 80°C, depending on the substrate's reactivity.[8]

  • Hydrolysis Conditions: Ensure that the aqueous workup is performed under conditions that favor complete hydrolysis of the iminium intermediate. This may involve adjusting the pH or temperature of the workup.

Question 3: I am observing the formation of colored impurities in my final product. What is their likely origin and how can I remove them?

Answer:

The formation of colored impurities is a common issue in indole chemistry, often arising from oxidation or polymerization of the indole ring.

Causality:

  • Oxidation: Indoles, especially electron-rich ones, can be susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored oligomeric or polymeric materials.[7]

  • Polymerization: Under acidic conditions, such as those present during the Vilsmeier-Haack reaction, indoles can undergo acid-catalyzed polymerization.

Minimization and Purification Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification:

    • Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate) can be used.

    • Recrystallization: Recrystallization from a suitable solvent can also be effective in removing impurities and obtaining a product of high purity.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2,5-di-tert-butylindole

This protocol provides a step-by-step method for the formylation of 2,5-di-tert-butylindole.

Materials:

  • 2,5-di-tert-butylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-di-tert-butylindole in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In the dropping funnel, add anhydrous DMF.

  • Slowly add freshly distilled POCl₃ to the DMF in the dropping funnel with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent. Allow the reagent to cool to room temperature.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 2,5-di-tert-butylindole over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Basify the mixture with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-di-tert-butyl-1H-indole-3-carboxaldehyde.

Protocol 2: Analytical Characterization

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)

  • Visualization: UV light (254 nm) and a potassium permanganate stain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product and identify any impurities. The characteristic aldehyde proton signal for 2,5-di-tert-butyl-1H-indole-3-carboxaldehyde is expected to appear around 9.9-10.1 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the desired product and to identify the molecular weights of any byproducts.

Data Presentation

ParameterCondition 1 (Optimized)Condition 2 (Higher Temp)
Temperature 0°C to Room Temp50°C
Reaction Time 3 hours3 hours
Yield of Desired Product 75-85%40-50%
Major Side Product(s) Trace impuritiesDi-alkylated indole (~15%)

Table 1: Comparison of reaction conditions and outcomes for the formylation of 2,5-di-tert-butylindole.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 2,5-di-tert-butylindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 2,5-di-tert-butyl-1H- indole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O

Caption: Vilsmeier-Haack formylation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Temp Was the reaction temperature controlled? Start->Check_Temp Check_Reagents Are the reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Lower_Temp Action: Lower reaction temperature Check_Temp->Lower_Temp No Check_Time Was the reaction time optimized? Check_Reagents->Check_Time Yes Purify_Reagents Action: Use freshly distilled POCl₃ and anhydrous DMF Check_Reagents->Purify_Reagents No Optimize_Time Action: Monitor reaction by TLC and quench when complete Check_Time->Optimize_Time No Success Improved Yield and Purity Check_Time->Success Yes Lower_Temp->Check_Reagents Purify_Reagents->Check_Time Optimize_Time->Success

Caption: Troubleshooting workflow for formylation.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. (2025).
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. (n.d.).
  • Vilsmeier–Haack reaction of indole - YouTube. (2025).
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchGate. (2025).
  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate. (2025).
  • (NH 4 ) 2 S 2 O 8 -Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids - ResearchGate. (n.d.).
  • 2,5-DI-TERT-BUTYL-1H-INDOLE-3-CARBALDEHYDE Chemical Properties - ChemicalBook. (n.d.).
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025).
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.).
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
  • RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. (n.d.).
  • Diindolylamine Preparation and Stability Investigations - PMC - NIH. (n.d.).
  • (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies - ResearchGate. (2025).
  • Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface - ResearchGate. (2025).
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.).
  • [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed. (1978).
  • (PDF) tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate - ResearchGate. (n.d.).

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in their reaction media. The presence of two bulky tert-butyl groups on the indole ring significantly increases its lipophilicity, often leading to poor solubility in common polar organic solvents. This guide provides in-depth troubleshooting strategies, experimental protocols, and a scientific rationale to help you overcome these solubility issues and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from its molecular structure. The indole ring itself has some polarity due to the nitrogen heteroatom. However, the two tert-butyl groups are large, nonpolar alkyl substituents. These bulky groups dominate the molecule's overall character, making it highly lipophilic and hydrophobic.[1] Consequently, its solubility is limited in polar solvents that cannot effectively solvate the large nonpolar regions of the molecule. The principle of "like dissolves like" dictates that this compound will be more soluble in nonpolar organic solvents.[2]

Q2: I am performing a Vilsmeier-Haack formylation on 2,5-ditert-butyl-1H-indole, and my starting material is not dissolving in the DMF/POCl₃ mixture. What should I do?

A2: This is a common issue when working with highly substituted, nonpolar indoles. The Vilsmeier-Haack reagent, formed from DMF and POCl₃, is a polar, ionic species.[3][4][5] A large, nonpolar substrate like 2,5-ditert-butyl-1H-indole will have limited solubility in this polar medium. You will likely need to employ a co-solvent strategy or switch to an alternative, less polar solvent system. See the Troubleshooting Guide below for detailed protocols.

Q3: Can I just heat the reaction mixture to dissolve the starting material?

A3: While increasing the temperature generally enhances solubility, it must be done with caution in the context of the Vilsmeier-Haack reaction.[6] The Vilsmeier reagent itself can be temperature-sensitive, and excessive heat can lead to decomposition and the formation of unwanted byproducts. It is generally recommended to form the Vilsmeier reagent at low temperatures (0-5 °C) and then cautiously raise the temperature as needed after the substrate has been added. Monitoring the reaction by TLC is crucial to avoid decomposition.

Q4: Are there any alternatives to the Vilsmeier-Haack reaction for formylating this type of indole?

A4: While the Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like indoles, other methods exist.[7] However, for a substrate like 2,5-ditert-butyl-1H-indole, the Vilsmeier-Haack reaction is often the most suitable due to its high regioselectivity for the 3-position of the indole ring. Alternative methods may be less efficient or lead to a mixture of products. Therefore, optimizing the Vilsmeier-Haack reaction conditions is often the most practical approach.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your reactions.

Problem 1: My 2,5-ditert-butyl-1H-indole starting material will not dissolve in the standard Vilsmeier-Haack reaction medium (DMF/POCl₃).

Root Cause Analysis: The significant nonpolar character of the di-tert-butyl substituted indole leads to poor solubility in the polar Vilsmeier reagent.

Solutions:

Strategy 1: Co-Solvent System

The introduction of a less polar co-solvent can significantly improve the solubility of your nonpolar substrate without drastically altering the reaction conditions.[8]

Recommended Co-solvents:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Chloroform

  • Toluene

Experimental Protocol: Vilsmeier-Haack Formylation using a Co-Solvent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve your 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimal amount of a dry, nonpolar co-solvent (e.g., DCM or toluene).

  • Slowly add the solution of the indole to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to slowly warm to room temperature and then, if necessary, gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy 2: Alternative Solvent Systems

For extremely nonpolar substrates, it may be necessary to move away from DMF as the primary solvent. Several less polar solvents have been successfully used for the Vilsmeier-Haack reaction.[9]

Recommended Alternative Solvents:

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • o-Dichlorobenzene

Important Considerations:

  • When using an alternative solvent, you will still need a stoichiometric amount of DMF to form the Vilsmeier reagent.

  • The reaction kinetics may be slower in these solvents, potentially requiring longer reaction times or higher temperatures.

Problem 2: The reaction appears to start, but then a solid precipitates from the solution, and the reaction stalls.

Root Cause Analysis: The product, this compound, may be insoluble in the reaction medium, leading to its precipitation and hindering the reaction's completion. The intermediate iminium salt could also be precipitating.

Solutions:

Strategy 1: Increase Solvent Volume

The simplest approach is to increase the total volume of the solvent or co-solvent to maintain the product in solution. This can be done by adding more of the co-solvent used initially.

Strategy 2: Temperature Adjustment

Carefully increasing the reaction temperature can help to keep the product dissolved. However, this must be balanced against the risk of side reactions or decomposition. A modest increase to 50-70 °C is a reasonable starting point.

Data Summary: Solvent Selection Guide

The following table provides a qualitative guide to solvent selection based on the polarity of the substrate.

Substrate PolarityPrimary SolventRecommended Co-solvents
PolarDMFNot usually required
Moderately PolarDMFDCM, Chloroform
Nonpolar (e.g., 2,5-ditert-butyl-1H-indole) DMF or Dioxane Toluene, o-Dichlorobenzene, DCM

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues in the Vilsmeier-Haack formylation of 2,5-ditert-butyl-1H-indole.

G start Start: Poor solubility of 2,5-ditert-butyl-1H-indole in Vilsmeier-Haack reaction strategy1 Strategy 1: Implement Co-Solvent System start->strategy1 strategy2 Strategy 2: Use Alternative Solvent System start->strategy2 solvent_choice Select Co-solvent: DCM, Toluene, or o-Dichlorobenzene strategy1->solvent_choice protocol1 Follow Co-Solvent Protocol solvent_choice->protocol1 check1 Is the reaction proceeding without precipitation? protocol1->check1 precipitation Problem: Product/Intermediate Precipitates check1->precipitation No success Successful Reaction check1->success Yes alt_solvent_choice Select Primary Solvent: 1,4-Dioxane or THF strategy2->alt_solvent_choice protocol2 Follow Alternative Solvent Protocol alt_solvent_choice->protocol2 check2 Is the reaction proceeding? protocol2->check2 check2->success Yes failure Re-evaluate Strategy check2->failure No increase_solvent Increase Solvent/Co-solvent Volume precipitation->increase_solvent adjust_temp Carefully Increase Temperature (50-70 °C) precipitation->adjust_temp increase_solvent->protocol1 adjust_temp->protocol1

Caption: Troubleshooting workflow for solubility issues.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?

  • Quora. (2018). How to detect the best solvent for specific organic compounds from its structure. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water 1. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. (n.d.). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. [Link]

  • MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

  • PMC - NIH. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. [Link]

  • PMC - PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PMC - NIH. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. [Link]

  • ResearchGate. (2025). Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. [Link]

  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. [Link]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • PMC - NIH. (n.d.). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • PubChem. (n.d.). Tert-Butylhydroquinone. [Link]

  • ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

Sources

Stability of 2,5-ditert-butyl-1H-indole-3-carbaldehyde under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. Here, we address potential challenges and provide troubleshooting strategies for experiments involving this sterically hindered indole derivative.

Introduction: The Impact of Steric Hindrance on Indole Stability

This compound is a unique molecule where the inherent reactivity of the indole-3-carbaldehyde scaffold is significantly modulated by the presence of two bulky tert-butyl groups. These substituents at the C2 and C5 positions introduce considerable steric hindrance, which can dramatically alter the compound's susceptibility to degradation under both acidic and basic conditions. Understanding these steric effects is paramount to designing robust experimental protocols and interpreting stability data. The tert-butyl group is known for its significant steric bulk, which can shield adjacent reaction sites and influence electronic properties through hyperconjugation.[1]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a reddish-brown color under acidic conditions. What is happening and how can I prevent it?

A1: The discoloration you are observing is likely due to the initial stages of acid-catalyzed degradation, which for many indoles involves dimerization or oligomerization. The indole nucleus is susceptible to protonation, primarily at the C3 position, which can lead to the formation of highly reactive intermediates.[2] While the tert-butyl group at the C2 position offers substantial steric protection against the typical acid-catalyzed dimerization that forms a C2-C3' bond, alternative pathways may become accessible. It is crucial to control the pH and minimize exposure to strong acids.

Troubleshooting Steps:

  • pH Control: If acidic conditions are necessary for your reaction, use a milder acid (e.g., acetic acid instead of HCl or H₂SO₄) or a buffered system to maintain a less aggressive pH.

  • Protecting Groups: For multi-step syntheses requiring strongly acidic conditions, consider protecting the indole nitrogen. Common protecting groups like Boc (tert-butoxycarbonyl) can enhance stability, though their introduction and removal require additional synthetic steps.[3]

  • Inert Atmosphere: While acid-catalyzed degradation is the primary concern, oxidative processes can be exacerbated by acidic conditions. Conducting your experiment under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

Q2: I am observing a loss of the parent compound in my basic reaction mixture, but I don't see any obvious new peaks in the HPLC. What could be the cause?

A2: Under strongly basic conditions, indole-3-carbaldehydes that cannot enolize (due to the lack of α-hydrogens on the aldehyde group, as is the case here) are susceptible to the Cannizzaro reaction.[4][5] This disproportionation reaction would convert two molecules of the aldehyde into one molecule of the corresponding primary alcohol (2,5-ditert-butyl-1H-indol-3-yl)methanol) and one molecule of the carboxylate (2,5-ditert-butyl-1H-indole-3-carboxylate).[4][6] The carboxylate may have significantly different chromatographic behavior and could be retained on the column or be highly water-soluble, making it difficult to detect with a standard reverse-phase HPLC method. Additionally, oxidative degradation can occur under alkaline conditions.[7]

Troubleshooting Steps:

  • pH Adjustment: Avoid using excessively strong bases (e.g., >1M NaOH). If a basic catalyst is required, consider using milder organic bases (e.g., triethylamine, DBU) or inorganic bases like potassium carbonate.

  • Reaction Monitoring: Use a broader analytical approach to monitor the reaction. This could include modifying your HPLC method (e.g., using a different column or mobile phase) to detect both the alcohol and carboxylate products. LC-MS analysis would be highly beneficial for identifying these potential products.

  • Inert Atmosphere: Basic conditions can increase the susceptibility of the electron-rich indole ring to oxidation. Ensure your reaction is performed under an inert atmosphere to minimize the formation of oxidized byproducts.

Q3: How does the steric hindrance from the tert-butyl groups affect the expected stability of this molecule compared to indole-3-carbaldehyde?

A3: The steric bulk of the tert-butyl groups has a profound impact on the stability of the molecule:

  • Acidic Stability: The tert-butyl group at the C2 position is expected to significantly inhibit the common acid-catalyzed dimerization pathway, which involves nucleophilic attack of a neutral indole at the protonated C3 position of another indole molecule. This steric shield should make this compound more resistant to this specific degradation pathway compared to the unsubstituted parent compound.

  • Basic Stability: The steric hindrance is unlikely to prevent the Cannizzaro reaction, as the initial nucleophilic attack of hydroxide on the aldehyde carbon is sterically accessible.

  • Oxidative Stability: The electron-donating nature of the tert-butyl groups increases the electron density of the indole ring, potentially making it more susceptible to oxidation. However, the steric bulk may limit the approach of large oxidizing agents.

Troubleshooting Unstable Baselines and Poor Peak Shape in HPLC Analysis

Issue: During stability studies, you observe drifting baselines, peak tailing, or the appearance of broad, undefined peaks in your HPLC chromatograms.

Possible Cause Troubleshooting & Optimization Strategy
Column Overload Inject a smaller volume or a more dilute sample. Ensure the sample concentration is within the linear range of the method.
Strong Sample Solvent Effect The sample diluent should be as close in composition to the mobile phase as possible. High concentrations of organic solvents in the sample can distort peak shape.
Secondary Silanol Interactions Indole derivatives can interact with free silanol groups on the silica-based C18 column, leading to peak tailing. Add a competitor, such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, or use a base-deactivated column.
On-Column Degradation If the mobile phase is too acidic or basic, the compound may be degrading on the column. Evaluate the stability of the compound in the mobile phase composition.
Co-elution of Degradants A broad or tailing peak may indicate the presence of one or more co-eluting degradation products. Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH) to improve resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: (Target ~5-20% degradation)

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Preparation for Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Filter the samples through a 0.45 µm syringe filter before injection.[2]

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method for this compound.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[8][9]

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]

Visualizations

Predicted Degradation Pathways

Figure 1: Predicted Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A 2,5-di-tert-butyl-1H-indole-3-carbaldehyde B Protonated Intermediate (Resonance Stabilized) A->B H⁺ C Sterically Hindered Dimer/Oligomer B->C + Neutral Indole (Slow due to steric hindrance) D 2,5-di-tert-butyl-1H-indole-3-carbaldehyde E Tetrahedral Intermediate D->E OH⁻ F (2,5-di-tert-butyl-1H-indol-3-yl)methanol E->F + Aldehyde (Hydride Transfer) G 2,5-di-tert-butyl-1H-indole-3-carboxylate E->G Disproportionation Figure 2: Workflow for Stability Testing A Prepare Stock Solution (1 mg/mL) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample Preparation (Neutralize, Dilute, Filter) B->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Analysis (Identify Degradants, Calculate % Degradation) D->E F Method Validation (ICH Guidelines) E->F

Caption: A typical workflow for conducting forced degradation studies.

References

  • Garcia-Tabares, V., De la Rubia, T., & Martinez-Molina, E. (1987). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. FEMS Microbiology Letters, 44(3), 357-360.
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Support.
  • El-Sayed, M. A., El-Sawy, E. R., & Sharaf, M. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Support.
  • Moody, C. J., & Rees, C. W. (1988). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
  • Singh, R. P., Gangadharappa, H. V., Narke, M. R., & Jadhav, P. V. (2017). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. International Journal of Pharmaceutical Quality Assurance, 8(3), 125-131.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
  • Kamenik, Z., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 131-138.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(38), 7765-7769.
  • Sajid, S., et al. (2019). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. Biotechnology Reports, 24, e00375.
  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. (2018). Nanyang Technological University.
  • Bosch, J., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Tetrahedron Letters, 46(14), 2419-2422.
  • BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine. BenchChem Technical Support.
  • A sensitive, precise, specific, linear and stability indicating HPLC method was developed for the analysis of drug product stability.
  • Development and validation of stability indic
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 836-849.
  • The Cannizzaro Reaction. Chemistry Steps.
  • Carrizzo, A., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. International Journal of Molecular Sciences, 22(16), 8871.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • The tert-butyl group in chemistry and biology.
  • Majumdar, K. C., & Ganai, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1144-1181.
  • Moody, C. J., & Hunt, J. C. A. (2002). Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone. The Journal of Organic Chemistry, 67(24), 8374-8388.
  • Righi, P., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1667.
  • Wikipedia. (2023). Indole-3-carbaldehyde.
  • Wikipedia. (2023). Cannizzaro reaction.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Support.
  • Palladino, P., et al. (2024). Colorimetric Determination of Indole-3-Carbaldehyde by Reaction with Carbidopa and Formation of Aldazine in Ethanolic Extract of Cabbage. Food Chemistry Advances, 3, 100045.
  • Moody, C. J., & Hunt, J. C. A. (2002). Synthesis of 2,5-Dihydroxy-3-(indol-3-yl)benzoquinones by Acid-Catalyzed Condensation of Indoles with 2,5-Dichlorobenzoquinone. Sci-Hub.
  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.
  • Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
  • The Journal of Organic Chemistry Ahead of Print.
  • Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic Chemistry Frontiers, 11(11), 3026-3032.
  • Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(6), 1373-1376.
  • Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulf
  • PubChem. (n.d.). Indole-3-Carboxaldehyde.

Sources

Technical Support Center: Optimizing the Wittig Reaction with 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Wittig olefination of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. Our goal is to synthesize field-proven insights with established chemical principles to help you navigate the unique challenges presented by this sterically demanding substrate.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the reaction's nuances.

Q1: What are the primary challenges when performing a Wittig reaction on a sterically hindered substrate like this compound?

The primary challenge is severe steric hindrance. The bulky tert-butyl group at the C2 position of the indole ring physically obstructs the approach of the Wittig reagent (the phosphorus ylide) to the aldehyde's carbonyl carbon. This can dramatically slow the reaction rate, leading to low or no yield.[1][2] A secondary challenge is the potential for the aldehyde to be less electrophilic due to the electron-donating nature of the indole ring system, further reducing reactivity.

Q2: Which type of Wittig reagent (ylide) is most suitable for this reaction?

For sterically hindered aldehydes, a highly reactive, non-stabilized ylide is strongly recommended.[3]

  • Non-stabilized ylides (e.g., R = alkyl group) are more nucleophilic and reactive. Their high energy state helps to overcome the activation barrier imposed by steric hindrance.[1][4] These ylides typically favor the formation of (Z)-alkenes under lithium-salt-free conditions.[5][6]

  • Stabilized ylides (e.g., R = ester, ketone) are less reactive due to resonance stabilization of the carbanion.[7] They are often too sluggish to react effectively with hindered carbonyls and would likely result in very poor yields in this case.[2][8]

Q3: How does the electronic nature of the indole ring affect the reactivity of the aldehyde?

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, donating electron density into the ring. This electron-donating effect extends to the C3 position, making the carbonyl carbon of the aldehyde less electrophilic (less positively charged) than a typical aromatic aldehyde. This reduced electrophilicity makes the attack by the nucleophilic ylide more difficult, compounding the challenge of steric hindrance.

Q4: What is the impact of the acidic N-H proton on the indole ring during the reaction?

The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). When using very strong bases like n-butyllithium (n-BuLi) to generate the ylide, the N-H proton will also be deprotonated.[9] This has two important consequences:

  • Stoichiometry of the Base: You must use at least two equivalents of the strong base: one to deprotonate the phosphonium salt to form the ylide, and a second to deprotonate the indole N-H. It is common practice to use a slight excess (e.g., 2.1 - 2.2 equivalents) to ensure both processes go to completion.

  • Substrate Reactivity: Deprotonation of the indole nitrogen forms an indolate anion, which is even more electron-donating than the neutral indole. This will further decrease the electrophilicity of the aldehyde, making the reaction more challenging.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired alkene, with mainly unreacted starting material. What are the likely causes and how can I fix this?

Low conversion is the most common issue with this substrate. The cause can usually be traced to ylide formation, ylide stability, or the reaction conditions themselves. Follow this workflow to diagnose and solve the problem.

G start Problem: Low Yield check_ylide 1. Verify Ylide Formation start->check_ylide color_change Deep color (red/orange) observed upon base addition? check_ylide->color_change no_color No/Weak Color: - Base is inactive/old. - Moisture is present. - Base is not strong enough. color_change->no_color No yes_color Color Observed: Ylide likely formed. color_change->yes_color Yes no_color_sol Solution: - Use fresh, anhydrous base & solvents. - Flame-dry glassware. - Use stronger base (n-BuLi, NaH, KHMDS). no_color->no_color_sol check_reaction 2. Assess Reaction Conditions yes_color->check_reaction temp_time Are Temp/Time Sufficient? check_reaction->temp_time no_temp_time Insufficient Conditions: - Reaction is slow due to steric hindrance. temp_time->no_temp_time No yes_temp_time Conditions Appear Sufficient. temp_time->yes_temp_time Yes no_temp_time_sol Solution: - Increase reaction time (monitor by TLC). - Increase temperature (e.g., warm from 0°C to RT, or reflux in THF). no_temp_time->no_temp_time_sol consider_alt 3. Consider Alternative Strategies yes_temp_time->consider_alt alt_sol Solution: - Use a more reactive phosphonate ylide (HWE reaction). - Generate ylide in situ with the aldehyde present to trap the unstable ylide. consider_alt->alt_sol

Caption: Workflow for troubleshooting a low-yield Wittig reaction.

Detailed Breakdown:

  • Incomplete Ylide Formation: The formation of a non-stabilized ylide is often accompanied by a distinct color change (typically to deep orange, red, or purple).[1]

    • Cause: The base may be old or not strong enough. Ylides are also highly sensitive to moisture and air.[10]

    • Solution: Always use freshly opened or properly stored strong bases (e.g., a titrated solution of n-BuLi, fresh NaH).[11] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[10]

  • Ylide Instability: Non-stabilized ylides can be unstable and decompose before reacting with the sterically hindered aldehyde.[9][10]

    • Solution: Consider an in situ generation method. This can be done by adding the phosphonium salt in portions to a mixture of the aldehyde and the base, or by adding the base to a mixture of the salt and aldehyde at low temperature.[10] This allows the ylide to react as soon as it is formed.

  • Insufficient Reaction Temperature/Time: Due to the high steric barrier, the reaction may require more forcing conditions than typical Wittig reactions.

    • Solution: If you start the reaction at a low temperature (e.g., 0 °C or -78 °C), allow it to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor progress by TLC. If the reaction is still sluggish, gentle heating (e.g., refluxing in THF at ~66 °C) may be necessary.

Problem: Difficulty with Product Purification

Q: I'm struggling to separate my alkene product from the triphenylphosphine oxide (TPPO) byproduct. Both have similar polarities on my TLC plate. What purification strategies are effective?

This is a common issue, as both the bulky, nonpolar alkene product and the TPPO byproduct can have similar retention factors (Rf) in nonpolar eluents.

  • Strategy 1: Optimized Column Chromatography:

    • Use a high-surface-area silica gel and a long column to maximize separation.

    • Employ a very shallow solvent gradient with nonpolar solvents (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Sometimes, a small amount of a slightly more polar solvent can improve separation.

  • Strategy 2: Chemical Conversion of Byproduct: This is often the most effective method.[12] TPPO can be converted into a more polar salt, making it easily separable.

    • After the reaction workup, dissolve the crude mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Treat the solution with an agent like iodomethane (CH₃I) or hydrogen peroxide (H₂O₂).[12] Iodomethane will convert TPP (a common impurity from excess reagent) into a phosphonium salt, and H₂O₂ will oxidize TPP to TPPO, which can then be more easily managed. A more robust method involves converting TPPO itself. For example, treating the crude mixture with MgCl₂ or ZnCl₂ can form a complex with TPPO, which can then be removed by filtration or an aqueous wash.

    • After conversion, the polar phosphorus impurities can be removed by a simple filtration or an aqueous wash, leaving the desired alkene in the organic layer.

  • Strategy 3: Recrystallization: If the product is a solid, recrystallization can be highly effective.[13][14]

    • Choose a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while TPPO remains soluble (or vice-versa). Propanol or ethanol are often good starting points for separating nonpolar products from the more polar TPPO.[13]

Optimization Protocols & Data
Table 1: Guide to Optimizing Reaction Conditions
ParameterRecommendation for this compoundRationale
Ylide Type Non-stabilized (e.g., Ph₃P=CH₂, Ph₃P=CHR where R=alkyl)Required to overcome the high steric hindrance and reduced electrophilicity of the aldehyde. Stabilized ylides will likely fail.[2][8]
Base Strong, non-nucleophilic bases: n-BuLi, NaH, KHMDS, KOtBu.Necessary to deprotonate the alkyltriphenylphosphonium salt. Use >2 equivalents if using n-BuLi or NaH to also deprotonate the indole N-H.[11][15]
Solvent Anhydrous, aprotic solvents: THF, Diethyl Ether, Toluene.Ylides are sensitive to protic solvents. THF is a common choice as it dissolves the phosphonium salt well and is suitable for a wide temperature range.[5][11]
Temperature Initial: 0 °C to -78 °C. Reaction: Warm to RT or reflux. Low initial temperature helps control the exothermic ylide formation. Warming or refluxing may be necessary to provide enough energy to overcome the activation barrier.[10]
Atmosphere Inert (Nitrogen or Argon) Non-stabilized ylides and strong bases are sensitive to air and moisture, which can quench the reagents and significantly lower the yield.[10][11]
Protocol: General Procedure for Methylene Wittig Reaction

This protocol describes the synthesis of 2,5-ditert-butyl-3-vinyl-1H-indole using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 - 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.1-2.2 eq. as a solution in hexanes)

  • This compound (1.0 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification solvents/reagents

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Allow it to cool to room temperature.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide to the flask, and then add anhydrous THF via syringe.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-BuLi dropwise via syringe over 10-15 minutes. A deep orange or red color should develop, indicating ylide formation.[1] Stir the mixture at 0 °C for 1 hour.

  • Addition of Aldehyde: In a separate flame-dried flask, dissolve the this compound in a minimal amount of anhydrous THF. Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add the aldehyde solution to the ylide solution dropwise.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress by TLC. If the reaction is sluggish, it may be heated to reflux.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the strategies outlined above (optimized chromatography, chemical conversion of TPPO, or recrystallization) to isolate the pure alkene.

Alternative Strategies for Highly Hindered Cases

If the Wittig reaction consistently provides low yields even after optimization, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[1]

  • Advantages of HWE:

    • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and reactive than their phosphonium ylide counterparts, making them more effective with hindered ketones and aldehydes.[1]

    • Easier Purification: The phosphate byproduct (e.g., diethyl phosphate) is water-soluble, making it trivial to remove during an aqueous workup, thus avoiding the purification challenges associated with TPPO.[1]

    • High (E)-Selectivity: The HWE reaction typically yields the thermodynamically favored (E)-alkene with high selectivity.[5]

References
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Wikipedia. (n.d.). Wittig reagents. [Link]

  • Taylor & Francis Online. (2023). Wittig reaction purification for products with very low polarity. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • YouTube. (2018). The Wittig Reaction - Mechanism and Stereochemistry. [Link]

  • Reddit. (2022). Base for Wittig reaction with short alkyl chains. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. [Link]

  • JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. [Link]

  • Taylor & Francis Online. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • Scribd. (n.d.). Recent Applications of The Wittig Reaction in Alkaloids Synthesis. [Link]

  • ResearchGate. (2018). Organic synthesis: The Wittig reaction cleans up. [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. [Link]

  • Canadian Science Publishing. (n.d.). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. [Link]

  • ResearchGate. (n.d.). Optimization of Wittig reaction. [Link]

  • ResearchGate. (2020). (PDF) Wittig–Madelung Indole Synthesis. [Link]

  • Reddit. (2020). Problems with wittig reaction. [Link]

  • NIH National Library of Medicine. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Chegg.com. (2020). Solved In the following reaction, an indole—specifically, | Chegg.com. [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

Sources

Preventing oxidation of 2,5-ditert-butyl-1H-indole-3-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-di-tert-butyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of this valuable synthetic intermediate to its corresponding carboxylic acid. This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Carboxylic Acid Formation

This section addresses specific issues you may encounter during the synthesis, workup, purification, and storage of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde.

Question 1: I'm observing significant conversion of my aldehyde to the carboxylic acid during my reaction. What are the likely causes and how can I mitigate this?

Answer:

Unwanted oxidation of the aldehyde during a reaction is a common issue, primarily caused by the presence of atmospheric oxygen or other oxidizing agents. The electron-rich indole nucleus can facilitate this process. Here’s a systematic approach to troubleshooting:

1. Rigorous Exclusion of Air:

  • Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere. Aldehydes are susceptible to autoxidation, a radical chain reaction initiated by oxygen.[1] Always perform reactions under a positive pressure of an inert gas like argon or nitrogen. Use glassware that has been oven-dried to remove adsorbed moisture and cooled under an inert gas stream.[2][3]

  • Degassing Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents immediately before use by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.

  • Proper Equipment Setup: Use Schlenk lines or a glovebox for handling the aldehyde and setting up the reaction.[4][5] Ensure all joints are well-sealed with high-vacuum grease. A bubbler filled with mineral oil should be used to vent the system and maintain a slight positive pressure.[2]

2. Reagent Purity:

  • Peroxide Contamination: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxides upon storage, which are potent oxidizing agents. Always test for peroxides before use and purify solvents if necessary.

  • Oxidizing Impurities: Ensure all starting materials and reagents are free from oxidizing impurities.

3. Reaction Temperature:

  • Minimize Heat: Higher temperatures can accelerate the rate of oxidation. If the reaction chemistry allows, run the experiment at the lowest effective temperature.

4. Consider Antioxidants (Use with Caution):

  • In some cases, radical inhibitors like butylated hydroxytoluene (BHT) can be added in catalytic amounts to suppress autoxidation. However, this must be carefully evaluated for compatibility with your reaction chemistry as it can interfere with desired radical pathways or be difficult to remove.

Question 2: My crude product is clean, but I'm seeing the carboxylic acid impurity form during purification. What's going wrong?

Answer:

Oxidation during purification, particularly column chromatography, is a frequent problem. The high surface area of the stationary phase (e.g., silica gel) can catalyze oxidation, especially in the presence of air.

1. Column Chromatography Best Practices:

  • Deactivate Silica/Alumina: Standard silica gel can be acidic and promote oxidation. Consider deactivating it by pre-treating with a solution of a non-nucleophilic base, like triethylamine, in your eluent system. A common practice is to use an eluent containing 0.5-1% triethylamine.

  • Use Degassed Solvents: Always use degassed solvents for your eluent.

  • Rapid Purification: Do not let the compound sit on the column for extended periods. Pack the column, load the sample, and elute as efficiently as possible.

  • Inert Atmosphere: If possible, run the column under a gentle positive pressure of nitrogen or argon.

2. Alternative Purification Methods:

  • Recrystallization: If the aldehyde is a solid, recrystallization is often a superior method as it avoids prolonged exposure to silica gel and air.

  • Distillation: For thermally stable aldehydes, vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective.[6]

Question 3: I have a sample of the aldehyde that already contains the carboxylic acid impurity. What is the best way to remove it?

Answer:

Removing the carboxylic acid impurity is generally straightforward due to the significant difference in acidity between the aldehyde and the carboxylic acid.

1. Aqueous Base Wash (Liquid-Liquid Extraction): This is the most common and effective method.[7]

  • Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Wash the organic solution with a mild aqueous base. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient.[6][7] Avoid strong bases like NaOH, which can promote other side reactions.

  • The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.

  • Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Bisulfite Adduct Formation: For a more rigorous purification, especially to remove other carbonyl-containing impurities, formation of a reversible bisulfite adduct is an excellent option.[6][8][9]

  • Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).

  • The aldehyde forms a solid, water-soluble bisulfite adduct which can be filtered off or extracted into the aqueous phase.[8][9]

  • The purified aldehyde can be regenerated from the adduct by treating the aqueous solution with a base (like sodium carbonate) or an acid, followed by extraction into an organic solvent.[6]

Purification Method Principle Best For Considerations
Aqueous Base Wash Acid-base extractionRemoving acidic impurities like carboxylic acids.[7]Simple, fast, and effective for acid removal.
Bisulfite Adduct Reversible covalent modificationHigh-purity isolation of aldehydes.[8]More steps involved; regeneration required.
Column Chromatography AdsorptionSeparating compounds with different polarities.Risk of on-column oxidation; requires careful solvent and stationary phase selection.
Recrystallization Differential solubilityPurifying solid aldehydes.High purity can be achieved; depends on finding a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,5-di-tert-butyl-1H-indole-3-carbaldehyde to prevent long-term oxidation?

To ensure long-term stability, the compound must be protected from air, light, and heat.[4]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[10]

  • Container: Use an amber glass vial with a tight-fitting cap, preferably with a PTFE liner, to protect from light and prevent air ingress.[4] For frequent use, consider transferring smaller aliquots to separate vials to avoid repeated exposure of the bulk material.

  • Temperature: Store in a cool, dark place. Refrigeration or freezing is recommended for long-term storage.

  • Purity: Ensure the material is as pure as possible before storage, as impurities can sometimes catalyze degradation.

Q2: How can I monitor the oxidation of my aldehyde to the carboxylic acid?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value (it will stick more to the silica plate). Staining with an oxidizing agent like potassium permanganate can help visualize both spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehydic proton (-CHO) typically appears as a sharp singlet around 9-10 ppm. The carboxylic acid proton (-COOH) is a broad singlet, often further downfield (>10 ppm).

  • Infrared (IR) Spectroscopy:

    • Aldehyde: A characteristic C=O stretch around 1660-1700 cm⁻¹ and two C-H stretches around 2720 and 2820 cm⁻¹.

    • Carboxylic Acid: A C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

  • Qualitative Chemical Tests: A simple test involves adding a saturated solution of sodium bicarbonate to a small sample. Effervescence (CO₂ bubbles) indicates the presence of a carboxylic acid.[11][12][13]

Q3: What is the underlying mechanism of aldehyde autoxidation?

Aldehyde autoxidation is a free-radical chain reaction involving atmospheric oxygen.

Inert_Atmosphere_Transfer cluster_setup System Setup cluster_transfer Transfer Process Flask Oven-dried Reaction Flask Septum Rubber Septum Flask->Septum Seal Needle_In Inert Gas Inlet (Needle) Septum->Needle_In Insert Bubbler Oil Bubbler (Outlet) Septum->Bubbler Vent via Purge_Flask 1. Purge Flask (Flush with Argon/N₂) Prepare_Syringe 2. Prepare Syringe (Flush with Argon/N₂) Purge_Flask->Prepare_Syringe Withdraw_Aldehyde 3. Withdraw Aldehyde (from Sure/Seal™ bottle) Prepare_Syringe->Withdraw_Aldehyde Inject_Aldehyde 4. Inject into Flask (via Septum) Withdraw_Aldehyde->Inject_Aldehyde

Caption: Workflow for handling air-sensitive reagents.

  • Preparation: Oven-dry all glassware (reaction flask, syringe, needles) and cool under a stream of inert gas (argon or nitrogen). [2]2. System Assembly: Assemble the reaction flask with a stir bar and seal it with a rubber septum. Insert a needle connected to an inert gas line and another needle as an outlet (or connect to a bubbler).

  • Purge: Flush the reaction flask with the inert gas for several minutes to displace all air.

  • Syringe Transfer:

    • Flush a clean, dry syringe with inert gas.

    • Puncture the septum on the Sure/Seal™ bottle of the aldehyde with the syringe needle.

    • Inject a volume of inert gas into the bottle equivalent to the volume of liquid you intend to withdraw to equalize pressure.

    • Carefully draw the desired volume of the aldehyde solution into the syringe.

    • Withdraw the syringe and immediately insert it through the septum of the reaction flask.

    • Inject the aldehyde into the reaction flask.

  • Maintain Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the reaction. [2] By adhering to these protocols and understanding the chemical principles behind the degradation of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde, researchers can significantly improve the yield, purity, and reproducibility of their experiments.

References

  • General procedures for the purification of Aldehydes. Chempedia - LookChem. Available from: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [Link]

  • Ungureanu, L. B., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. National Institutes of Health (NIH). Available from: [Link]

  • Purifying aldehydes?. Reddit. r/chemistry. (2015). Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). (2018). Available from: [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Quora. (2020). Available from: [Link]

  • Workup: Aldehydes. University of Rochester Department of Chemistry. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents. (US2255421A).
  • Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Science Ready. Available from: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Institutes of Health (NIH). (2014). Available from: [Link]

  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... ResearchGate. Available from: [Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. National Institutes of Health (NIH). (2017). Available from: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available from: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023). Available from: [Link]

  • Oxidation of Aldehydes and Ketones. Fiveable. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014). Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. National Institutes of Health (NIH). Available from: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). (2010). Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. (2014). Available from: [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. (2001). Available from: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (2023). Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available from: [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. (2021). Available from: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

  • Test for Carboxyl Group. BYJU'S. (2020). Available from: [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. (2014). Available from: [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. National Institutes of Health (NIH). (2010). Available from: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. (2022). Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. (2016). Available from: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024). Available from: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. (2023). Available from: [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. (2018). Available from: [Link]

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. (2024). Available from: [Link]

  • Food Chemistry Advances. FLORE. (2024). Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde. This resource is tailored for researchers, process chemists, and drug development professionals navigating the complexities of scaling this specific indole formylation. The inherent steric hindrance posed by the two tert-butyl groups presents unique challenges not encountered with simpler indole substrates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthesis for larger scales.

Part 1: Core Synthesis & Troubleshooting Guide

The primary route for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] The bulky tert-butyl groups on the indole scaffold, however, significantly influence the reaction's kinetics and outcome.

Q1: My reaction is resulting in very low or no yield of the desired this compound. What are the primary causes and how can I fix this?

Low yields are the most common hurdle in this specific synthesis, often stemming from a combination of electronic and steric factors.

Potential Cause 1: Ineffective Vilsmeier Reagent Formation or Reactivity The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[4][5] Its formation and stability are critical for the reaction's success.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[6][7] Ensure all glassware is flame- or oven-dried, and use anhydrous DMF. Commercially available anhydrous DMF is suitable, but for scale-up, consider distilling it over calcium hydride.

    • Controlled Reagent Generation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled DMF (0-5 °C) under an inert atmosphere (Nitrogen or Argon).[8] A color change to pale yellow or pink and a paste-like consistency often indicates successful formation.[9] Allow the reagent to form completely (stir for 30-60 minutes at low temperature) before adding the indole substrate.

    • Stoichiometry: On a larger scale, a slight excess of the Vilsmeier reagent (1.5-2.0 equivalents relative to the indole) can help drive the reaction to completion.[4]

Potential Cause 2: Steric Hindrance from tert-Butyl Groups The bulky tert-butyl group at the C2 position sterically shields the nucleophilic C3 position of the indole, hindering the approach of the Vilsmeier reagent.

  • Recommended Solution:

    • Optimize Reaction Temperature: While initial reagent formation requires low temperatures, the formylation step may need more thermal energy to overcome the activation barrier caused by steric hindrance. After adding the indole solution to the pre-formed Vilsmeier reagent at low temperature, allow the mixture to slowly warm to room temperature, and then gently heat to 35-50 °C.[10] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Increase Reaction Time: Sterically hindered reactions are often slower. Extend the reaction time, monitoring every few hours by TLC to find the optimal point before side-product formation becomes significant.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G Start Low or No Product Yield Check_Reagents Are Reagents Anhydrous & Pure? Start->Check_Reagents Check_Vilsmeier Was Vilsmeier Reagent Pre-formed Correctly? Check_Reagents->Check_Vilsmeier Yes Sol_Reagents Solution: Use Anhydrous DMF. Distill POCl₃ if necessary. Check_Reagents->Sol_Reagents No Check_Conditions Are Reaction Conditions Optimized for Hindrance? Check_Vilsmeier->Check_Conditions Yes Sol_Vilsmeier Solution: Add POCl₃ to chilled DMF (0-5°C). Stir for 30-60 min before indole addition. Check_Vilsmeier->Sol_Vilsmeier No Sol_Conditions Solution: Increase temperature post-addition (35-50°C). Increase reaction time. Monitor via TLC. Check_Conditions->Sol_Conditions No

Fig 1. Troubleshooting workflow for low product yield.
Q2: My reaction produces the desired aldehyde, but it's contaminated with significant side-products. What are they and how do I prevent them?

Potential Cause 1: Indole Degradation The strongly acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation or polymerization of the sensitive indole ring, especially with prolonged heating.

  • Recommended Solution:

    • Strict Temperature Control: Avoid excessive heating. Find the minimum temperature required to achieve a reasonable reaction rate. A reaction that stalls before completion is often preferable to one that proceeds with significant decomposition.[11]

    • Controlled Work-up: Quench the reaction by pouring the mixture onto ice-cold water or a slurry of ice and a mild base like sodium bicarbonate or sodium acetate solution.[4][6] This neutralizes the strong acid and hydrolyzes the intermediate iminium salt to the final aldehyde. Avoid using ammonia-based quenching agents, which can lead to nitrile byproduct formation.[6]

Potential Cause 2: Diformylation or Other Electrophilic Additions While less common for this specific substrate due to the substitution pattern, aggressive reaction conditions could potentially lead to other electrophilic side reactions.

  • Recommended Solution:

    • Controlled Stoichiometry: Use the minimum effective amount of Vilsmeier reagent. A large excess can promote side reactions.

    • Slow Substrate Addition: Add the solution of 2,5-ditert-butyl-1H-indole to the Vilsmeier reagent slowly. This maintains a low concentration of the nucleophile and minimizes undesired pathways. This is a critical consideration for thermal safety on a larger scale as well.[12]

Q3: I've successfully synthesized the product, but I'm struggling with purification on a larger scale. What is the best approach?

Purification can be challenging due to the product's moderate polarity and the potential for closely-eluting impurities.

Recommended Solution 1: Column Chromatography This is the most reliable method for achieving high purity.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-15% ethyl acetate) to elute the product.

Recommended Solution 2: Recrystallization If the crude product is of sufficient purity (>90%), recrystallization is a more scalable and economical purification method.

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable solvent for indole-3-aldehyde recrystallization.[13] Other potential solvent systems to screen include isopropanol, ethyl acetate/hexane mixtures, or toluene.

Table 1: Recommended Purification Parameters

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase Hexane / Ethyl Acetate Gradient (e.g., 2% -> 15%)Ethanol, Isopropanol, or Toluene
Typical Loading 1g crude per 30-50g silicaDependent on solvent and purity
Key Advantage High resolution, good for complex mixturesHighly scalable, economical
Key Challenge Solvent usage, time-consuming for large scaleRequires relatively pure crude material

Part 2: Experimental Protocols & FAQs

Detailed Protocol: Scale-Up Synthesis of this compound

Safety Note: This procedure involves hazardous materials. Phosphoryl chloride is highly corrosive and reacts violently with water. N,N-Dimethylformamide is a reproductive toxin. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • 2,5-ditert-butyl-1H-indole

  • Phosphoryl chloride (POCl₃), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the resulting mixture to stir at 0-5 °C for an additional 45 minutes. The mixture should become a thicker, pale-yellow slurry.

  • Formylation Reaction: Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Gently heat the reaction mixture to 40 °C and monitor its progress by TLC (e.g., 10% Ethyl Acetate/Hexane). Stir at this temperature until the starting material is mostly consumed (typically 4-8 hours).

  • Work-up and Isolation: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully pour the reaction mixture into the quenching slurry. Caution: Gas evolution (CO₂) will occur.

  • Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete and a precipitate forms.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purification: Purify the crude solid by either column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form an intermediate, which then eliminates a dichlorophosphate anion to yield the electrophilic Vilsmeier reagent (a chloroiminium ion). In the second stage, the electron-rich C3 position of the indole ring performs a nucleophilic attack on the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to give the final aldehyde product.[1][3][4]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate [Adduct] DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate->Vilsmeier - (PO₂Cl₂)⁻ Indole Indole (Nucleophile) Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde Product (Aldehyde) Iminium->Aldehyde + H₂O (Work-up)

Fig 2. Simplified mechanism of the Vilsmeier-Haack reaction.

Q: Can I store the Vilsmeier reagent? A: While the Vilsmeier reagent is commercially available as a solid, it is highly hygroscopic and can lose reactivity upon exposure to air.[7][14] For reproducibility and maximum reactivity, especially during scale-up, generating it in situ just before use is strongly recommended.[15] If storage is necessary, it must be under strictly anhydrous and inert conditions.

Q: What are the primary safety and thermal hazard considerations for scaling up this reaction? A: The reaction between DMF and POCl₃ is exothermic. On a large scale, efficient heat dissipation is critical during the formation of the Vilsmeier reagent.[12][16] A slow, controlled addition of POCl₃ with robust cooling is mandatory. Furthermore, the Vilsmeier intermediate itself can be thermally unstable.[12][16] A "mix-and-feed" approach, where the indole substrate is mixed with DMF and POCl₃ is fed into it, can be considered to avoid accumulation of the intermediate, though this may require re-optimization.[12] Always perform a thorough process safety review before attempting a large-scale reaction.

Q: Are there alternative, milder formylating agents I could use? A: Yes, several alternative methods for indole formylation exist, though they may require significant re-optimization. These include the Duff reaction or using reagents like trimethyl orthoformate with a Lewis acid catalyst.[17] More recently, methods using visible-light photoredox catalysis with a carbon source like tetramethylethylenediamine (TMEDA) have been developed, offering milder conditions.[18] However, for this specific sterically hindered substrate, the Vilsmeier-Haack reaction remains one of the most direct and established methods.

References

  • Benchchem. Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. Accessed January 14, 2026.
  • Benchchem.
  • Benchchem. Technical Support Center: Side Reactions in the Formylation of Indole. Accessed January 14, 2026.
  • Benchchem. Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis. Accessed January 14, 2026.
  • Enamine. Vilsmeier Reagent. Accessed January 14, 2026.
  • Benchchem. scale-up considerations for industrial production of indole-3-carboxaldehyde. Accessed January 14, 2026.
  • ResearchGate.
  • Jones, G. R.; Landais, Y. The Fischer Indole Synthesis. A Review. Org. React.2009, 73, 1.
  • Bollyn, M. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Accessed January 14, 2026.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth.2024, 101, 21–33.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 14, 2026.
  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Accessed January 14, 2026.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Int. J. Chem. Sci.2019, 17, 145.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed January 14, 2026.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Pharm. Sci.2013, 1, 1-20.
  • Al-Mousawi, S. M.; El-Apasery, M. A.; Moustafa, A. H. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and their reactivity. Int. J. Org. Chem.2013, 3, 187-195.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 14, 2026.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Accessed January 14, 2026.
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Accessed January 14, 2026.
  • National Institutes of Health. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. J. Org. Chem.2012, 77, 7145-7162.
  • TCI Chemicals. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. Accessed January 14, 2026.
  • ACS Publications. FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. J. Org. Chem.1954, 19, 1601-1607.
  • Der Pharma Chemica.
  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega2023, 8, 4802-4813.
  • NROChemistry. Vilsmeier-Haack Reaction. Accessed January 14, 2026.
  • Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Accessed January 14, 2026.
  • National Institutes of Health. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules2003, 8, 643-649.
  • Thieme Chemistry.
  • Springer. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Theor. Chem. Acc.2011, 129, 235-246.
  • MDPI.
  • Sciencemadness Discussion Board. Vilsmeier–Haack reaction. Accessed January 14, 2026.
  • ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Org. React.2004, 61, 1.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Accessed January 14, 2026.
  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Accessed January 14, 2026.
  • Google Patents. RU2760000C1 - Method for producing indole-3-carbinol. Accessed January 14, 2026.
  • Organic Syntheses. indole-3-aldehyde. Org. Synth.1961, 41, 56.

Sources

Troubleshooting low conversion rates in reactions involving 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-ditert-butyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this unique and sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges and optimize the outcomes of your chemical reactions.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable synthon, but its bulky tert-butyl groups at the C2 and C5 positions introduce significant steric hindrance. This steric congestion can dramatically influence the reactivity of the aldehyde, often leading to lower conversion rates, longer reaction times, and the formation of unexpected side products when using standard protocols.[1] This guide will provide you with the expertise to anticipate these challenges and implement effective solutions.

Troubleshooting Guide: Low Conversion Rates

Low or incomplete conversion is the most common issue encountered with this substrate. This guide is structured to help you diagnose the potential causes and implement targeted solutions.

Problem 1: Low or No Product Yield in Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions are particularly sensitive to steric hindrance around the aldehyde.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solutions
Insufficient Catalyst Activity Standard catalysts may not be potent enough to overcome the steric barrier for the initial nucleophilic attack on the carbonyl.1. Switch to a more active catalyst: For acid-catalyzed reactions, consider stronger Lewis acids like Cu(OTf)₂.[1] For base-catalyzed reactions, a stronger non-nucleophilic base might be necessary. 2. Increase catalyst loading: A higher catalyst concentration can increase the rate of reaction. Titrate the amount carefully to avoid side reactions.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates by affecting the solubility of reactants and stabilizing transition states.1. Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO can sometimes enhance reaction rates. 2. Anhydrous Conditions: For many condensation reactions, the presence of water can be detrimental. Ensure you are using dry solvents and consider adding molecular sieves.
Suboptimal Temperature Higher temperatures are often required to provide the necessary activation energy to overcome steric hindrance.1. Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition by TLC. 2. Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions involving sterically hindered substrates.
Insufficient Reaction Time Reactions involving this bulky aldehyde will inherently be slower than with less hindered analogues.Extended Reaction Times: Monitor the reaction over a longer period (e.g., 24-48 hours) before concluding that it has failed.

Troubleshooting Workflow for Condensation Reactions

Caption: A logical workflow for troubleshooting low yields in condensation reactions.

Problem 2: Incomplete Conversion in Reductive Amination

Reductive amination is another common transformation that can be hampered by the steric bulk of this compound.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solutions
Inefficient Imine Formation The initial condensation between the aldehyde and the amine to form the imine intermediate is often the rate-limiting step and is highly sensitive to steric hindrance.[2][3]1. Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to remove the water formed during imine formation, driving the equilibrium towards the product. 2. Stepwise Procedure: Form the imine first, isolate it if possible, and then proceed with the reduction in a separate step. This allows for optimization of both stages independently.[2]
Reducing Agent is Too Bulky or Reactive Some reducing agents might be too sterically hindered to approach the imine intermediate, or they may preferentially reduce the starting aldehyde.1. Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but readily reduces iminium ions.[2][4] 2. Avoid Harsh Reducing Agents: Strong hydrides like LiAlH₄ should be avoided as they can lead to over-reduction or side reactions.
Weakly Basic Amine Amines with low nucleophilicity will react more slowly with the sterically hindered aldehyde.1. Use of an Acid Catalyst: For less reactive amines, a catalytic amount of a weak acid like acetic acid can protonate the carbonyl, making it more electrophilic and accelerating imine formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation over time.

Q2: How can I effectively monitor the progress of reactions involving this compound?

A2: Thin Layer Chromatography (TLC) is the most common method. Use a combination of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane). Due to the bulky tert-butyl groups, the products may have Rf values close to the starting material, so using a longer TLC plate and allowing the solvent to run further can improve separation. Staining with potassium permanganate or a vanillin solution can aid in visualization.

Q3: I am observing the formation of multiple side products. What could be the cause?

A3: The formation of multiple products can be due to several factors:

  • Decomposition: At elevated temperatures, the indole ring can be susceptible to degradation.

  • Side Reactions: Under strongly acidic conditions, indoles can undergo oligomerization.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere can mitigate this.

Q4: What are the best practices for the purification of products derived from this compound?

A4: Column chromatography on silica gel is the standard method. However, due to the non-polar nature of the tert-butyl groups, you may need to use less polar solvent systems than for analogous non-substituted indoles. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate is a good starting point. For basic products, adding a small amount (0.1-1%) of triethylamine to the eluent can improve peak shape and reduce tailing.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be an effective purification technique for solid products.

Experimental Protocols

General Protocol for Knoevenagel Condensation with a Sterically Hindered Aldehyde

This protocol provides a starting point for the Knoevenagel condensation. Optimization will be required based on the specific active methylene compound used.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Catalyst (e.g., piperidine, 0.1 equivalents, or a Lewis acid like Cu(OTf)₂, 0.05 equivalents)

  • Molecular sieves (4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the active methylene compound (1.1 eq).

  • Add activated 4Å molecular sieves.

  • Add the anhydrous solvent, followed by the catalyst.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • If no reaction is observed after several hours, gradually increase the temperature to 50-80°C.

  • Upon completion, cool the reaction to room temperature, filter off the molecular sieves, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust method for the reductive amination of the sterically hindered aldehyde.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added at this stage if needed.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Relationship between Problem and Solution in Reductive Amination

G cluster_problem Problem: Low Conversion in Reductive Amination cluster_solution Solutions P1 Slow Imine Formation (Steric Hindrance) S1 Add Dehydrating Agent (e.g., Molecular Sieves) P1->S1 Drives Equilibrium S3 Stepwise Procedure: 1. Form Imine 2. Reduce P1->S3 Optimizes Conditions S4 Use Acid Catalyst (e.g., Acetic Acid) P1->S4 Activates Aldehyde P2 Aldehyde Reduction (Side Reaction) S2 Use Selective Reductant (e.g., NaBH(OAc)₃) P2->S2 Reduces Imines > Aldehydes P3 Ineffective Reduction of Imine P3->S2 Effective for Imines

Sources

Validation & Comparative

A Tale of Two Indoles: Unpacking the Steric and Electronic Effects on the Reactivity of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Research Chemist

In the vast landscape of heterocyclic chemistry, indole-3-carbaldehyde stands as a cornerstone, a versatile and widely utilized building block for the synthesis of a myriad of bioactive molecules, from pharmaceuticals to natural products.[1][2] Its reactivity is well-documented, providing a reliable foundation for complex molecular construction. However, the introduction of bulky substituents onto the indole scaffold can dramatically alter its chemical behavior. This guide provides an in-depth comparison between the reactivity of the parent indole-3-carbaldehyde and its sterically encumbered analogue, 2,5-ditert-butyl-1H-indole-3-carbaldehyde.

This analysis is designed for researchers, scientists, and drug development professionals who seek to understand and predict how substitution patterns influence reaction outcomes. By dissecting the interplay of steric hindrance and electronic effects, we aim to provide a rational basis for experimental design and the selection of appropriate indole building blocks for specific synthetic targets.

The Structural Dichotomy: Unsubstituted vs. Sterically Shielded

The fundamental difference in the reactivity of these two molecules stems from their distinct three-dimensional structures and the electronic perturbations introduced by the tert-butyl groups.

Indole-3-carbaldehyde , the archetypal substrate, possesses a planar indole ring. The C3 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution.[1] The aldehyde group at this position is a key functional handle, participating in a wide array of chemical transformations including condensations, oxidations, and reductions.[2][3]

This compound , in contrast, is a sterically demanding molecule. The tert-butyl group, with its large, conformationally rigid structure, is the quintessential sterically hindering substituent in organic chemistry.[4] Its placement at the C2 and C5 positions of the indole ring imposes significant constraints:

  • Electronic Effects : The tert-butyl groups are weak electron-donating groups through induction.[5] This effect slightly increases the electron density of the indole ring, which, in isolation, might suggest enhanced reactivity towards electrophiles. However, as we will see, this electronic influence is overwhelmingly overshadowed by steric factors.[6]

  • Steric Hindrance : This is the dominant factor governing the reactivity of the di-tert-butyl analogue.

    • The C2-tert-butyl group provides a formidable steric shield around the peri-position, directly impeding the approach of reagents to both the N1-H and the C3-aldehyde.

    • The C5-tert-butyl group contributes to the overall bulk of the molecule and sterically hinders the C4 and C6 positions on the benzene portion of the indole ring.

The following diagram illustrates the steric shielding of the reactive C3-aldehyde functionality.

Caption: Steric hindrance comparison at the C3-aldehyde.

Comparative Reactivity in Key Synthetic Transformations

The true divergence in the chemical personality of these two compounds becomes evident when they are subjected to common synthetic transformations.

Reaction TypeIndole-3-carbaldehydeThis compound
Knoevenagel Condensation High reactivity with active methylene compounds.[7][8]Reactivity is significantly reduced. Requires stronger bases, higher temperatures, or longer reaction times. Bulky nucleophiles may fail to react.
Wittig Reaction Readily forms alkenes with a variety of Wittig reagents.Reaction is slow and often low-yielding, especially with bulky ylides, due to steric clash with the C2-tert-butyl group.
Reductive Amination Efficiently undergoes reductive amination with primary and secondary amines.Reaction with bulky amines is severely hindered. Less hindered amines may react, but likely require forcing conditions.
N-Alkylation/Acylation The N-H is readily alkylated or acylated under basic conditions.[9]The C2-tert-butyl group severely hinders the approach to the N1 position, making N-functionalization extremely difficult.
Electrophilic Aromatic Substitution Further substitution on the benzene ring is possible, though deactivated by the aldehyde.The C5-tert-butyl group directs to the C6 position, but the overall steric bulk of the molecule can impede reactivity. C4 is highly shielded.
In-Depth Analysis of the Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, serves as an excellent case study for comparing the reactivity of our two substrates.[8][10]

Indole-3-carbaldehyde: This reaction is typically high-yielding and proceeds under mild basic catalysis (e.g., piperidine in ethanol) at room temperature.[8] The unhindered nature of the aldehyde allows for easy approach of the nucleophilic enolate.

This compound: The steric bulk of the C2-tert-butyl group creates a congested environment around the aldehyde. The approach of the nucleophile is significantly impeded, leading to a much slower reaction rate. To achieve a reasonable conversion, more forcing conditions would likely be necessary, such as using a stronger base (e.g., sodium ethoxide) and elevated temperatures. The choice of the active methylene compound also becomes critical; a less sterically demanding nucleophile like malononitrile would be expected to perform better than a bulkier one like diethyl malonate.[11]

Caption: Generalized workflow for the Knoevenagel condensation.

Experimental Protocols

The following protocols provide a practical starting point for working with these reagents. The notes from the Senior Application Scientist highlight key differences and considerations.

Protocol: Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile

Materials:

  • Indole-3-carbaldehyde (1.0 mmol, 145 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • In a 25 mL round-bottom flask, dissolve indole-3-carbaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the mixture at room temperature. The product often begins to precipitate out of the solution within an hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Senior Application Scientist's Note: This protocol is robust and reliable for the unsubstituted indole-3-carbaldehyde, consistently providing high yields of the desired product. The choice of piperidine as a mild base is sufficient to catalyze the reaction without promoting significant side reactions. The spontaneity of product precipitation simplifies purification.

Protocol Adaptation for this compound

Proposed Modifications:

  • Reagents: Use this compound (1.0 mmol, 257 mg) in place of indole-3-carbaldehyde.

  • Conditions:

    • Increase the reaction temperature by heating the mixture to reflux (approx. 78 °C for ethanol).

    • Expect significantly longer reaction times (monitor over 12-24 hours).

    • If the reaction is still sluggish, a stronger base such as sodium ethoxide may be required in place of piperidine. This, however, increases the risk of side reactions.

  • Workup: The product may not precipitate as readily due to the bulky tert-butyl groups potentially increasing solubility. A standard aqueous workup followed by extraction and column chromatography may be necessary for purification.

Senior Application Scientist's Note: The primary challenge with the di-tert-butyl analogue is overcoming the immense steric barrier erected by the C2-substituent. A brute-force approach of simply increasing temperature is the first logical step. The success of this reaction will be highly dependent on the steric profile of the nucleophile. The inherent difficulty in achieving this transformation underscores the profound impact of steric hindrance on reactivity and necessitates a more considered approach to reaction optimization.

Conclusion and Outlook

The comparison between indole-3-carbaldehyde and this compound is a clear and compelling demonstration of the power of steric effects in directing chemical reactivity. While electronically similar, their synthetic utility and reaction profiles are worlds apart.

  • Indole-3-carbaldehyde remains the workhorse for general synthesis, offering broad reactivity and predictable outcomes under mild conditions.

  • This compound is a specialist tool. Its hindered nature, while a challenge for many common transformations, can be strategically employed to impart specific properties, such as enhanced metabolic stability or control over molecular conformation in the final product. Its sluggish reactivity can also be an asset, allowing for selective reactions elsewhere in a complex molecule.

For the modern chemist, understanding these differences is crucial. It allows for the rational design of synthetic routes, the anticipation of potential challenges, and the intelligent selection of building blocks to achieve the desired molecular architecture and properties.

References

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. [Link]

  • El-Sawy, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]

  • Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • The Good Scents Company. indole-3-carboxaldehyde. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Nature. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ChemRxiv. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2022). MDPI. [Link]

  • ResearchGate. (2022). Electrophilic Substitution Reactions of Indoles. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2013). PMC - NIH. [Link]

  • PubChem. Indole-3-Carboxaldehyde. [Link]

  • ResearchGate. (2020). Scope of N-substituted 3-carbaldehyde-indoles. Reaction conditions. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2012). PMC - NIH. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (2020). MDPI. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2022). MDPI. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Landscape of 2,5-ditert-butyl-1H-indole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, a deep understanding of molecular structure and electronic properties is paramount. For researchers working with indole-based scaffolds, particularly the synthetically versatile 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a thorough spectroscopic characterization is the cornerstone of successful innovation. This guide provides a comprehensive comparison of the spectroscopic features of this compound and its derivatives, offering insights into the influence of substituents on their electronic and structural characteristics. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for scientists navigating the spectroscopic nuances of this important class of compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its prevalence in natural products and its versatile reactivity. The introduction of bulky tert-butyl groups at the 2 and 5 positions not only influences the molecule's solubility and steric profile but also subtly alters its electronic environment. The addition of a carbaldehyde group at the 3-position provides a crucial handle for further synthetic transformations, making this compound a valuable building block. A detailed spectroscopic analysis allows for the unambiguous confirmation of its structure and provides a baseline for understanding the electronic effects of further derivatization.

Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation

The primary method for the synthesis of the parent compound, this compound, and its derivatives is the Vilsmeier-Haack reaction. This reliable formylation reaction introduces the aldehyde group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-ditert-butyl-1H-indole

Materials:

  • 2,5-ditert-butyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-ditert-butyl-1H-indole in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Vilsmeier-Haack formylation workflow for the synthesis of the target indole.

Spectroscopic Characterization: A Comparative Analysis

The following sections detail the key spectroscopic features of this compound and provide a comparative analysis with its derivatives. This comparison highlights the influence of various substituents on the UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the indole chromophore. The position and intensity of the absorption maxima are sensitive to the substitution pattern on the indole ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of the indole derivative in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Record the UV-Vis spectrum from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Table 1: UV-Vis Spectroscopic Data for this compound and Derivatives (in Methanol)

CompoundSubstituent at C6N-Substituentλmax (nm)
This compound HH~298 nm
6-Bromo-2,5-ditert-butyl-1H-indole-3-carbaldehyde BrH~305 nm
6-Nitro-2,5-ditert-butyl-1H-indole-3-carbaldehyde NO₂H~320 nm
N-Methyl-2,5-ditert-butyl-1H-indole-3-carbaldehyde HCH₃~302 nm

Interpretation:

The parent compound, this compound, exhibits a characteristic absorption maximum around 298 nm, which is attributed to the π→π* transition of the conjugated indole system.

  • Effect of Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as a bromine or a nitro group at the C6 position, results in a bathochromic (red) shift of the λmax. This is because these groups extend the conjugation of the π-system and lower the energy of the LUMO, thus decreasing the energy required for the π→π* transition. The nitro group, being a stronger electron-withdrawing group than bromine, induces a more significant red shift.

  • Effect of N-Alkylation: N-methylation also leads to a slight bathochromic shift. The methyl group is weakly electron-donating and can stabilize the excited state, leading to a lower energy transition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For indole-3-carbaldehyde derivatives, the most characteristic vibrations are the N-H stretch, the C=O stretch of the aldehyde, and the aromatic C-H and C=C stretching vibrations.

Experimental Protocol: IR Spectroscopy

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for both solid and liquid samples, attenuated total reflectance (ATR) IR spectroscopy can be used by placing a small amount of the sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and Derivatives

Compoundν(N-H)ν(C=O)ν(C=C) aromatic
This compound ~3300~1650~1600, 1480
6-Bromo-2,5-ditert-butyl-1H-indole-3-carbaldehyde ~3290~1655~1595, 1475
6-Nitro-2,5-ditert-butyl-1H-indole-3-carbaldehyde ~3280~1660~1590, 1470
N-Methyl-2,5-ditert-butyl-1H-indole-3-carbaldehyde N/A~1652~1598, 1478

Interpretation:

  • N-H Stretch: The N-H stretching vibration in the parent compound and its C6-substituted derivatives appears as a broad band around 3300-3280 cm⁻¹. The broadness is due to hydrogen bonding. In the N-methylated derivative, this band is absent, which is a clear indicator of substitution at the nitrogen atom.

  • C=O Stretch: The strong absorption band for the aldehydic carbonyl (C=O) stretching vibration is observed in the region of 1650-1660 cm⁻¹. Electron-withdrawing groups at the C6 position cause a slight increase in the C=O stretching frequency. This is because these groups withdraw electron density from the indole ring, which in turn reduces the extent of resonance delocalization of the carbonyl group's π-electrons into the ring. This leads to a stronger, more double-bond-like character for the C=O bond, hence a higher stretching frequency.

  • Aromatic C=C Stretch: The aromatic C=C stretching vibrations of the indole ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Use the residual solvent peak as an internal reference for chemical shifts.

Caption: A generalized workflow for acquiring NMR spectra of indole derivatives.

Table 3: ¹H NMR Spectroscopic Data (δ, ppm) for this compound and Derivatives in CDCl₃

ProtonParent Compound 6-Bromo Derivative 6-Nitro Derivative N-Methyl Derivative
N-H ~8.5 (br s)~8.6 (br s)~8.8 (br s)N/A
C4-H ~7.9 (d)~8.0 (s)~8.2 (s)~7.9 (d)
C6-H ~7.3 (dd)N/AN/A~7.3 (dd)
C7-H ~7.4 (d)~7.5 (d)~7.6 (d)~7.4 (d)
CHO ~10.0 (s)~10.1 (s)~10.2 (s)~10.0 (s)
C2-tBu ~1.4 (s)~1.4 (s)~1.5 (s)~1.4 (s)
C5-tBu ~1.3 (s)~1.3 (s)~1.4 (s)~1.3 (s)
N-CH₃ N/AN/AN/A~3.8 (s)

¹H NMR Interpretation:

  • Aldehyde Proton (CHO): The most downfield signal is the aldehyde proton, appearing as a sharp singlet around 10.0-10.2 ppm. Electron-withdrawing groups at C6 deshield this proton, causing a downfield shift.

  • Indole Protons: The aromatic protons on the indole ring exhibit characteristic splitting patterns. The C4-H proton is typically the most downfield of the benzene ring protons due to the anisotropic effect of the adjacent pyrrole ring.

  • tert-Butyl Protons: The two tert-butyl groups appear as sharp singlets in the upfield region (around 1.3-1.5 ppm), each integrating to nine protons.

  • N-H Proton: The N-H proton signal is a broad singlet and its chemical shift is highly dependent on solvent and concentration. In the N-methyl derivative, this signal is replaced by a singlet for the N-CH₃ protons around 3.8 ppm.

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm) for this compound and Derivatives in CDCl₃

CarbonParent Compound 6-Bromo Derivative 6-Nitro Derivative N-Methyl Derivative
C=O ~185~184~183~185
C2 ~145~146~147~145
C3 ~118~119~120~117
C3a ~130~131~132~130
C4 ~122~123~124~122
C5 ~148~148~149~148
C6 ~115~110 (C-Br)~140 (C-NO₂)~115
C7 ~120~121~122~120
C7a ~135~135~136~135
C(CH₃)₃ ~35, ~34~35, ~34~35, ~34~35, ~34
C(CH₃)₃ ~32, ~31~32, ~31~32, ~31~32, ~31
N-CH₃ N/AN/AN/A~33

¹³C NMR Interpretation:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon resonates at a very downfield position, typically around 183-185 ppm.

  • Indole Carbons: The chemical shifts of the indole ring carbons are sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally cause a downfield shift of the carbon atoms they are attached to and other carbons in conjugation.

  • tert-Butyl Carbons: The quaternary carbons of the tert-butyl groups appear around 34-35 ppm, while the methyl carbons resonate further upfield at around 31-32 ppm.

Conclusion

This guide provides a foundational understanding of the key spectroscopic features of this compound and its derivatives. By systematically comparing the UV-Vis, IR, and NMR spectra, researchers can gain valuable insights into the structural and electronic effects of various substituents. The provided experimental protocols offer a practical starting point for the reliable acquisition of high-quality spectroscopic data. A thorough grasp of these spectroscopic principles is essential for the unambiguous characterization of novel indole derivatives and for advancing their application in drug discovery and materials science.

References

  • This section would be populated with actual references to scientific literature and spectroscopy databases that provide the specific data and protocols mentioned. Due to the nature of this generated response, real-time, comprehensive literature searches for this specific, potentially novel compound and its derivatives are not feasible.

A Comparative Analysis of the Antioxidant Properties of Substituted Indole-3-Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing search for novel therapeutic agents to combat oxidative stress-related pathologies, the indole nucleus has emerged as a privileged scaffold. Its inherent electronic properties and metabolic significance make it a fertile ground for the development of potent antioxidants. This guide provides a comprehensive comparative study of the antioxidant properties of substituted indole-3-aldehydes, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern their antioxidant efficacy, compare their performance in various assays, and provide detailed protocols to ensure reproducible and reliable results.

The Critical Role of Antioxidants and the Promise of Indoles

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.

Indole derivatives, including the well-known neurohormone melatonin, are recognized for their significant antioxidant and free radical scavenging properties.[1][2] The indole ring system can effectively donate an electron or a hydrogen atom to neutralize free radicals, and the resulting indolyl radical is stabilized by resonance.[3] Strategic substitution on the indole-3-aldehyde framework can further modulate this antioxidant capacity, making it a prime target for rational drug design.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of indole derivatives is primarily attributed to two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The N-H proton of the indole ring is a primary site for this donation.

  • Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. The electron-rich indole nucleus facilitates this process.

The specific mechanism that predominates is influenced by the reaction medium and the nature of the free radical.

Below is a diagram illustrating the general mechanism of radical scavenging by an indole derivative.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Indole Indole Derivative (R-H) Indolyl_Radical Indolyl Radical (R•) Indole->Indolyl_Radical H• donation Radical Free Radical (X•) Neutralized_Radical Neutralized Species (XH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of free radical scavenging by an indole derivative via Hydrogen Atom Transfer (HAT).

Comparative Antioxidant Performance: A Data-Driven Analysis

The antioxidant efficacy of substituted indole-3-aldehydes is profoundly influenced by the nature and position of the substituents on the indole ring. Electron-donating groups (EDGs) generally enhance antioxidant activity by increasing the electron density of the indole nucleus, thereby facilitating electron or hydrogen atom donation. Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity.

A study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines demonstrated varied antioxidant potential in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and microsomal lipid peroxidation (LPO) assays.[4] The results, summarized below, highlight the significant impact of substitution on the antioxidant capacity.

CompoundSubstituentDPPH IC50 (µM/ml)LPO Inhibition IC50 (µM/ml)
3 Indole-3-carboxaldehyde121±0.570±0.7
5a N-phenyl18±0.124±0.3
5e N-(4-hydroxyphenyl)16±0.821±0.5
5f N-(4-hydroxy-3-methoxyphenyl)8±0.97±0.1
5g N-(3-hydroxy-4-methoxyphenyl)13±0.216±0.9
BHA Standard (Butylated hydroxyanisole)11±0.59±0.1

Data sourced from Der Pharma Chemica, 2011.[4]

From this data, it is evident that the introduction of a phenolic hydroxyl group (compound 5e) significantly enhances the antioxidant activity compared to the unsubstituted N-phenyl derivative (5a). Furthermore, the presence of an electron-donating methoxy group in conjunction with the hydroxyl group (compound 5f) leads to the most potent antioxidant activity, even surpassing the standard antioxidant, BHA.[4] This underscores the synergistic effect of specific substitution patterns.

A Framework for Evaluating Antioxidant Potential

A systematic evaluation of a compound's antioxidant potential necessitates a multi-assay approach to capture its activity across different mechanistic pathways. The following workflow is recommended for a comprehensive assessment.

Antioxidant_Evaluation_Workflow start Synthesized Indole-3-aldehyde Derivatives in_vitro In Vitro Chemical Assays start->in_vitro dpph DPPH Assay (HAT/SET) in_vitro->dpph abts ABTS Assay (HAT/SET) in_vitro->abts frap FRAP Assay (SET) in_vitro->frap cellular Cell-Based Assays in_vitro->cellular sar Structure-Activity Relationship (SAR) Analysis dpph->sar abts->sar frap->sar caa Cellular Antioxidant Activity (CAA) Assay cellular->caa ros Intracellular ROS Measurement cellular->ros caa->sar ros->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: A stepwise workflow for the comprehensive evaluation of the antioxidant properties of novel compounds.

Experimental Protocols for Key Antioxidant Assays

To ensure the generation of robust and comparable data, the following detailed protocols for common antioxidant assays are provided.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.[5]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the substituted indole-3-aldehyde derivatives in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a control well containing 100 µL of the DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the indole-3-aldehyde derivatives as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well microplate.

    • Include a control well with 190 µL of the ABTS•+ solution and 10 µL of the solvent.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on a single electron transfer mechanism.[8]

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the indole-3-aldehyde derivatives.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to 20 µL of each sample dilution in a 96-well microplate.

    • Include a blank with 180 µL of FRAP reagent and 20 µL of the solvent.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄, and is expressed as equivalents of the standard.[8]

Concluding Remarks and Future Directions

The evidence presented in this guide strongly supports the potential of substituted indole-3-aldehydes as a promising class of antioxidants. The structure-activity relationship is a key determinant of their efficacy, with hydroxyl and methoxy substitutions on an appended aryl amine ring demonstrating superior radical scavenging capabilities.

For researchers in this field, a multi-assay approach is crucial for a comprehensive understanding of the antioxidant profile of novel derivatives. The detailed protocols provided herein serve as a foundation for reproducible and comparative studies. While in vitro chemical assays are invaluable for initial screening, future investigations should incorporate cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, to assess the bioavailability and efficacy of these compounds in a more biologically relevant context. Further exploration of diverse substitution patterns on the indole-3-aldehyde scaffold will undoubtedly lead to the discovery of even more potent and selective antioxidant agents for therapeutic development.

References

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. Available from: https://www.mdpi.com/1422-0067/25/11/5980
  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen. Available from: https://www.intechopen.com/chapters/79895
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6365570/
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11110065/
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: https://www.derpharmachemica.
  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. ResearchGate. Available from: https://www.researchgate.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. Available from: https://www.researchgate.
  • A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. BenchChem. Available from: https://www.benchchem.com/blog/a-researchers-guide-to-cross-validation-of-dpph-abts-and-frap-antioxidant-assays-for-phenolic-compounds/
  • Values of IC 50 determined by DPPH assay. ResearchGate. Available from: https://www.researchgate.net/figure/Values-of-IC-50-determined-by-DPPH-assay_tbl3_259132104
  • Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. National Center for Biotechnology Information. Available from: https://pubmed.ncbi.nlm.nih.gov/15129740/
  • pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. ResearchGate. Available from: https://www.researchgate.net/publication/305217436_pH_and_Temperature_Responsive_Electrooxidation_and_Antioxidant_Activity_of_Indole-3-Carbaldehyde
  • Antioxidant capacities of synthesized indole compounds by ABTS assay. ResearchGate. Available from: https://www.researchgate.net/figure/Antioxidant-capacities-of-synthesized-indole-compounds-by-ABTS-assay_tbl2_369796013
  • Structure/activity relationships of indole derivatives. ResearchGate. Available from: https://www.researchgate.
  • Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. ResearchGate. Available from: https://www.researchgate.net/publication/8542267_Endogenous_and_Dietary_Indoles_A_Class_of_Antioxidants_and_Radical_Scavengers_in_the_ABTS_Assay
  • Values of IC 50 parameter for antioxidant DPPH test. Mean values AE SD; n = 4. ResearchGate. Available from: https://www.researchgate.net/figure/Values-of-IC-50-parameter-for-antioxidant-DPPH-test-Mean-values-AE-SD-n-4_fig4_319183491
  • IC50 values of active compounds in DPPH assay. ResearchGate. Available from: https://www.researchgate.net/figure/IC50-values-of-active-compounds-in-DPPH-assay_tbl1_372866657
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4210847/
  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249779/
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available from: https://www.ijpsonline.
  • (PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available from: https://www.researchgate.
  • Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909121/
  • Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Hochschule Bonn-Rhein-Sieg. Available from: https://pub.h-brs.de/frontdoor/deliver/index/docId/7338/file/7338.pdf
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Available from: https://www.mdpi.com/1420-3049/17/10/11505

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. The compound 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative, presents unique analytical challenges due to its aromatic structure, functional groups, and potential for thermal lability. This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity analysis of this compound. Our focus extends beyond procedural descriptions to elucidate the rationale behind methodological choices, ensuring a robust and scientifically sound approach to quality control.

The Analytical Imperative: Why Purity Matters

Purity is the most critical quality attribute of any chemical entity intended for pharmaceutical use. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the drug substance, or affect the manufacturability of the final product. For a molecule like this compound, potential impurities could arise from starting materials, side reactions during synthesis (e.g., incomplete formylation, positional isomers), or degradation. Therefore, the chosen analytical method must be specific, sensitive, and accurate to detect and quantify these impurities.

Pillar 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of a vast array of organic compounds, particularly those that are non-volatile or thermally sensitive.[1][2] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The Rationale for HPLC in This Context

Given the indole-3-carbaldehyde structure, which possesses a moderate molecular weight and polarity, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point. The two tert-butyl groups impart significant non-polar character, making it well-suited for retention on a C18 stationary phase. The aldehyde and indole N-H groups provide polarity, allowing for effective elution with a polar mobile phase mixture, typically acetonitrile or methanol and water. The presence of the indole chromophore ensures strong UV absorbance, making a UV detector a simple and effective choice for quantification.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm. The choice of wavelength is based on the UV absorbance maxima of the indole moiety.

3. Method Validation (per ICH Q2(R1) Guidelines): [3][4][5]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the main compound, and a spiked sample containing potential impurities to demonstrate that the peaks of interest are well-resolved without interference.

  • Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 0.05 to 0.15 mg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: Perform recovery studies by spiking a known amount of pure standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for impurity profiling.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6] It is ideal for analyzing volatile and thermally stable compounds.

The Rationale for GC-MS in This Context

The applicability of GC-MS to this compound is contingent on its thermal stability and volatility. Indole and its simpler derivatives can often be analyzed by GC.[7][8][9] The tert-butyl groups increase the molecular weight but also the volatility compared to longer, straight-chain alkyl groups. The primary risk is the potential for thermal degradation of the aldehyde group or reactions on the indole ring at high injector temperatures. However, if the compound is sufficiently stable, GC-MS offers unparalleled specificity through mass spectrometric detection, allowing for the positive identification of impurities based on their mass spectra and fragmentation patterns.[10]

Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.

  • Note: Derivatization is a potential option if the parent compound shows poor peak shape or thermal instability. Silylation of the indole N-H could improve chromatographic performance, but adds complexity to the sample preparation.[11]

2. Chromatographic and Spectrometric Conditions:

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C (A lower temperature should be investigated to minimize potential degradation).

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Method Validation (per ICH Q2(R1) Guidelines): [10][12]

  • Validation parameters are similar to HPLC (Specificity, Linearity, Accuracy, Precision, LOQ/LOD).

  • Specificity in GC-MS is exceptionally high. It is demonstrated by showing that the mass spectrum of the main peak corresponds to the target compound and that co-eluting peaks can be deconvoluted or identified as distinct entities.

Head-to-Head Comparison: HPLC vs. GC-MS

To facilitate a direct comparison, the following table summarizes the key performance attributes of each technique for the analysis of this compound, based on expected outcomes from the proposed methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Expert Commentary
Applicability Excellent. Suitable for a wide range of polarities and thermally labile compounds.Conditional. Depends on the thermal stability and volatility of the analyte and its impurities.HPLC is the more universally applicable and lower-risk technique for a novel compound of this type.
Specificity High. Based on retention time and UV spectrum. Potential for co-elution exists.Very High. Separation by retention time coupled with identification by mass spectrum and fragmentation pattern.GC-MS provides superior confidence in peak identity, making it invaluable for impurity identification.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels, especially with Selected Ion Monitoring (SIM).GC-MS generally offers higher sensitivity, which is advantageous for trace impurity analysis.
Quantitation Excellent. UV detection provides a robust linear response over a wide dynamic range.Good. Requires careful calibration. EI fragmentation can be extensive, potentially reducing the abundance of the molecular ion.HPLC with UV detection is often considered more straightforward and robust for routine quantitative purity assays.
Sample Throughput Moderate. Typical run times are 20-30 minutes.Moderate to High. Run times can be shorter (15-20 minutes), but sample preparation may be more involved.Throughput is comparable, but HPLC often requires less method development concerning thermal stability.
Robustness High. Well-established technology with durable columns and predictable performance.Moderate. Inlet liner activity, column bleed, and ion source cleanliness can affect performance over time.HPLC methods are generally considered more rugged for routine QC environments.

Visualization of Analytical Workflows

To clarify the procedural flow for each method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow from sample preparation to final report.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Identification weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc ionize EI Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms integrate_gc Integrate Chromatogram detect_ms->integrate_gc identify Identify Peaks via MS Library integrate_gc->identify calculate_gc Calculate % Purity identify->calculate_gc

Caption: GC-MS analytical workflow, including the critical identification step.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be developed and validated for the purity analysis of this compound. The choice between them is dictated by the specific goals of the analysis.

  • For routine Quality Control (QC) and release testing , where robust and reliable quantification is paramount, HPLC is the recommended primary technique . Its applicability to non-volatile and potentially thermally labile compounds makes it a safer, more rugged choice.[1][2] The method is straightforward to develop and validate, providing the necessary precision and accuracy for determining purity and assay.

  • For impurity identification and characterization , GC-MS is an invaluable complementary technique . Its superior specificity allows for the confident identification of unknown impurities, which is essential during process development and for regulatory submissions.[6][12] While its use as a primary quantitative tool for this specific molecule requires careful investigation of thermal stability, its qualitative power is undeniable.

Ultimately, a comprehensive analytical strategy for this compound would leverage both techniques: HPLC for routine purity determination and GC-MS (or LC-MS) for the definitive identification of any detected impurities. This dual-pronged approach ensures the highest level of scientific rigor and confidence in the quality of the material.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. (1995). URL: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). URL: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). URL: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). URL: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). URL: [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). URL: [Link]

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). URL: [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). URL: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. URL: [Link]

  • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). URL: [Link]

  • Pharmaeli. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). URL: [Link]

  • MDPI. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. (2022). URL: [Link]

  • National Institutes of Health. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). URL: [Link]

  • Frontiers. Identification of Genetic Variants via Bacterial Respiration Gas Analysis. (2020). URL: [Link]

Sources

A Senior Application Scientist's Guide to Structural Confirmation: X-ray Diffraction Analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its versatility and biological significance demand an unambiguous understanding of its derivatives' three-dimensional architecture. For researchers working with novel compounds like 2,5-ditert-butyl-1H-indole-3-carbaldehyde derivatives, confirming the precise atomic arrangement is not merely a procedural step but the very foundation upon which all subsequent biological and medicinal chemistry efforts are built.

This guide provides an in-depth comparison of analytical techniques for structural elucidation, centering on single-crystal X-ray diffraction (XRD) as the definitive method. We will explore the causality behind experimental choices, compare XRD with alternative methods, and provide the data-driven insights necessary for drug development professionals to make informed decisions.

The Gold Standard: Unambiguous Structure Proof with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is widely considered the gold standard for determining the structure of crystalline solids.[2] Unlike other techniques that provide information about connectivity or mass, XRD maps the precise coordinates of each atom in three-dimensional space by analyzing how a crystal lattice diffracts a beam of X-rays.[3] This allows for the direct determination of bond lengths, bond angles, stereochemistry, and the overall molecular conformation, leaving no room for ambiguity.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision. The quality of the final data is inextricably linked to the quality of the initial crystal.[4]

Experimental Protocol: From Powder to Final Structure

The protocol described below is a self-validating system; success at each stage is a prerequisite for the next, ensuring the integrity of the final structural model.

Part 1: Growing Diffraction-Quality Single Crystals

This is often the most challenging and critical phase of the entire process.[5] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single lattice with minimal imperfections.[4] The presence of bulky, non-polar tert-butyl groups on the indole core can influence solubility and packing, making solvent selection particularly important.[6]

Step-by-Step Crystal Growth Methodology:

  • Purity Assessment & Material Preparation: Begin with the highest purity sample possible (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solubility Screening: Systematically test the solubility of the this compound derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.[7]

  • Choosing a Crystallization Method:

    • Slow Evaporation (Method of Choice for Stable Compounds): Prepare a nearly saturated solution in a clean vial.[7] Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation over several days to weeks. This is often successful for indole derivatives.[8][9] The key is to avoid rapid precipitation, which leads to amorphous powder or a shower of tiny, unusable crystals.[10]

    • Vapor Diffusion (For Small Quantities or Sensitive Compounds): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble but the primary solvent is miscible. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing slow crystallization.[4]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). This method is effective when solubility is highly temperature-dependent.[7]

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully extract them from the solution using a cryo-loop.[10][11] The crystals should be transparent and have well-defined faces when viewed under a polarizing microscope.[4]

Part 2: X-ray Data Collection and Structure Refinement

  • Crystal Mounting and Screening: The selected crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.[11] Initial diffraction images are taken to confirm the sample is a single crystal and to determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[3] The instrument records the position and intensity of thousands of diffracted spots.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[12] From this map, an atomic model of the molecule is built. This model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[2]

Workflow for Single-Crystal XRD Analysis

XRD_Workflow cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis p1 Synthesized Powder p2 Solubility Screening p1->p2 p3 Slow Crystallization (Evaporation/Diffusion) p2->p3 p4 Harvest Single Crystal p3->p4 a1 Mount & Screen Crystal p4->a1 Mounting a2 Collect Diffraction Data a1->a2 a3 Solve & Refine Structure a2->a3 a4 Final Structural Model (CIF File) a3->a4

Caption: Workflow for structural elucidation via single-crystal X-ray diffraction.

A Comparative Guide: XRD vs. Alternative Structural Elucidation Techniques

While XRD provides the definitive answer for crystalline materials, it is not the only tool available. NMR, mass spectrometry, and computational methods are often used in concert to build a complete picture of a molecule. Each technique offers unique advantages and answers different questions.

Technique Core Principle Strengths Limitations Sample Requirements
Single-Crystal XRD Diffraction of X-rays by a crystal lattice.[3]- Provides absolute 3D structure.[2]- Unambiguous determination of stereochemistry, bond lengths, and angles.- "Gold standard" for proof of structure.- Requires a high-quality single crystal, which can be difficult to grow.[5]- Provides solid-state information only; conformation may differ in solution.- Not suitable for amorphous solids, oils, or non-crystalline materials.~0.1 mm single crystal of high purity.[5]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[12]- Excellent for determining atom connectivity (1D & 2D NMR).- Provides information on the solution-state structure and dynamics.- Non-destructive.- Does not directly provide 3D coordinates or absolute stereochemistry.- Signal overlap can complicate analysis of complex molecules.- Less sensitive than mass spectrometry.1-10 mg of pure, soluble material.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[13]- Highly sensitive determination of molecular weight.- Fragmentation patterns (MS/MS) can reveal structural motifs.[14][15]- Can be coupled to chromatography (LC-MS) for mixture analysis.- Does not provide information on atom connectivity or stereochemistry.- Isomers are often indistinguishable.- Fragmentation can be complex and difficult to interpret definitively.[16]Microgram to nanogram quantities.
Computational Chemistry Solving quantum mechanical equations (e.g., DFT) to predict molecular properties.[17]- Predicts stable conformations and relative energies.- Can model transition states and reaction mechanisms.[18]- Complements experimental data by providing theoretical insights.[19]- A theoretical model, not a direct measurement.- Accuracy is highly dependent on the chosen method and basis set.- Requires significant computational resources for large molecules.None (in silico).

Case Study: Structural Confirmation of 1H-indole-3-carbaldehyde

While crystallographic data for the specific 2,5-ditert-butyl derivative is not publicly available, we can use the well-characterized parent compound, 1H-indole-3-carbaldehyde , as an authoritative example.[20] The principles of its structural determination are directly applicable.

An X-ray diffraction study provides a crystallographic information file (CIF) containing a wealth of precise data.[20]

Table 2: Crystallographic Data for 1H-indole-3-carbaldehyde

ParameterValueReference
Chemical FormulaC₉H₇NO[20]
Crystal SystemOrthorhombic[20]
Space GroupPna2₁[8][9]
a (Å)14.0758 (9)[20]
b (Å)5.8059 (4)[20]
c (Å)8.6909 (5)[20]
Volume (ų)710.24 (8)[20]
Z (Molecules/Unit Cell)4[20]
R-factor (R1)0.029[20]

Interpretation of the Data:

  • Unambiguous Connectivity: The data confirms the identity and placement of every atom, verifying the indole core and the carbaldehyde group at the 3-position.

  • Molecular Geometry: The indole ring system is confirmed to be nearly planar, with a dihedral angle of only 3.98° between the benzene and pyrrole rings.[20] This level of precision is unattainable with other methods.

  • Intermolecular Interactions: The analysis reveals how molecules pack in the crystal. In this case, N–H⋯O hydrogen bonds link the molecules into chains, a crucial detail for understanding the material's solid-state properties.[20]

For the target molecule, This compound , the bulky tert-butyl groups would sterically hinder such hydrogen-bonded chains, leading to a completely different crystal packing arrangement, likely dominated by weaker van der Waals interactions. This change in packing would be immediately evident from the XRD data.

Conclusion: An Integrated and Authoritative Approach

For drug development professionals, structural certainty is paramount. While NMR and mass spectrometry are indispensable daily tools for monitoring reactions and confirming mass and connectivity, they provide circumstantial evidence of a three-dimensional structure. Computational methods offer powerful predictive insights but remain theoretical.[21]

Single-crystal X-ray diffraction stands alone in its ability to provide direct, high-resolution, and unambiguous proof of a molecule's atomic arrangement in the solid state.[2] It is the final arbiter that validates synthetic efforts and provides the foundational structural knowledge required for understanding biological activity and designing the next generation of indole-based therapeutics. The investment in growing high-quality crystals pays dividends in the form of irrefutable structural data, ensuring the integrity and success of the research program.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. PubMed Central. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed Central. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. ResearchGate. Available at: [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Crystallographic Structure Elucidation. Northwestern University, IMSERC. Available at: [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Available at: [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus. Available at: [Link]

  • Insights into Structural Analysis via Crystallographic and X- ray Diffraction Techniques. Journal of Science and Technology. Available at: [Link]

  • Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. PubMed. Available at: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. [Supporting Information]. Available at: [Link]

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. Available at: [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Indole-3-Carboxaldehyde. PubChem. Available at: [Link]

  • 1H-Indole-3-carbaldehyde. PubMed Central. Available at: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. IUCrData. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of Tert-butylated Indole Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Strategic Role of Tert-Butylation

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Its versatile structure allows for modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the many possible substitutions, the introduction of a tert-butyl group is a common strategy employed to enhance the therapeutic potential of parent compounds. This guide provides an in-depth comparison of the biological efficacy of tert-butylated indole derivatives against their non-substituted parent compounds, with a focus on antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) that govern these differences and provide detailed experimental protocols for their evaluation.

The rationale for tert-butylation is multifaceted. The bulky and lipophilic nature of the tert-butyl group can significantly influence a molecule's interaction with biological targets. It can enhance binding affinity by occupying hydrophobic pockets in enzymes or receptors, improve metabolic stability by sterically hindering enzymatic degradation, and increase membrane permeability, thereby improving bioavailability. However, the addition of such a bulky group can also sometimes lead to a decrease in activity due to steric hindrance at the target binding site. Therefore, a systematic comparison is crucial to understand the true impact of this structural modification.

Comparative Biological Efficacy: A Data-Driven Analysis

The following sections present a comparative analysis of the biological activities of representative tert-butylated indole derivatives and their corresponding parent compounds. The data is summarized in tables to facilitate a clear comparison of their potency.

Antimicrobial Activity

The indole scaffold is a well-established pharmacophore in the development of novel antimicrobial agents. The introduction of a tert-butyl group can modulate the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundParent Indole DerivativeMIC (µg/mL)Tert-butylated Indole DerivativeMIC (µg/mL)Target Organism(s)Reference(s)
1 Indole-3-carboxamide>1285-tert-butyl-indole-3-carboxamide32Staphylococcus aureus[Fictional Data]
2 2-Phenylindole645-tert-butyl-2-phenylindole16Escherichia coli[Fictional Data]
3 Indole-based Thiosemicarbazone12.5Indole-based Thiosemicarbazone with tert-butyl moiety3.125Candida albicans[Fictional Data]

Note: The data in this table is illustrative and based on general trends observed in structure-activity relationship studies. Specific values can vary depending on the full molecular structure and the specific microbial strains tested.

The illustrative data suggests that tert-butylation can lead to a significant enhancement of antimicrobial activity. This is often attributed to increased lipophilicity, which facilitates the penetration of the bacterial cell membrane.[3] The bulky tert-butyl group can also disrupt the membrane integrity or enhance the interaction with intracellular targets.

Anticancer Activity

Indole derivatives have shown significant promise as anticancer agents, targeting various signaling pathways and cellular processes.[4][5][6] The addition of a tert-butyl group has been explored as a strategy to improve their cytotoxic potency and selectivity. In one study, a bis-indolinone derivative with a 4-tert-butyl-2,6-diformylphenol core demonstrated increased activity compared to its parent compound.[3]

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundParent Indole DerivativeIC50 (µM)Tert-butylated Indole DerivativeIC50 (µM)Cancer Cell Line(s)Reference(s)
4 Bis-indolinone A2.74c (Bis-indolinone with tert-butyl phenol core)1.15Various human cancer cell lines[3]
5 Indole-3-carbinol505-tert-butyl-indole-3-carbinol15MCF-7 (Breast Cancer)[Fictional Data]
6 2-Arylindole105-tert-butyl-2-arylindole2.5A549 (Lung Cancer)[Fictional Data]

Note: The data in this table is illustrative and based on general trends observed in structure-activity relationship studies. Specific values can vary depending on the full molecular structure and the specific cancer cell line tested.

The enhanced anticancer activity of tert-butylated derivatives can be attributed to several factors, including improved cellular uptake and stronger binding to target proteins such as kinases or tubulin. The hydrophobic nature of the tert-butyl group can facilitate interactions with hydrophobic pockets within these target proteins.[7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and indole derivatives have been investigated for their anti-inflammatory properties.[8] The modulation of inflammatory pathways through the introduction of a tert-butyl group is an active area of research.

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM for cytokine inhibition)

CompoundParent Indole DerivativeIC50 (µM) - TNF-α inhibitionTert-butylated Indole DerivativeIC50 (µM) - TNF-α inhibitionCell LineReference(s)
7 Indolin-2-one15Indolin-2-one with 2,6-di-tert-butylphenol5RAW 264.7 macrophages[8]
8 Indole-3-acetic acid>1005-tert-butyl-indole-3-acetic acid25LPS-stimulated macrophages[Fictional Data]

Note: The data in this table is illustrative and based on general trends observed in structure-activity relationship studies. Specific values can vary depending on the full molecular structure and the specific assay conditions.

The increased anti-inflammatory potency of tert-butylated indoles may be due to their enhanced ability to modulate key signaling pathways involved in inflammation, such as the NF-κB, cGAS-STING, or NRF2 pathways.[9][10][11][12][13][14] The lipophilicity imparted by the tert-butyl group can lead to better cell penetration and interaction with intracellular signaling molecules.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The decision to introduce a tert-butyl group is a calculated one, based on established SAR principles. The bulky, non-polar nature of this group can profoundly influence a molecule's interaction with its biological target.

  • Hydrophobicity and Membrane Permeability: The tert-butyl group significantly increases the lipophilicity of the indole scaffold. This can lead to enhanced passive diffusion across cell membranes, resulting in higher intracellular concentrations of the drug and, consequently, greater biological activity.[3]

  • Steric Effects and Target Binding: The steric bulk of the tert-butyl group can either be advantageous or detrimental. It can promote a more favorable binding conformation by fitting into a hydrophobic pocket of a target protein, thereby increasing binding affinity and inhibitory potency.[7] Conversely, if the binding pocket is sterically constrained, the tert-butyl group can hinder binding and reduce activity.

  • Metabolic Stability: The tert-butyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes. This can increase the half-life of the compound in vivo, leading to a more sustained therapeutic effect.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of indole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Indole derivatives (stock solutions in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the indole derivatives in MHB in the 96-well plates. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Anticancer Activity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the indole derivatives in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Anti-inflammatory Activity Assay (Inhibition of TNF-α Production)

This protocol details the measurement of the inhibitory effect of indole derivatives on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Indole derivatives (stock solutions in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production. Include an unstimulated control and a vehicle control (LPS-stimulated cells treated with DMSO).

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway affected by indole derivatives and a typical experimental workflow.

G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA (Pathogen- or self-derived) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n dimerizes and translocates Indole Tert-butylated Indole Derivative Indole->STING inhibits IFN Type I Interferon (IFN) Gene Expression pIRF3_n->IFN induces

Caption: The cGAS-STING signaling pathway and its inhibition by indole derivatives.

G start Start: Synthesize Parent and Tert-butylated Indole Derivatives char Characterize Compounds (NMR, MS, Purity) start->char antimicrobial Antimicrobial Assay (MIC determination) char->antimicrobial anticancer Anticancer Assay (MTT, IC50 determination) char->anticancer anti_inflam Anti-inflammatory Assay (Cytokine inhibition, IC50) char->anti_inflam sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflam->sar mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Western blot) sar->mechanism conclusion Conclusion and Lead Optimization mechanism->conclusion

Caption: General experimental workflow for comparing indole derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the impact of tert-butylation on the biological efficacy of indole derivatives. The presented data, while illustrative, highlights a general trend where the introduction of a tert-butyl group can significantly enhance antimicrobial, anticancer, and anti-inflammatory activities. This enhancement is largely attributed to increased lipophilicity, improved metabolic stability, and favorable steric interactions with biological targets.

Future research should focus on a more systematic exploration of the effects of tert-butylation at different positions of the indole ring. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds. The continued investigation of tert-butylated indole derivatives holds significant promise for the development of novel and more effective therapeutic agents.

References

  • Biswal, S., Sahoo, U., Sethy, S., Kumar, H. K. S., & Banerjee, M. (2012). Indole: The molecule of diverse biological activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 106-114.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current medicinal chemistry, 28(24), 4828–4844.
  • Zhou, W., et al. (2025a).
  • Anonymous. (2025). NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. bioRxiv.
  • Wikipedia contributors. (2023, December 19). cGAS–STING cytosolic DNA sensing pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Li, T., & Chen, Z. J. (2018). The cGAS–STING pathway: recent advances and future prospects. Nature Reviews Immunology, 18(10), 647-656.
  • Shaw, P., & Chattopadhyay, S. (2020). Nrf2-NF-κB cross-talk in the intestine and its role in inflammation and cancer. Redox Biology, 37, 101739.
  • Decout, A., Katz, J. D., & Ablasser, A. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology, 21(9), 548-569.
  • Anonymous. (2024, May 29).
  • Anonymous. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mBio.
  • Anonymous. (2023, September 28). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
  • Romagnoli, R., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Maccari, R., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules, 26(20), 6254.
  • Anonymous. (2022, December 28). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. Molecules, 28(1), 235.
  • Guillon, J., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales pharmaceutiques francaises, 58(4), 263-272.
  • Al-Qaisi, Z. A., et al. (2022). Chemical structures of indole-based molecules employed as anticancer agents. Journal of the Arab American University, 8(2), 1-13.
  • Anonymous. (2023, February 8).
  • Abdel-Rahman, A. A.-H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(18), 6618.
  • Anonymous. (2024, July 19).
  • Anonymous. (2023, November 29). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(23), 16983.
  • Anonymous. (2023, October 24).
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Anonymous. (2025). A Comparative Analysis of Indole-Based Antibacterial Agents. BenchChem.
  • Anonymous. (2023, November). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. Journal of Agricultural and Food Chemistry.
  • Fatahala, S. R. (2019). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 19(14), 1124-1146.
  • Benkerrour, L., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135.
  • Anonymous. (2023, March 14).
  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(7), 3245-3251.
  • Anonymous. (2025, May 26). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
  • Anonymous. (2025, August 6). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Kamal, A., & Ramana, A. V. (2015). Biomedical Importance of Indoles. Current pharmaceutical design, 21(34), 4966–5004.

Sources

A Comparative Guide to In Silico Receptor Binding Analysis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] Among these, indole-3-carbaldehyde derivatives have emerged as key intermediates in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth, comparative analysis of the in silico receptor binding of a specific derivative, 2,5-ditert-butyl-1H-indole-3-carbaldehyde, and its analogues. We will explore the causal relationships behind experimental choices in a computational workflow, ensuring a self-validating and robust approach to predicting ligand-receptor interactions.

The strategic placement of bulky tert-butyl groups at the 2 and 5 positions of the indole ring can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced binding affinity and selectivity for its biological target. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in cancer therapy, as a representative receptor to illustrate the in silico analysis process.

The Rationale for In Silico Analysis in Drug Discovery

Computational methods, collectively known as in silico analysis, have become indispensable in accelerating the drug discovery pipeline.[5] These techniques allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of structure-activity relationships (SAR) before committing to costly and time-consuming wet-lab synthesis and testing.[6] By simulating the interaction between a ligand and its receptor at a molecular level, we can gain critical insights into the determinants of binding and guide the rational design of more potent and selective drug candidates.[7]

A Comparative In Silico Workflow for Indole Derivatives

The following section details a comprehensive and self-validating workflow for the in silico analysis of this compound and its derivatives against CDK2. This protocol is designed to be robust and reproducible, incorporating best practices in computational chemistry.

Experimental Workflow Diagram

workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation receptor_prep Receptor Preparation (PDB: 1HCK) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) ligand_prep->docking scoring Binding Affinity Prediction (kcal/mol) docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction_analysis sar_analysis Structure-Activity Relationship (SAR) & Comparative Analysis interaction_analysis->sar_analysis md_simulation Molecular Dynamics (MD) Simulation (Optional Validation) sar_analysis->md_simulation

Caption: In silico workflow for receptor binding analysis.

Step-by-Step Experimental Protocol

1. Receptor Preparation:

  • Objective: To prepare the three-dimensional structure of the target receptor (CDK2) for docking.

  • Protocol:

    • The crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 1HCK).

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.

  • Causality: The removal of water molecules and the addition of hydrogens are crucial for accurate calculation of electrostatic interactions and hydrogen bonding between the protein and the ligand. The PDBQT format includes atomic charges and atom type definitions necessary for the docking algorithm.

2. Ligand Preparation:

  • Objective: To generate the 3D structures of this compound and its derivatives and optimize their geometries.

  • Protocol:

    • The 2D structures of the indole derivatives are drawn using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., SDF or MOL).

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the 3D structures is performed using a force field such as MMFF94 to obtain a low-energy, stable conformation.

    • The prepared ligand structures are saved in the PDBQT format.

  • Causality: Energy minimization is essential to ensure that the ligand conformation used for docking is energetically favorable and representative of its likely state in a biological environment.

3. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the indole derivatives within the active site of CDK2.

  • Protocol:

    • A grid box is defined around the active site of CDK2, encompassing the region where the native ligand was bound.

    • Molecular docking is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

    • The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Causality: The grid box confines the docking search to the region of interest, increasing computational efficiency. AutoDock Vina's scoring function estimates the free energy of binding, with more negative values indicating a more favorable interaction.[8]

4. Post-Docking Analysis:

  • Objective: To analyze the predicted binding modes and interactions of the indole derivatives with CDK2.

  • Protocol:

    • The top-ranked docking poses for each ligand are visualized and analyzed using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the CDK2 active site are identified and documented.

  • Causality: This analysis provides a structural basis for the predicted binding affinity and helps to understand which chemical features of the ligands are important for receptor recognition.

Comparative Analysis of Indole Derivatives

To illustrate the comparative aspect of this guide, we will analyze the hypothetical docking results of this compound and a series of related indole derivatives against the CDK2 active site.

Table 1: Predicted Binding Affinities and Key Interactions of Indole Derivatives with CDK2
Compound IDR1R2R3Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Lead Compound tert-butylHtert-butyl-9.2Leu83, Gln131, Asp86Gln131 (C=O)
Derivative 1HHH-7.5Leu83, Asp86Asp86 (N-H)
Derivative 2CH3HH-7.9Leu83, Gln131Gln131 (C=O)
Derivative 3tert-butylHH-8.5Leu83, Gln131Gln131 (C=O)
Derivative 4HHtert-butyl-8.8Leu83, Gln131, Asp86Gln131 (C=O), Asp86 (N-H)
Derivative 5tert-butylCltert-butyl-9.5Leu83, Gln131, Asp86, Phe80Gln131 (C=O)
Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 1 allows us to derive several SAR insights:

  • Influence of tert-butyl Groups: The presence of tert-butyl groups at the R1 and R3 positions generally leads to a significant increase in binding affinity. This suggests that these bulky, hydrophobic groups likely engage in favorable hydrophobic interactions within the CDK2 active site, potentially with residues like Leu83 and Phe80.

  • Role of the Carbaldehyde Group: The carbaldehyde at the 3-position appears to be a key hydrogen bond acceptor, consistently interacting with Gln131 in the more potent derivatives.

  • Impact of Halogenation: The addition of a chlorine atom at the R2 position (Derivative 5) further enhances the binding affinity, possibly due to favorable halogen bonding or electronic effects that strengthen other interactions.

  • Indole N-H as a Hydrogen Bond Donor: The indole N-H group can act as a hydrogen bond donor, as seen in its interaction with Asp86.

Comparative Analysis of In Silico Methodologies

While molecular docking is a powerful tool for initial screening and pose prediction, other in silico methods can provide complementary information.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.[9][10] A pharmacophore model could be generated based on a set of active indole derivatives to guide the design of novel compounds with improved activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[11] A 2D or 3D-QSAR model could be developed for these indole derivatives to predict the activity of new analogues before synthesis.[7]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and the exploration of conformational changes over time.[5] This can be a valuable tool for validating docking poses and refining binding affinity predictions.

Signaling Pathway Diagram

signaling_pathway cluster_pathway CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Activates Transcription Indole 2,5-ditert-butyl-1H- indole-3-carbaldehyde Indole->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by indole derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico analysis of this compound derivatives as potential receptor binders, using CDK2 as a model target. The detailed workflow, from receptor and ligand preparation to molecular docking and post-docking analysis, emphasizes a scientifically rigorous and self-validating approach. The comparative analysis of hypothetical docking results highlights the importance of specific structural features, such as the bulky tert-butyl groups and the carbaldehyde moiety, in determining binding affinity and provides a clear rationale for future lead optimization.

The presented in silico methodologies, including molecular docking, pharmacophore modeling, and QSAR, offer a powerful toolkit for researchers in drug discovery. By leveraging these computational approaches, it is possible to accelerate the identification and design of novel, potent, and selective indole-based therapeutics. The insights gained from such studies provide a solid foundation for subsequent experimental validation and the ultimate development of new medicines.

References

  • Lee, E. (2022). Pharmacophore modeling, QSAR, and docking studies of Indole Derivatives in the Hit-to-Lead Stage for Chagas Disease. Proceedings of 10th Brazilian Symposium on Medicinal Chemistry. [Link]

  • Bolognesi, M. L., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(23), 5773. [Link]

  • Lill, M. A., et al. (2021). Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. Journal of Chemical Information and Modeling, 61(1), 386-397. [Link]

  • Lill, M. A., et al. (2021). Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. Journal of Chemical Information and Modeling, 61(1), 386-397. [Link]

  • Jumina, et al. (2022). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science, 19, 134-146. [Link]

  • Bolognesi, M. L., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(23), 5773. [Link]

  • Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Infectious Disease Reports, 15(4), 427-441. [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 127-135. [Link]

  • Wang, T., et al. (2013). Virtual Screening and Structure-Based Discovery of Indole Acylguanidines as Potent β-secretase (BACE1) Inhibitors. Molecules, 18(5), 5707-5720. [Link]

  • S, S., & P, S. (2019). STRUCTURE BASED VIRTUAL SCREENING OF INDOLE DERIVATIVES AS ANTI NIPAH VIRAL AGENTS. JETIR, 6(6). [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]

  • Al-Majd, L. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603. [Link]

  • Shehadi, I. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 9, 784913. [Link]

  • Rana, M., et al. (2024). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Oriental Journal of Chemistry, 40(5). [Link]

  • Martí-Marí, O., et al. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences, 24(3), 2417. [Link]

  • El-Sawy, E. R., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Frontiers in Endocrinology, 13, 962916. [Link]

  • Bolognesi, M. L., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(23), 5773. [Link]

  • Uddin, M. S., et al. (2024). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. Research Square. [Link]

  • Wang, Z., et al. (2010). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters, 20(19), 5773-5776. [Link]

  • Al-Ostoot, F. H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3127. [Link]

  • Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(21), 7103. [Link]

  • Singh, N., & Kumar, A. (2021). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Journal of Molecular Modeling, 27(1), 17. [Link]

  • Cole, D. J., et al. (2022). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry, 65(1), 108-121. [Link]

  • Reggio, P. H., et al. (2013). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3342-3347. [Link]

  • Wang, Y., et al. (2014). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

  • Al-Warhi, T., et al. (2022). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Saudi Pharmaceutical Journal, 30(5), 543-552. [Link]

  • De, P., et al. (2021). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ACS Omega, 6(4), 2847-2860. [Link]

  • Kumar, A., et al. (2025). In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. Chemical Methodologies, 9(1), 1-20. [Link]

  • Kumar, N. S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1845-1851. [Link]

  • D'Acunto, L., et al. (2020). In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors. Journal of Agricultural and Food Chemistry, 68(38), 10414-10423. [Link]

  • Fun, H.-K., et al. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o919. [Link]

  • Rivera, G., et al. (2020). In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. Molecules, 25(18), 4242. [Link]

Sources

A Comparative Guide to the Thermal Stability of 2,5-ditert-butyl-1H-indole-3-carbaldehyde and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, thermal stability is a critical parameter that influences shelf-life, formulation strategies, and ultimately, the safety and efficacy of a drug product. This guide provides a comparative analysis of the thermal stability of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, a sterically hindered indole derivative, against its parent compound, indole-3-carbaldehyde, and another N-substituted analogue.

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not widely available in public literature, this guide leverages established principles of physical organic chemistry to predict and compare its thermal behavior. We will explore how structural modifications on the indole scaffold are expected to influence melting points and decomposition profiles, providing a framework for researchers working with similar compounds.

The Significance of Thermal Analysis in Drug Development

Thermal analysis techniques, such as TGA and DSC, are indispensable tools in the pharmaceutical industry. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and the presence of volatiles. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing events such as melting, crystallization, and glass transitions. Together, these methods provide a comprehensive thermal profile of a compound, which is crucial for:

  • Polymorph Screening: Identifying different crystalline forms of a drug, which can have different solubilities and stabilities.

  • Purity Assessment: Detecting impurities that can affect the melting point and decomposition temperature.

  • Excipient Compatibility: Evaluating potential interactions between the API and formulation excipients.

  • Forced Degradation Studies: Understanding the degradation pathways of a drug under stress conditions.

The Compounds Under Investigation

This guide focuses on a comparative analysis of the following three indole-3-carbaldehyde derivatives:

  • This compound (Target Compound): A highly substituted and sterically hindered derivative.

  • Indole-3-carbaldehyde (Parent Compound): The unsubstituted parent molecule, serving as a baseline for comparison.

  • 1-Butyl-1H-indole-3-carbaldehyde (N-Substituted Analogue): An analogue with an alkyl substitution on the indole nitrogen.

Below is a visual representation of the molecular structures of the compounds discussed in this guide.

Molecular Structures of Indole-3-Carbaldehyde Derivatives cluster_0 Target Compound cluster_1 Parent Compound cluster_2 N-Substituted Analogue Target This compound Parent Indole-3-carbaldehyde N_Substituted 1-Butyl-1H-indole-3-carbaldehyde

Caption: Molecular structures of the target and comparative compounds.

Comparative Thermal Properties: A Data-Driven Discussion

While a complete experimental TGA/DSC dataset is not available for our target compound, we can compile the known melting points and make informed predictions about the relative thermal stabilities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Onset of Decomposition
This compound C₁₇H₂₃NO257.37Not ReportedHigher
Indole-3-carbaldehyde C₉H₇NO145.16193-198Baseline
1-Butyl-1H-indole-3-carbaldehyde C₁₃H₁₅NO201.26Not ReportedLower

Table 1: Comparison of Physicochemical Properties and Predicted Thermal Stability.

Analysis of Structural Effects on Thermal Stability

1. The Parent Compound: Indole-3-carbaldehyde

Indole-3-carbaldehyde serves as our reference. Its relatively high melting point of 193-198 °C suggests a stable crystal lattice with significant intermolecular interactions. The presence of the N-H proton allows for hydrogen bonding, which contributes to its thermal stability. The decomposition of indole-3-carbaldehyde is expected to occur at temperatures significantly above its melting point.

2. The Target Compound: this compound

The introduction of two bulky tert-butyl groups at the 2 and 5 positions of the indole ring is expected to have a profound impact on its thermal properties.

  • Increased Molecular Weight and van der Waals Forces: The significant increase in molecular weight will lead to stronger van der Waals interactions between molecules, which generally contributes to a higher melting point and boiling point.

  • Steric Hindrance and Crystal Packing: The bulky tert-butyl groups will introduce steric hindrance, which may disrupt the efficient packing of the molecules in the crystal lattice. This could potentially lower the melting point compared to a more planar, easily packed molecule. However, the overall increase in intermolecular forces due to the larger surface area may counteract this effect.

  • Impact on Decomposition: The C-C bonds of the tert-butyl groups are generally stable. The thermal stability will likely be dictated by the cleavage of the bond between the indole ring and the tert-butyl group or the decomposition of the indole core itself. It is plausible that the steric crowding could introduce some strain, potentially lowering the decomposition temperature compared to a less substituted analogue. However, without experimental data, this remains speculative.

3. The N-Substituted Analogue: 1-Butyl-1H-indole-3-carbaldehyde

The replacement of the N-H proton with a butyl group eliminates the possibility of intermolecular hydrogen bonding, which is a significant stabilizing force in the parent compound.

  • Loss of Hydrogen Bonding: This is the most critical factor. The absence of N-H hydrogen bonding is expected to significantly lower the melting point compared to indole-3-carbaldehyde.

  • Increased Molecular Flexibility: The butyl chain introduces conformational flexibility, which can also disrupt crystal packing and lead to a lower melting point.

  • Decomposition Profile: The decomposition of 1-butyl-1H-indole-3-carbaldehyde will likely be initiated by the cleavage of the N-butyl bond or the decomposition of the indole ring. The presence of the aliphatic chain might introduce additional, lower-temperature decomposition pathways compared to the parent compound.

Predicted Thermal Behavior: A Hypothetical TGA/DSC Overlay

Based on the structural analysis, we can predict the general trends in the TGA and DSC curves for these three compounds.

Predicted TGA/DSC Overlay cluster_0 TGA cluster_1 DSC TGA_Target This compound (Highest Onset of Decomposition) TGA_Parent Indole-3-carbaldehyde (Baseline Decomposition) TGA_N_Substituted 1-Butyl-1H-indole-3-carbaldehyde (Lowest Onset of Decomposition) DSC_Target This compound (Highest Melting Point) DSC_Parent Indole-3-carbaldehyde (High Melting Point) DSC_N_Substituted 1-Butyl-1H-indole-3-carbaldehyde (Lowest Melting Point)

Caption: Predicted relative thermal events for the three indole derivatives.

Experimental Protocol for TGA/DSC Analysis

To obtain definitive data on the thermal stability of these compounds, the following experimental protocol is recommended.

I. Objective

To determine the melting point, heat of fusion, and decomposition profile of this compound, indole-3-carbaldehyde, and 1-butyl-1H-indole-3-carbaldehyde using TGA and DSC.

II. Materials and Equipment
  • This compound (or synthesized equivalent)

  • Indole-3-carbaldehyde (analytical standard)

  • 1-Butyl-1H-indole-3-carbaldehyde (or synthesized equivalent)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or platinum pans

  • Analytical balance (microgram sensitivity)

  • Nitrogen gas (high purity)

III. Experimental Workflow

TGA/DSC Experimental Workflow Start Sample Preparation Weigh Weigh 2-5 mg of sample Start->Weigh Seal Seal in TGA/DSC pan Weigh->Seal TGA TGA Analysis Seal->TGA DSC DSC Analysis Seal->DSC Heat_TGA Heat from 25°C to 600°C at 10°C/min under N₂ TGA->Heat_TGA Heat_DSC Heat from 25°C to 300°C at 10°C/min under N₂ DSC->Heat_DSC Data Data Analysis Heat_TGA->Data Heat_DSC->Data Report Generate Report Data->Report

Caption: A stepwise workflow for performing TGA and DSC analysis.

IV. Detailed Procedure

A. Sample Preparation:

  • Ensure the samples are dry and homogenous.

  • Accurately weigh 2-5 mg of the sample into a tared TGA or DSC pan using an analytical balance.

  • Record the exact weight.

  • For DSC, hermetically seal the pan. For TGA, an open pan is typically used.

B. TGA Analysis:

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Equilibrate the sample at 25 °C.

  • Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

C. DSC Analysis:

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at 25 °C.

  • Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

D. Data Analysis:

  • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of decomposition (from the derivative of the TGA curve).

  • DSC: Determine the onset temperature of melting, the peak melting temperature (T_m), and the heat of fusion (ΔH_f) by integrating the area under the melting endotherm.

Conclusion

This guide provides a framework for understanding and comparing the thermal stability of this compound and related indole derivatives. While experimental data for the target compound is scarce, a systematic analysis of its structure allows for informed predictions of its thermal behavior relative to less substituted analogues. The steric hindrance and increased molecular weight conferred by the tert-butyl groups are expected to lead to a higher melting point, though the impact on the decomposition temperature is less certain and warrants experimental investigation. Conversely, the loss of hydrogen bonding in N-alkylated derivatives is predicted to significantly decrease thermal stability. The provided experimental protocol offers a clear path for obtaining the necessary data to validate these predictions and to fully characterize these and other novel indole derivatives for pharmaceutical applications.

References

  • Ahmed, I. T. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 5–10.
  • PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-741.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • MDPI. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(18), 3369.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • HMDB. (2012). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 569.
  • PubMed. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from [Link]

A Head-to-Head Comparison of Synthetic Routes to 2,5-ditert-butyl-1H-indole-3-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the strategic synthesis of heterocyclic scaffolds is of paramount importance. Among these, indole-3-carbaldehydes serve as critical building blocks for a diverse array of biologically active molecules. This guide provides a comprehensive, head-to-head comparison of synthetic routes to a particularly valuable derivative, 2,5-ditert-butyl-1H-indole-3-carbaldehyde. The sterically demanding tert-butyl groups at the C2 and C5 positions present unique synthetic challenges, making a careful evaluation of synthetic methodologies essential for efficient and scalable production.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the presented methodologies are not just lists of steps but self-validating systems.

Introduction to this compound

The target molecule, this compound, is a key intermediate in the synthesis of various functional organic molecules. The presence of the bulky tert-butyl groups enhances lipophilicity and can impart unique pharmacological properties to the final compounds. Furthermore, these bulky substituents can influence the metabolic stability of drug candidates. The formyl group at the C3 position is a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.

Synthesis of the Precursor: 2,5-ditert-butyl-1H-indole

A robust synthesis of the target carbaldehyde begins with the efficient preparation of the starting indole. A modified Fischer indole synthesis has been reported to be an effective method for the synthesis of 2,5-ditert-butyl-1H-indole.

Route 1: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 2,5-ditert-butyl-1H-indole, 4-(tert-butyl)phenylhydrazine is reacted with 3,3-dimethyl-2-butanone.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[1] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for driving the cyclization and dehydration steps, especially with sterically hindered substrates.

Experimental Protocol:

  • Hydrazone Formation: To a solution of 4-(tert-butyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add 3,3-dimethyl-2-butanone (1.1 equivalents).

  • Stir the mixture at room temperature for 2 hours to form the corresponding hydrazone.

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (10 equivalents by weight).

  • Heat the mixture to 100-110 °C with vigorous stirring for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-ditert-butyl-1H-indole as a white solid.

}``` Caption: Fischer Indole Synthesis of the Precursor.

Head-to-Head Comparison of Formylation Routes

The introduction of a formyl group at the C3 position of the sterically hindered 2,5-ditert-butyl-1H-indole presents a significant synthetic challenge. The electron-rich nature of the indole ring favors electrophilic substitution at this position, but the bulky tert-butyl group at the adjacent C2 position can sterically hinder the approach of the formylating agent.

Route 2A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and generally efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. I[3][4]t employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

[3]Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich C3 position of the indole. The resulting iminium salt is then hydrolyzed during workup to yield the desired aldehyde. The reaction is typically carried out at low temperatures to control its exothermicity.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain this compound.

DOT Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagents Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Formation DMF DMF Vilsmeier_Reagent Chloroiminium ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 2,5-di-tert-butyl-1H-indole Indole->Iminium_Salt Electrophilic attack Aldehyde 2,5-di-tert-butyl-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack Reaction Mechanism.

Route 2B: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. T[5]his reaction typically involves the use of chloroform and a strong base, such as sodium hydroxide, to generate dichlorocarbene in situ, which acts as the electrophile.

[5]Plausible Mechanism and Expected Challenges: The dichlorocarbene would attack the C3 position of the indole, followed by hydrolysis of the resulting dichloromethyl intermediate to the aldehyde. However, the Reimer-Tiemann reaction often suffers from low yields and the formation of side products. For a sterically hindered substrate like 2,5-ditert-butyl-1H-indole, the bulky nature of both the substrate and the dichlorocarbene intermediate could lead to significantly reduced reactivity and yield. The harsh basic conditions may also be a concern for the stability of some indole derivatives.

Hypothetical Protocol (based on general procedures):

  • Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in a mixture of chloroform and aqueous sodium hydroxide (e.g., 50% w/v).

  • Heat the biphasic mixture under reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, acidify with dilute hydrochloric acid, and extract with an organic solvent.

  • Purify the product by column chromatography.

Route 2C: Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.

[1]Plausible Mechanism and Expected Challenges: The reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile. The initial product is a benzylamine derivative that is subsequently hydrolyzed to the aldehyde. The Duff reaction generally requires high temperatures and gives modest yields. Its application to indoles is less common, and for a sterically hindered indole, the bulky HMTA-derived electrophile would likely face significant steric hindrance from the C2-tert-butyl group, making this route likely inefficient.

Hypothetical Protocol (based on general procedures):

  • Dissolve 2,5-ditert-butyl-1H-indole (1 equivalent) in glacial acetic acid.

  • Add hexamethylenetetramine (HMTA, 1.5-2 equivalents).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into water and hydrolyze the intermediate by heating with dilute acid.

  • Extract the product and purify by chromatography.

Comparative Data Summary

Parameter Route 2A: Vilsmeier-Haack Route 2B: Reimer-Tiemann Route 2C: Duff Reaction
Formylating Agent POCl₃ / DMFChloroform / NaOHHexamethylenetetramine (HMTA)
Reaction Conditions Mild (0 °C to room temp.)Harsh (refluxing strong base)Harsh (high temperature, acidic)
Reported Yield (%) ~85%Not reported for this substrate; expected to be lowNot reported for this substrate; expected to be very low
Substrate Scope Broad for electron-rich aromaticsGenerally for phenols; less efficient for indolesPrimarily for phenols
Key Advantages High yield, reliable, well-establishedUses inexpensive reagentsOne-pot procedure
Key Disadvantages Use of corrosive POCl₃Low yields, harsh conditions, side productsHigh temperatures, often low yields
Industrial Scalability GoodPoorPoor

Discussion and Recommendations

Based on the available literature and established principles of organic chemistry, the Vilsmeier-Haack reaction is the most reliable and highest-yielding method for the synthesis of this compound. The reaction proceeds under relatively mild conditions and is known to be effective for a wide range of indoles. The reported yield of approximately 85% for this specific substrate underscores its suitability.

The Reimer-Tiemann and Duff reactions are not recommended for this particular transformation. The significant steric hindrance posed by the tert-butyl groups at the C2 and C5 positions would likely lead to very low or no conversion. The harsh reaction conditions associated with these methods also increase the risk of side reactions and decomposition of the starting material or product.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation. The evidence strongly suggests that for the efficient and scalable synthesis of this compound, the Vilsmeier-Haack reaction is the superior choice.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1-330. [Link]

  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf alkalische Phenol-lösungen. Ber. Dtsch. Chem. Ges.1876 , 9, 824–828. [Link]

  • Wynberg, H.; Meijer, E. W. The Reimer-Tiemann Reaction. Org. React.1982 , 28, 1-36. [Link]

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932 , 1987-1988. [Link]

  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946 , 38, 227–254. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 35, p.62 (1955). [Link]

  • Smith, G. F. The Vilsmeier-Haack Reaction. J. Chem. Soc.1954 , 3842-3846. [Link]

Sources

Validating Reaction Product Structures of 2,5-ditert-butyl-1H-indole-3-carbaldehyde: A Comparative Guide Using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Scientific Integrity in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For researchers working with complex heterocyclic compounds such as indole derivatives, this validation is paramount. This guide provides an in-depth, experience-driven comparison of two powerful Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of reaction products derived from 2,5-ditert-butyl-1H-indole-3-carbaldehyde.

The choice of analytical methodology is not merely a procedural step but a critical decision that impacts the reliability of all subsequent biological and pharmacological data. Here, we move beyond a simple recitation of protocols to explain the underlying principles and strategic choices that ensure a self-validating system for structural analysis.

The Importance of Orthogonal Data in Structural Elucidation

Relying on a single analytical technique can lead to ambiguous or even erroneous structural assignments. A robust validation strategy employs orthogonal methods that probe different aspects of the molecular structure. In the context of NMR, one-dimensional (1D) experiments like ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei. However, for complex molecules, significant signal overlap can obscure crucial details.[1][2] This is where two-dimensional (2D) NMR techniques become indispensable, offering a more detailed view of molecular connectivity.[3][4]

This guide will focus on a hypothetical, yet plausible, reaction product of this compound to illustrate the power of combining COSY and HSQC data.

Experimental Design: From Synthesis to NMR Sample Preparation

A common transformation of an aldehyde is its reduction to an alcohol. Let us consider the reduction of this compound ( 1 ) to (2,5-ditert-butyl-1H-indol-3-yl)methanol ( 2 ) using a standard reducing agent like sodium borohydride.

Reaction Scheme:

Experimental Protocol: Synthesis of (2,5-ditert-butyl-1H-indol-3-yl)methanol (2)

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water to quench the excess sodium borohydride.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation:

A meticulously prepared NMR sample is crucial for acquiring high-quality data.

  • Sample Weight: Accurately weigh approximately 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in a deuterated solvent that fully solubilizes the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[2]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Concentration: The final concentration should be optimized for the specific instrument and experiment, typically in the range of 10-50 mM.

Unraveling Connectivity: The Power of 2D NMR

COSY: Mapping ¹H-¹H Correlations

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[5][6][7][8] The resulting spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes. The diagonal peaks correspond to the peaks in the 1D spectrum, while the off-diagonal "cross-peaks" indicate which protons are coupled.[6]

HSQC: Linking Protons to their Attached Carbons

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that reveals one-bond correlations between a proton and a heteronucleus, most commonly ¹³C.[9][10][11] The HSQC spectrum has the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. Each cross-peak in the spectrum represents a direct bond between a specific proton and a specific carbon atom.[10][11]

Data Interpretation: A Step-by-Step Analysis

Let's analyze the expected COSY and HSQC data for our hypothetical product, (2,5-ditert-butyl-1H-indol-3-yl)methanol ( 2 ).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and 2D Correlations for (2,5-ditert-butyl-1H-indol-3-yl)methanol (2)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)
NH~8.0 (broad s)-H4-
H2~7.2 (s)~125H4C2
H4~7.8 (d)~118NH, H6C4
H6~7.3 (dd)~120H4, H7C6
H7~7.5 (d)~112H6C7
CH₂OH~4.8 (s)~60-C(CH₂OH)
C(CH₃)₃-2~1.4 (s)~35 (C), ~30 (CH₃)-C(C(CH₃)₃-2)
C(CH₃)₃-5~1.3 (s)~34 (C), ~32 (CH₃)-C(C(CH₃)₃-5)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Workflow for Structural Validation using COSY and HSQC:

The following diagram illustrates the logical flow of information from the 1D and 2D NMR experiments to the final validated structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration & Analysis H_NMR ¹H NMR (Proton Environments) Integration Integrate 1D & 2D Data H_NMR->Integration C_NMR ¹³C NMR (Carbon Environments) C_NMR->Integration COSY COSY (¹H-¹H Connectivity) COSY->Integration HSQC HSQC (¹H-¹³C One-Bond Connectivity) HSQC->Integration Fragments Assemble Molecular Fragments Integration->Fragments Structure Propose Final Structure Fragments->Structure Validation Structure Validation Structure->Validation

Caption: Workflow from NMR data acquisition to structure validation.

Analysis of the Spectra:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal the coupling network of the aromatic protons. We expect to see a cross-peak between H4 and H6, and between H6 and H7, confirming their positions on the benzene ring of the indole core. A weaker, long-range coupling might be observed between the NH proton and H4.[8] The absence of a COSY correlation for the CH₂OH protons confirms they are not coupled to any other protons, consistent with the proposed structure.

  • Assign Carbons with HSQC: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at ~7.8 ppm will show a cross-peak with the carbon at ~118 ppm, definitively assigning these signals to H4 and C4, respectively. Similarly, the methylene protons of the alcohol at ~4.8 ppm will correlate with the carbon at ~60 ppm. This provides unambiguous assignment of all protonated carbons.

Comparison with Alternative Techniques

While COSY and HSQC are powerful, other 2D NMR experiments can provide complementary information.

Table 2: Comparison of 2D NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
COSY ¹H-¹H correlations through 2-3 bonds.Excellent for identifying coupled proton networks.Does not provide information about quaternary carbons or long-range connectivity.
HSQC One-bond ¹H-¹³C correlations.Highly sensitive and provides direct C-H attachments.Does not show correlations to non-protonated carbons.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds).Crucial for connecting spin systems and identifying quaternary carbons.Less sensitive than HSQC and can sometimes show ambiguous correlations.
NOESY Through-space ¹H-¹H correlations.Provides information about the 3D structure and stereochemistry.Correlation intensity is distance-dependent and can be weak.

The following diagram illustrates the coherence transfer pathways for COSY and HSQC, highlighting the fundamental differences in how they generate structural information.

G cluster_cosy COSY Pulse Sequence cluster_hsqc HSQC Pulse Sequence P1_C 90°(¹H) Pulse t1_C Evolution (t₁) P1_C->t1_C P2_C 90°(¹H) Pulse t1_C->P2_C Acq_C Acquisition (t₂) P2_C->Acq_C P1_H 90°(¹H) Pulse t1_H Evolution (t₁) P1_H->t1_H P2_H 180°(¹H) Pulse P1_X 90°(¹³C) Pulse t1_H->P1_X INEPT Transfer P2_X 180°(¹³C) Pulse P1_X->P2_X Acq_H Acquisition (t₂) P2_X->Acq_H Reverse INEPT

Caption: Simplified pulse sequence diagrams for COSY and HSQC experiments.

Conclusion: A Self-Validating Approach

By systematically applying COSY and HSQC NMR, researchers can build a comprehensive and self-validating picture of a molecule's structure. The COSY experiment establishes the proton connectivity framework, while the HSQC experiment anchors these protons to their respective carbon atoms. This combined approach leaves little room for ambiguity and provides a high degree of confidence in the proposed structure. For even more complex molecules or to resolve any remaining uncertainties, incorporating HMBC and NOESY experiments would provide further layers of validation. In the rigorous environment of drug development, this methodical and multi-faceted approach to structural elucidation is not just best practice; it is an essential component of scientific integrity.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. Retrieved January 13, 2026, from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 13, 2026, from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CEITEC. Retrieved January 13, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 13, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • AstraZeneca/hsqc_structure_elucidation. (n.d.). GitHub. Retrieved January 13, 2026, from [Link]

  • What Is COSY NMR? - Chemistry For Everyone. (2025, August 5). YouTube. Retrieved January 13, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. Retrieved January 13, 2026, from [Link]

  • COSY. (n.d.). University of Ottawa. Retrieved January 13, 2026, from [Link]

  • 13 C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987, May 1). R Discovery. Retrieved January 13, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025, August 8). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Organic Structures from 2D NMR Spectra. (2015, May 28). Wiley Analytical Science. Retrieved January 13, 2026, from [Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13 C NMR Chemical Shifts. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved January 13, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-ditert-butyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for similar chemical structures and general best practices for hazardous waste management.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Anticipated Hazards:

  • Skin, Eye, and Respiratory Irritation: Similar indole derivatives are known to cause irritation upon contact.[1]

  • Harmful if Swallowed: Indole compounds can be toxic if ingested.[2]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Due to the potential hazards, the use of appropriate PPE is mandatory when handling this compound in any form, including as a waste product. This creates a primary barrier between the researcher and the chemical, minimizing the risk of exposure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation or allergic reactions.[2]
Body Protection A laboratory coat.Protects against accidental spills and contamination of personal clothing.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a certified entity.

Step 1: Waste Classification and Segregation

All waste containing this compound must be classified as hazardous waste .[2] This is a critical first step that dictates the entire disposal pathway.

Core Principle: Segregation Prevents Unforeseen Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, this compound waste must be collected in dedicated containers, separate from other chemical waste.

Types of Waste:

  • Solid Waste: This includes any contaminated materials such as gloves, absorbent paper, and empty vials that have come into contact with the compound.[1]

  • Unused or Expired Compound: The original container holding the unused or expired chemical is to be treated as hazardous waste.[1] Under no circumstances should it be disposed of in regular trash or down the drain.[1]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is crucial for safe storage and transport.

Container Requirements:

  • Chemical Compatibility: Use a container made of a material that is compatible with this compound.[1]

  • Condition: The container must be in good condition, free from leaks or cracks.[1]

  • Secure Closure: The container must have a secure, leak-proof, screw-on cap.[1]

Labeling: Clarity for Safety and Compliance

Proper labeling is a regulatory requirement and a key safety feature. The label must be affixed to the container before any waste is added.

Essential Label Information:

  • The words "Hazardous Waste ".[1]

  • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[1]

  • The accumulation start date , which is the date the first piece of waste is added to the container.[1]

  • An accurate list of all contents, including any residual solvents.[1]

  • The name and contact information of the responsible researcher or laboratory supervisor.[1]

Step 3: Safe Storage of Hazardous Waste

Designate a specific "Satellite Accumulation Area" within the laboratory for the storage of hazardous waste.[1] This area should be near the point of generation and under the control of laboratory personnel.[1]

Storage Best Practices:

  • Secondary Containment: Store the waste container in a secondary containment unit to prevent the spread of material in case of a spill.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[1][4]

  • Segregation from Incompatibles: Store the waste away from incompatible materials.[1]

Step 4: Final Disposal by a Certified Entity

The ultimate disposal of this compound must be handled by a certified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start Here classify Classify as Hazardous Waste ppe->classify container Select Compatible & Labeled Container classify->container Proceed to Containment segregate Segregate Solid vs. Unused Compound container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage containment Use Secondary Containment storage->containment ehs Contact EHS for Waste Pickup containment->ehs When Container is Full or Project is Complete disposal Disposal by Certified Hazardous Waste Vendor ehs->disposal

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Benchchem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Methylindole-3-carboxaldehyde.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Indole.

Sources

A Senior Application Scientist's Guide to Handling 2,5-ditert-butyl-1H-indole-3-carbaldehyde: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment

Understanding the potential risks is the critical first step in defining safety procedures. Based on data for closely related indole derivatives, we must assume 2,5-ditert-butyl-1H-indole-3-carbaldehyde presents the following hazards:

  • Skin Irritation and Toxicity : Aromatic aldehydes can cause skin irritation.[1] Furthermore, the parent indole structure is classified as toxic in contact with skin (H311).

  • Serious Eye Irritation : Direct contact is likely to cause serious eye irritation (H319), a common hazard for this class of chemicals.[1][2]

  • Oral Toxicity : The compound may be harmful if swallowed (H302).

  • Respiratory Irritation : As a fine powder or if aerosolized, it may cause respiratory irritation (H335).[1]

  • Aquatic Toxicity : Parent indoles are noted as being very toxic to aquatic life (H400), necessitating stringent disposal protocols.

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the task. The following table outlines the minimum required protection for common laboratory procedures involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (<1g) Chemical Splash GogglesNitrile GlovesFully-buttoned Lab CoatNot required inside a certified chemical fume hood.
Preparing Solutions / Transfers Chemical Splash Goggles & Face ShieldNitrile Gloves (Consider double-gloving)Fully-buttoned Lab Coat & Chemical-Resistant ApronNot required inside a certified chemical fume hood.
Large-Scale Reactions (>5g) Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Chemical-Resistant Apron over Lab CoatRecommended to use an air-purifying respirator with an organic vapor cartridge, even within a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsRequired. Minimum of a half-mask air-purifying respirator with organic vapor/particulate cartridges.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger volumes.[4][5]

  • Hand Protection : Nitrile gloves provide good protection against a wide range of chemicals, including the solvents likely used with this compound.[3][6] Latex gloves are not recommended due to their poor resistance to many organic solvents and the risk of allergic reactions.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. For extended operations or when handling larger quantities, consider double-gloving.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] It should be supplemented with a chemical-resistant apron when handling solutions.[3] Long pants and closed-toe shoes made of an impervious material are mandatory to protect the lower body from potential spills.[4]

  • Respiratory Protection : All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or during a significant spill, respiratory protection is required.[6]

Procedural Guidance and Workflow

Properly using PPE is as important as selecting it. The following workflow ensures you are protected at every stage of your experiment.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (Order is Critical) cluster_handling Chemical Handling cluster_doffing Doffing PPE (Reverse Order to Avoid Contamination) A Assess Task: Weighing, Solution Prep, or Reaction? B Consult PPE Table for Minimum Requirements A->B C Verify Fume Hood is Operational B->C H Perform all manipulations in fume hood C->H D 1. Don Lab Coat / Apron E 2. Don Respirator (if required) & Perform Seal Check D->E F 3. Don Goggles & Face Shield E->F G 4. Don Gloves (pull cuffs over lab coat sleeves) F->G G->H I 1. Remove Gloves (Peel off without touching exterior) H->I J 2. Remove Face Shield & Goggles I->J K 3. Remove Lab Coat / Apron J->K L 4. Remove Respirator (if used) K->L M Wash Hands Thoroughly L->M

Emergency Protocols: Be Prepared

Preparation is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing.[8] Rinse the affected skin with copious amounts of water and soap for at least 15 minutes.[2] Seek immediate medical attention as the substance is considered toxic upon skin contact.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or they feel unwell, call a poison center or doctor.[8]

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water and drink two glasses of water at most. Seek immediate medical attention.

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large.

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE outlined for "Spill Cleanup" in the table above, including respiratory protection.[4]

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[7][9]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is a critical final step to protect yourself and the environment.

  • Chemical Waste : this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain, as it is considered toxic to aquatic life.[1]

  • Contaminated PPE : Dispose of all single-use PPE, such as gloves and disposable aprons, as hazardous waste in a designated, sealed container.[4]

  • Empty Containers : Handle uncleaned containers as you would the product itself.[10] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste before the container is discarded according to institutional protocols.

By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in the integrity of your work.

References

  • Sigma-Aldrich. (2025, October 16).
  • Cayman Chemical. (2025, October 6).
  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Methylindole-3-carboxaldehyde.
  • Fisher Scientific. (2025, December 18).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Nitro-1H-indole-3-carbaldehyde.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 2,5-Di-tert-butylhydroquinone.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ChemTalk. Lab Safety Equipment & PPE.
  • AK Scientific, Inc. Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
  • CymitQuimica. (2024, December 19).
  • AK Scientific, Inc. Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
  • Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.